molecular formula C6H9N3 B064707 6-(Aminomethyl)pyridin-2-amine CAS No. 167298-54-6

6-(Aminomethyl)pyridin-2-amine

Cat. No.: B064707
CAS No.: 167298-54-6
M. Wt: 123.16 g/mol
InChI Key: UTKGYZXUDZUKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)pyridin-2-amine is a high-value chemical scaffold distinguished by its bidentate chelating properties, facilitated by the presence of both a primary amine and a pyridine nitrogen within a single, rigid molecular framework. This unique structure makes it an exceptionally versatile ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) and catalyzing complex organic transformations. In medicinal and pharmaceutical research, this diamine serves as a critical precursor in the synthesis of sophisticated heterocyclic compounds, including potential kinase inhibitors and other small molecule therapeutics. Its aminomethyl group provides a convenient handle for further functionalization via amide bond formation or reductive amination, while the 2-aminopyridine motif is a privileged structure known to engage in key hydrogen bonding interactions with biological targets. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and developing novel chemosensors due to its inherent metal-binding selectivity. Supplied as a high-purity solid, it is an essential building block for advancing projects in drug discovery, materials science, and catalysis.

Properties

IUPAC Name

6-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,4,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKGYZXUDZUKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308133
Record name 6-Amino-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-54-6
Record name 6-Amino-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167298-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Blueprint for 6-(Aminomethyl)pyridin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Landscape

6-(Aminomethyl)pyridin-2-amine, with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol , is a bifunctional pyridine derivative.[1] Its structure is characterized by a 2-aminopyridine core, a well-established pharmacophore, and a strategically placed aminomethyl group at the 6-position. This unique arrangement of functional groups imparts a specific set of physicochemical properties that are highly advantageous in drug design.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 167298-54-6[2]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
Appearance Light brown to khaki solid[1]
Boiling Point 273.1±25.0 °C (Predicted)[1]
Density 1.173±0.06 g/cm³ (Predicted)[1]
pKa 8.80±0.39 (Predicted)[1]

The presence of two primary amine groups with different basicities, along with the aromatic pyridine ring, allows for a diverse range of chemical modifications and interactions with biological targets. The 2-aminopyridine moiety is a key "hinge-binding" motif in numerous kinase inhibitors, while the aminomethyl group provides a versatile handle for introducing additional pharmacophoric elements to enhance potency and selectivity.[3]

Strategic Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, with the choice of method often depending on the availability of starting materials and desired scale. A highly efficient and logical approach commences with a commercially available cyanopyridine precursor.

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from 2-amino-6-cyanopyridine. This multi-step process involves the selective reduction of the nitrile functionality.

Synthesis_Workflow start 2-Amino-6-cyanopyridine step1 Reduction of Nitrile start->step1 e.g., Catalytic Hydrogenation (Raney Nickel, H₂, NH₃) product This compound step1->product purification Purification (Chromatography/Crystallization) product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis Hinge_Binding aminopyridine N H₂N This compound Core hinge Kinase Hinge Region (Backbone C=O and N-H) aminopyridine:h->hinge Hydrogen Bonds aminomethyl Aminomethyl Group (Vector for SAR) aminopyridine->aminomethyl Provides Vector for Further Modification

References

Spectroscopic Characterization of 6-(Aminomethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 6-(aminomethyl)pyridin-2-amine, a significant building block in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related structural analogs to provide a robust and predictive characterization. This approach, grounded in fundamental principles of spectroscopy, offers researchers a reliable framework for the identification and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a primary amine at the 2-position and an aminomethyl group at the 6-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amine groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-4~7.3-7.5Triplet (t)1H
Pyridine H-3~6.3-6.5Doublet (d)1H
Pyridine H-5~6.2-6.4Doublet (d)1H
-CH₂- (aminomethyl)~3.8-4.0Singlet (s)2H
-NH₂ (2-amino)~4.5-5.5 (broad)Singlet (s)2H
-NH₂ (aminomethyl)~1.5-2.5 (broad)Singlet (s)2H

Interpretation:

  • Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region. The H-4 proton, situated between two carbon atoms, will likely resonate as a triplet due to coupling with H-3 and H-5. The H-3 and H-5 protons will appear as doublets. These predictions are based on data for similar substituted pyridines.[1][2]

  • Aminomethyl Protons: The methylene (-CH₂) protons of the aminomethyl group are expected to appear as a singlet, as adjacent coupling is absent. Their chemical shift is influenced by the adjacent nitrogen atom.

  • Amine Protons: The protons of both primary amine groups will likely appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary with solvent and concentration.[3] The addition of D₂O would cause these signals to disappear, confirming their assignment.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (Pyridine)~158-162
C6 (Pyridine)~155-159
C4 (Pyridine)~137-140
C3 (Pyridine)~105-108
C5 (Pyridine)~103-106
-CH₂- (aminomethyl)~45-50

Interpretation:

The chemical shifts of the pyridine ring carbons are highly dependent on the electronic effects of the substituents. The C2 and C6 carbons, directly attached to nitrogen atoms, are expected to be the most deshielded.[5][6] The aminomethyl carbon will appear in the aliphatic region, with its shift influenced by the attached nitrogen.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Primary Amine)3450 - 3300MediumAsymmetric & Symmetric Stretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)2960 - 2850MediumStretching
N-H (Amine)1650 - 1580StrongBending (Scissoring)
C=C, C=N (Pyridine Ring)1600 - 1450Medium-StrongRing Stretching
C-N1335 - 1250MediumStretching

Interpretation:

  • N-H Stretching: The presence of two primary amine groups will result in characteristic N-H stretching vibrations in the 3450-3300 cm⁻¹ region. Typically, primary amines show two bands corresponding to asymmetric and symmetric stretching.[3][7][8]

  • N-H Bending: A strong absorption band between 1650-1580 cm⁻¹ is expected due to the N-H scissoring vibration of the primary amines.[7]

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bonds is anticipated in the 1335-1250 cm⁻¹ range for aromatic amines.[7]

Experimental Protocol: FTIR Data Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺123.08Molecular Ion
[M+H]⁺124.09Protonated Molecular Ion (in ESI)
[M-NH₂]⁺107.07Loss of the 2-amino group
[M-CH₂NH₂]⁺93.06Loss of the aminomethyl group

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 123.08, corresponding to the molecular weight of this compound.[9] In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) at m/z 124.09 would be prominent.

A characteristic fragmentation pathway in molecules with aminomethyl groups is the cleavage of the C-C bond adjacent to the ring, leading to the loss of the aminomethyl radical.[4] Another likely fragmentation is the loss of the amino group from the pyridine ring.

Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]⁺˙ m/z = 123 F1 [M - •NH₂]⁺ m/z = 107 M->F1 - •NH₂ F2 [M - •CH₂NH₂]⁺ m/z = 93 M->F2 - •CH₂NH₂

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive analysis from structurally related compounds. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers in the fields of drug development and materials science. The outlined experimental protocols provide a standardized approach for the acquisition of high-quality spectral data, ensuring the reliable identification and characterization of this important chemical entity.

References

An In-depth Technical Guide to the Characterization of 6-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical methods and data interpretation for the full characterization of 6-(Aminomethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, structural elucidation, and purity assessment of this important bifunctional pyridine derivative. The methodologies presented herein are grounded in established analytical principles, ensuring scientific integrity and providing a robust framework for quality control and research applications.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core with both a primary aromatic amine and a primary benzylic amine, offers multiple points for chemical modification. This unique arrangement makes it a valuable intermediate for the synthesis of complex molecular architectures, including ligands for metal complexes and scaffolds for novel therapeutic agents. The aminopyridine moiety is a common feature in drugs targeting a range of diseases, and the additional aminomethyl group provides a flexible linker for tethering to other molecules or tuning solubility and pharmacokinetic properties.[1][2] A thorough characterization is therefore paramount to ensure the identity, purity, and stability of the compound, which are critical parameters for its successful application in research and development.

Physicochemical & Safety Profile

A foundational aspect of characterization involves understanding the fundamental physical and chemical properties of the molecule, as well as its safety profile. This information is crucial for proper handling, storage, and the design of analytical experiments.

General Properties
PropertyValueSource
IUPAC Name This compound[3]
CAS Number 167298-54-6[3]
Molecular Formula C₆H₉N₃[3]
Molecular Weight 123.16 g/mol Calculated
Physical Form Powder[3]
Flash Point 143.3 °C[3]
Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Signal Word: Danger[3]

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]

  • Precautionary Statements: P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501[3]

Always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Structural Elucidation: A Multi-Technique Approach

The unambiguous confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Prep Dissolve sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) H1_NMR Acquire ¹H NMR Spectrum Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Prep->C13_NMR Integration Analyze ¹H integral ratios H1_NMR->Integration Multiplicity Determine ¹H signal multiplicities (singlet, doublet, triplet, etc.) H1_NMR->Multiplicity ChemShift Correlate chemical shifts with expected proton and carbon environments H1_NMR->ChemShift C13_NMR->ChemShift Structure Assemble fragments to confirm the final structure Integration->Structure Multiplicity->Structure ChemShift->Structure

Caption: Workflow for NMR-based structural elucidation.

Based on the analysis of the closely related compound 2-amino-6-methylpyridine, the following proton signals are predicted for this compound in a suitable deuterated solvent like DMSO-d₆.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.5t1HH-4 (pyridyl)The pyridyl proton between two substituents is expected to be a triplet due to coupling with H-3 and H-5.
~6.3-6.5d1HH-3 or H-5 (pyridyl)One of the pyridyl protons adjacent to the amino group.
~6.2-6.4d1HH-5 or H-3 (pyridyl)The other pyridyl proton adjacent to the aminomethyl group.
~5.5-6.0br s2H-NH₂ (aromatic)The protons of the aromatic amine are typically broad and their chemical shift is concentration-dependent.
~3.6-3.8s2H-CH₂-The methylene protons are expected to be a singlet as they have no adjacent protons to couple with.
~2.0-3.0br s2H-NH₂ (aliphatic)The protons of the aliphatic amine are also broad and their chemical shift can vary.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.

The predicted ¹³C NMR spectrum, based on data for 2-amino-6-methylpyridine, would show six distinct carbon signals.[5]

Chemical Shift (δ, ppm)AssignmentRationale
~160-162C-2 (pyridyl)Carbon bearing the aromatic amino group, significantly deshielded.
~158-160C-6 (pyridyl)Carbon bearing the aminomethyl group, also deshielded.
~138-140C-4 (pyridyl)The CH carbon in the middle of the pyridine ring.
~105-108C-3 (pyridyl)CH carbon adjacent to the C-2.
~103-105C-5 (pyridyl)CH carbon adjacent to the C-6.
~45-50-CH₂-The aliphatic methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Identify the number of unique carbon signals and compare their chemical shifts to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H and C-N bonds of both the primary aromatic and primary aliphatic amines, as well as vibrations from the pyridine ring.

Based on general principles of amine spectroscopy, the following IR bands are anticipated.[6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric & symmetric)Primary aromatic -NH₂
3400-3250N-H stretch (asymmetric & symmetric)Primary aliphatic -NH₂
1650-1580N-H bend (scissoring)Primary amines
1600-1450C=C and C=N stretchesPyridine ring
1335-1250C-N stretchAromatic amine
1250-1020C-N stretchAliphatic amine
910-665N-H wagPrimary amines

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

The molecular formula C₆H₉N₃ contains an odd number of nitrogen atoms, so according to the Nitrogen Rule, the molecular ion peak (M⁺) is expected at an odd m/z value. The calculated monoisotopic mass is 123.08 g/mol .

  • Molecular Ion (M⁺): m/z = 123

  • Key Fragmentation Pathways:

    • Alpha-cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. For this compound, cleavage of the bond between the methylene group and the pyridine ring would be a favorable pathway.[8][9]

    • Loss of NH₃: Fragmentation involving the loss of ammonia from the aminomethyl group.

    • Pyridine Ring Fragmentation: Characteristic fragmentation of the pyridine ring.

MS_Analysis_Flow cluster_sample Sample Introduction & Ionization cluster_detection Mass Analysis & Detection cluster_interpretation Data Interpretation Introduction Introduce sample via GC or direct infusion Ionization Ionize the molecule (e.g., Electron Ionization - EI) Introduction->Ionization MassAnalyzer Separate ions by m/z ratio Ionization->MassAnalyzer Detector Detect ions and generate the mass spectrum MassAnalyzer->Detector MolecularIon Identify the molecular ion peak (M⁺) Detector->MolecularIon Fragmentation Analyze fragmentation patterns MolecularIon->Fragmentation Confirmation Confirm structure based on fragments and molecular weight Fragmentation->Confirmation

Caption: Process flow for mass spectrometry analysis.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Method:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Develop a temperature gradient to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 250 °C).

    • Injector: Use a split/splitless injector at a suitable temperature (e.g., 250 °C).

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum. Compare the molecular ion and fragmentation pattern with the expected values.

Purity Assessment: Chromatographic Methods

Determining the purity of this compound is critical for its use in sensitive applications. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting any impurities.

HPLC_Workflow cluster_method_dev Method Development cluster_analysis_hplc Analysis cluster_quant Quantification Column Select a suitable column (e.g., C18 reverse-phase) MobilePhase Optimize mobile phase (e.g., ACN/water with additive) Column->MobilePhase Detection Determine optimal UV detection wavelength MobilePhase->Detection SamplePrep Prepare sample and standard solutions Detection->SamplePrep Injection Inject into HPLC system SamplePrep->Injection Chromatogram Acquire chromatogram Injection->Chromatogram PeakIntegration Integrate all peaks Chromatogram->PeakIntegration PurityCalc Calculate purity by area percent method PeakIntegration->PurityCalc

Caption: Workflow for HPLC method development and purity analysis.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is recommended to ensure good peak shape for the basic amine analytes.

  • Detection: The pyridine ring provides good UV absorbance. A detection wavelength of around 254-260 nm should be suitable.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and run the gradient method.

  • Purity Calculation: Calculate the purity by the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of NMR for structural elucidation, IR for functional group identification, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a complete and robust dataset. The protocols and expected data presented in this guide offer a solid foundation for scientists and researchers to confidently verify the identity and quality of this versatile chemical intermediate, ensuring its suitability for downstream applications in drug discovery and beyond.

References

6-(Aminomethyl)pyridin-2-amine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-(Aminomethyl)pyridin-2-amine

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development, valued for its role as a versatile building block and ligand. Its structure, featuring a primary aminomethyl group and a primary aromatic amine on a pyridine scaffold, imparts specific reactivity and biological potential. However, these same functional groups are responsible for its significant hazardous properties. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. It moves beyond a simple recitation of safety data sheet (SDS) information to offer a deeper, scientifically grounded understanding of the hazards, enabling researchers to implement robust and self-validating safety systems.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a primary amine, which dictates much of its chemical behavior and hazard profile.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 86566-33-0N/A
Molecular Formula C₆H₉N₃N/A
Molecular Weight 123.16 g/mol N/A
Appearance Liquid[1]
Boiling Point 82 - 85 °C (16 hPa)[1]
Density 1.049 g/cm³ at 25 °C[1]
Chemical Stability The product is chemically stable under standard ambient conditions[1]

The presence of two amine groups makes the molecule basic and nucleophilic, and also highly corrosive. These groups can readily react with acidic and electrophilic compounds and are responsible for the severe skin and eye damage the compound can cause.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature.

Hazard ClassCategoryGHS PictogramSignal WordHazard StatementSource
Skin Corrosion 1BcorrosiveDanger H314: Causes severe skin burns and eye damage[1]
Serious Eye Damage 1corrosiveDanger H314: Causes severe skin burns and eye damage[1]

Expert Insight: The Category 1B classification for skin corrosion indicates that, upon application, the material causes irreversible damage to the skin, specifically necrosis through the epidermis and into the dermis, within an observation period of up to 14 days following an exposure of up to one hour.[1] This underscores the critical importance of preventing all direct contact.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. The causality behind each recommendation is rooted in the compound's corrosive nature.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of any vapors or aerosols.[1][2]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3] Immediate and copious irrigation is the most critical first aid measure for skin or eye contact.

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a dynamic risk assessment based on the experimental procedure.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against corrosive amines. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended during transfers of neat material. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[4]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

Diagram: PPE Selection Workflow

This flowchart provides a logical path for selecting the appropriate level of PPE based on the task.

PPE_Selection cluster_legend Legend Start Start Process Process Decision Decision Endpoint Endpoint start Start: Handling This compound task_type What is the scale and nature of the task? start->task_type weighing_solid Weighing Solid (<1g) or Preparing Dilute Solution task_type->weighing_solid Small Scale transfer_neat Transferring Neat Liquid or Large-Scale Reaction task_type->transfer_neat Large Scale / High Risk ppe_standard Standard PPE: - Single Nitrile Gloves - Safety Goggles - Lab Coat weighing_solid->ppe_standard ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Safety Goggles - Face Shield - Apron over Lab Coat transfer_neat->ppe_enhanced

Caption: PPE selection decision tree for handling this compound.

Standard Operating Procedures (SOPs)

Adherence to detailed, validated protocols is essential for safety. The following SOPs provide a framework for common laboratory manipulations.

SOP 1: Weighing and Preparing a Solution
  • Preparation: Don all required PPE (see Section 3). Ensure the analytical balance is inside a fume hood or a vented balance enclosure.

  • Tare: Place a suitable weighing vessel (e.g., a glass vial) on the balance and tare it.

  • Dispensing: Using a clean spatula or pipette, carefully transfer the desired amount of this compound into the tared vessel. Perform this action slowly to minimize the risk of spills or aerosol generation.

  • Sealing: Immediately cap the stock bottle and the weighing vessel.

  • Cleaning: Wipe the spatula and any affected surfaces with a damp cloth (using a solvent like isopropanol), ensuring the cleaning cloth is disposed of as hazardous waste.

  • Dissolution: In the fume hood, add the desired solvent to the weighing vessel containing the compound. If necessary, cap and vortex or stir until fully dissolved.

  • Final Steps: Clean the exterior of the final solution container before removing it from the fume hood. Wash hands thoroughly after the procedure is complete.[1][5]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.[1]

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[1][1]
Skin Contact Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower must be used for large area contact. Call a physician immediately.[1][1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. An eyewash station should be used. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][1]
Ingestion Do NOT induce vomiting due to the risk of perforation.[1] If the victim is conscious and alert, have them rinse their mouth with water and drink two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][1]
SOP 2: Accidental Spill Response (Small Spill < 50 mL)
  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Contain: If safe to do so, prevent the spill from spreading by diking with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels for the initial containment.

  • Neutralize/Absorb: Cover the spill with the absorbent material.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Diagram: Spill Response Protocol

This flowchart outlines the critical decision points and actions for responding to a chemical spill.

Spill_Response start Spill Occurs assess Assess Spill Size & Immediate Danger start->assess small_spill Small Spill (<50 mL, Contained) assess->small_spill Small & Manageable large_spill Large Spill or Unknown Hazard assess->large_spill Large or Unmanageable alert_personnel Alert Nearby Personnel small_spill->alert_personnel evacuate Evacuate Area Pull Fire Alarm large_spill->evacuate don_ppe Don Enhanced PPE (Gloves, Goggles, etc.) alert_personnel->don_ppe contain Contain with Inert Absorbent Material don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area & Report Incident collect->decontaminate call_emergency Call Emergency Response (e.g., EH&S) evacuate->call_emergency

Caption: Logical workflow for responding to a spill of this compound.

Stability and Reactivity

  • Stability: The compound is stable under normal laboratory conditions.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.[2]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1][2] However, the available data and its chemical class suggest it should be handled with extreme care.

  • Acute Toxicity: While oral, dermal, and inhalation data are not available for this specific compound, an intravenous LD50 in mice was reported as 340 mg/kg.[1] Observed effects at this dose included convulsions and excitement.[1] Structurally similar aminopyridines are known to be toxic if swallowed or in contact with skin.[5]

  • Corrosivity: As established, the material is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[2]

  • Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Chemical Waste: Dispose of the chemical and any solutions in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All items that have come into contact with the compound, including gloves, pipette tips, and cleaning materials, must be disposed of in a solid hazardous waste container.

  • Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[2]

References

Navigating the Tautomeric Landscape of 2-Amino-6-Methylpyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of modern medicinal chemistry. The specific tautomeric state of a molecule profoundly influences its physicochemical properties, including solubility, lipophilicity, and, critically, its affinity and interaction with biological targets. This guide offers a comprehensive technical exploration of the amino-imino tautomerism inherent to 2-amino-6-methylpyridine and its derivatives, a scaffold of significant interest in drug discovery. A thorough understanding of the factors governing this equilibrium is paramount for predicting molecular behavior, optimizing drug-receptor interactions, and ultimately designing more efficacious and stable therapeutic agents.

The Amino-Imino Tautomeric Equilibrium in 2-Aminopyridines

The tautomerism of 2-aminopyridine derivatives is principally defined by the equilibrium between the aromatic amino form and the non-aromatic imino form. In the case of 2-amino-6-methylpyridine, this equilibrium is characterized by the migration of a proton between the exocyclic nitrogen and the ring nitrogen. It is widely established that for neutral 2-aminopyridines, the amino tautomer is the predominant species under standard conditions[1][2].

Caption: Tautomeric equilibrium of 2-amino-6-methylpyridine.

Quantitative Insights into the Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium constant (Kt) of 2-amino-6-methylpyridine is not extensively documented, computational studies on structurally similar analogs provide robust quantitative insights. A detailed investigation of 2-amino-4-methylpyridine utilizing Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) has elucidated the relative stabilities of the tautomers[3][4][5][6]. Given the electronic congruence between the 4-methyl and 6-methyl isomers, these calculated values serve as a reliable approximation for the tautomeric landscape of 2-amino-6-methylpyridine[2].

ParameterValueSignificance
Relative Energy (ΔE) 13.60 kcal/mol (Amino form more stable)A significant energy difference, indicating the equilibrium heavily favors the amino tautomer in the gas phase.[3][5][6]
Activation Energy (Proton Transfer) 44.81 kcal/molA substantial energy barrier, suggesting that interconversion between tautomers is kinetically slow under normal conditions.[3][5][6]

This pronounced energy difference underscores the inherent stability of the aromatic amino tautomer over the non-aromatic imino form.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and can be influenced by several environmental and structural factors.

  • Solvent Polarity: While the amino form is generally favored, the polarity of the solvent can modulate the tautomeric equilibrium in aminopyridine systems.[7] For instance, in nonpolar environments, the imino form may be slightly more favored than in polar, protic solvents.

  • pH: Protonation of the pyridine ring nitrogen can favor a structure that has more imino-like character.[7]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can influence the relative basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

Factors TautomericEquilibrium Tautomeric Equilibrium (Amino <=> Imino) Solvent Solvent Polarity Solvent->TautomericEquilibrium pH pH pH->TautomericEquilibrium Substituents Substituent Effects Substituents->TautomericEquilibrium

Caption: Factors influencing the tautomeric equilibrium.

Experimental and Computational Analysis Workflow

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of the tautomerism of 2-amino-6-methylpyridine derivatives.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of Derivatives NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesis->NMR Characterization UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Characterization IR IR/Raman Spectroscopy Synthesis->IR Characterization X_Ray X-ray Crystallography Synthesis->X_Ray Characterization Data_Analysis Data_Analysis NMR->Data_Analysis Spectroscopic Data UV_Vis->Data_Analysis Spectroscopic Data IR->Data_Analysis Spectroscopic Data X_Ray->Data_Analysis Spectroscopic Data DFT DFT Calculations (B3LYP, MP2) Energy Relative Energy & Barrier Calculation DFT->Energy Modeling Solvation Solvation Models DFT->Solvation Modeling Computational_Results Computational_Results Energy->Computational_Results Solvation->Computational_Results Final_Conclusion Tautomeric Profile Data_Analysis->Final_Conclusion Computational_Results->Final_Conclusion

Caption: Workflow for the analysis of tautomerism.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-amino-6-methylpyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Tune and match the NMR probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts and coupling constants. The amino protons of the major tautomer typically appear as a broad singlet. The pyridine ring protons will show characteristic chemical shifts and coupling patterns consistent with the aromatic structure. The appearance of a distinct set of signals would indicate the presence of the imino tautomer in a significant population.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic amino and non-aromatic imino tautomers are expected to have distinct absorption spectra.

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane). Prepare a series of dilutions to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally 0.1 - 1.0).

  • Instrument Setup:

    • Warm up the spectrophotometer lamps (deuterium and tungsten).

    • Perform a baseline correction using a cuvette filled with the pure solvent.

  • Data Acquisition:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

    • The amino tautomer is expected to exhibit π-π* transitions characteristic of an aromatic system. The imino tautomer, with its different chromophore, would show a distinct absorption profile, potentially at a different λmax.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The amino and imino tautomers have distinct vibrational modes.

Step-by-Step Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate IR cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent).

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amino group (typically two bands in the 3500-3300 cm⁻¹ region) and the N-H scissoring vibration (around 1650-1600 cm⁻¹).[10]

    • Imino Tautomer: The presence of the imino tautomer would be indicated by the appearance of a C=N stretching vibration and a different N-H stretching band.

Photo-induced Tautomerism: A Glimpse into the Imino Form

While the imino tautomer is not significantly populated under thermal equilibrium, studies on 2-aminopyridine and its derivatives have shown that it can be generated via photo-irradiation in a low-temperature matrix.[11][12] This technique allows for the spectroscopic characterization of the less stable imino form.

Photoinduced Start 2-Amino-6-methylpyridine (Amino Tautomer) in Low-Temperature Matrix UV_Irradiation UV Irradiation (e.g., 340 > λ ≥ 300 nm) Start->UV_Irradiation Imino_Formation Formation of 6-Methylpyridin-2(1H)-imine (Imino Tautomer) UV_Irradiation->Imino_Formation Spectroscopic_Detection Spectroscopic Detection (e.g., IR Spectroscopy) Imino_Formation->Spectroscopic_Detection Longer_Wavelength Longer Wavelength Irradiation (e.g., 420 > λ ≥ 340 nm) Imino_Formation->Longer_Wavelength Reversible Reaction Longer_Wavelength->Start

Caption: Workflow for photo-induced generation of the imino tautomer.

Conclusion

The tautomerism of 2-amino-6-methylpyridine derivatives is heavily skewed towards the thermodynamically more stable amino form. This preference is rooted in the aromaticity of the pyridine ring and is supported by a significant energy barrier for proton transfer. However, the tautomeric equilibrium is dynamic and can be influenced by solvent, pH, and substituents. A comprehensive understanding of this phenomenon, achieved through a synergistic application of advanced spectroscopic techniques and computational modeling, is indispensable for the rational design of novel therapeutics based on this important chemical scaffold.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Modern Chemistry

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] This class of heterocyclic compounds is prevalent in a vast array of FDA-approved drugs, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[3][4][5] The power of the aminopyridine scaffold lies in its modularity. The pyridine ring and its exocyclic amino group provide key hydrogen bonding and coordination sites, while the rest of the ring is readily functionalized.[6][7] The introduction of substituents at various positions allows for the precise modulation of the molecule's electronic landscape. This fine-tuning of electron density directly impacts fundamental properties such as basicity (pKa), redox potential, and molecular orbital energies, which in turn govern pharmacokinetic profiles (ADME), target binding affinity, and overall biological activity.[2][8]

This guide provides a comprehensive exploration of the electronic properties of substituted aminopyridines, bridging theoretical principles with practical experimental and computational workflows. We will delve into the causality behind substituent effects and present validated protocols for their characterization, offering field-proven insights for professionals in drug discovery and chemical research.

Theoretical Framework: Quantifying Substituent-Induced Electronic Effects

The electronic character of a substituted aminopyridine is not merely a qualitative concept; it can be described and predicted using established principles of physical organic chemistry. The two primary mechanisms through which a substituent exerts its electronic influence are the inductive and resonance effects.

  • Inductive Effect (Field Effect): This is a through-bond or through-space polarization of sigma (σ) bonds caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens pull electron density away from the ring, while electron-donating groups (EDGs) like alkyls push electron density into the ring.

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1] It is highly dependent on the substituent's position. For example, a nitro group para to the amino group can powerfully withdraw electron density via resonance, whereas its effect from the meta position is primarily inductive.

The Hammett and Taft Equations: A Quantitative Approach

To move beyond qualitative descriptions, linear free-energy relationships (LFERs) provide a quantitative scale for electronic effects. The most well-known is the Hammett equation, which was initially based on the ionization of substituted benzoic acids.[9]

log(K/K₀) = ρσ

Where K and K₀ are the acid dissociation constants for the substituted and unsubstituted acid, respectively, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.

  • σ values quantify the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group (e.g., -NO₂, σ_p = +0.78), while a negative value signifies an electron-donating group (e.g., -OCH₃, σ_p = -0.27).[10]

  • Taft Equation: The Taft equation extends this concept to separate polar (inductive), steric (Es), and resonance effects, which is particularly useful in systems where steric hindrance is a significant factor.[11]

These parameters are invaluable for predicting how a given substituent will impact the reactivity and properties of an aminopyridine core.

SubstituentHammett Constant (σ_p)Electronic NatureTaft Polar Constant (σ*)Taft Steric Constant (Es)
-OCH₃-0.27Strong EDG (Resonance)~0.52-0.55
-CH₃-0.17EDG (Inductive)0.000.00
-H0.00Neutral Reference+0.49+1.24
-Cl+0.23EWG (Inductive > Resonance)+1.05-0.97
-CN+0.66Strong EWG+1.30-0.51
-NO₂+0.78Strong EWG (Resonance & Inductive)+1.40-2.52
(Note: Constant values are approximate and can vary slightly with the measurement system)[9][11]

Computational Chemistry: In Silico Prediction of Electronic Properties

Modern computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the electronic structure of molecules before they are ever synthesized.[12][13][14] DFT allows for the accurate calculation of various electronic descriptors that correlate directly with experimental observations.

Key DFT-Derived Descriptors
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition, which can be observed by UV-Vis spectroscopy.[15]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are prone to nucleophilic attack.[15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule, quantifying the delocalization of electron density from filled orbitals to empty ones.[15][16]

Protocol: Standard DFT Calculation Workflow

This protocol outlines a self-validating system for analyzing a substituted aminopyridine.

  • Structure Preparation: Build the 3D structure of the substituted aminopyridine using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a simple force field (e.g., UFF).

  • Input File Generation:

    • Select a reliable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and well-validated choice for organic molecules, providing a good balance of accuracy and computational cost.[13][15]

    • Specify the calculation type: Opt Freq (Geometry Optimization followed by Frequency calculation).

    • Define the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).

  • Execution: Submit the calculation to a quantum chemistry software package like Gaussian or ORCA.[13]

  • Validation of Optimized Geometry:

    • Confirm that the optimization job completed successfully without errors.

    • Analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. One imaginary frequency indicates a transition state.

  • Property Analysis:

    • If the geometry is validated, use the optimized coordinates to perform single-point energy calculations for specific properties like NBO analysis or MEP.

    • Extract HOMO and LUMO energies from the output file.

    • Visualize the MEP surface and molecular orbitals using appropriate software.

DFT_Workflow Diagram 1: DFT Calculation Workflow cluster_input Input Preparation cluster_calc Computation cluster_validation Validation cluster_analysis Property Analysis Build 1. Build 3D Structure Input 2. Generate Input File (e.g., B3LYP/6-311++G(d,p)) Build->Input Run 3. Run DFT Calculation (Optimization + Frequencies) Input->Run Check 4. Check for Convergence & No Imaginary Frequencies Run->Check HOMO 5a. Extract HOMO/LUMO Energies Check->HOMO MEP 5b. Generate MEP Surface Check->MEP NBO 5c. Perform NBO Analysis Check->NBO

Caption: Diagram 1: A validated workflow for computational analysis of substituted aminopyridines using DFT.

Experimental Characterization Techniques

While computational methods are predictive, experimental techniques are essential for validation and direct measurement of electronic properties.

NMR Spectroscopy: Probing the Local Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the electronic environment around atomic nuclei. Chemical shifts (δ) of ¹H, ¹³C, and particularly ¹⁵N provide direct evidence of substituent effects.[17][18]

  • Principle: Electron-withdrawing groups decrease the electron density (deshield) around a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shield), shifting the signal to a lower chemical shift (upfield).

  • Application: A strong correlation exists between the ¹⁵N chemical shift of the amino group and the Hammett parameter of a substituent on the ring.[18][19] This provides a powerful experimental handle on the electronic effects transmitted to the key functional group.

  • Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube to a final concentration of ~0.05 M. Add a small amount of an internal standard like nitromethane if precise referencing is needed.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.

  • Data Acquisition:

    • Acquire a standard proton spectrum first to confirm sample integrity.

    • Set up a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment. These 2D techniques are often more sensitive and efficient for detecting the low-natural-abundance ¹⁵N nucleus than a direct 1D experiment.

    • Optimize acquisition parameters, including spectral widths, number of scans, and relaxation delay, to achieve adequate signal-to-noise.

  • Data Processing: Process the 2D spectrum using appropriate software (e.g., TopSpin, Mnova). The ¹⁵N chemical shift of the amino group can be identified from its correlation to the known amino protons in the ¹H dimension.

  • Analysis: Compare the ¹⁵N chemical shift of the substituted aminopyridine to that of the unsubstituted parent compound. A positive change (δ_sub - δ_unsub) indicates deshielding (EWG), while a negative change indicates shielding (EDG).

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, typically from the HOMO to the LUMO. The position of the maximum absorption wavelength (λ_max) is directly related to the HOMO-LUMO energy gap.

  • Principle: Substituents that reduce the HOMO-LUMO gap (e.g., by raising the HOMO and/or lowering the LUMO) cause a shift to a longer wavelength (a bathochromic or red shift). Substituents that increase the gap cause a shift to a shorter wavelength (a hypsochromic or blue shift).

  • Application: This technique is a fast and effective way to assess the overall impact of a substituent on the molecule's π-electron system and frontier orbital energies.[20][21]

Cyclic Voltammetry: Measuring Redox Potentials

Cyclic Voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energies, respectively.

  • Principle: The experiment measures the current that develops in an electrochemical cell as the voltage is swept back and forth. The voltage at which oxidation occurs (anodic peak) corresponds to the energy required to remove an electron from the HOMO. The voltage at which reduction occurs (cathodic peak) corresponds to the energy released when an electron is added to the LUMO.

  • Application: CV provides quantitative data on how easily a substituted aminopyridine can be oxidized or reduced. Electron-donating groups make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it easier to reduce (less negative reduction potential).[22][23][24]

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry electrochemical solvent (e.g., acetonitrile or DMF).

  • Analyte Solution: Prepare a ~1 mM solution of the substituted aminopyridine in the electrolyte solution.

  • Cell Assembly: Assemble a three-electrode cell:

    • Working Electrode: Glassy carbon or platinum disk.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter (Auxiliary) Electrode: Platinum wire.

    • Polish the working electrode with alumina slurry before each run to ensure a clean, reproducible surface.

  • Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Data Acquisition:

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Set the scan parameters: scan rate (e.g., 100 mV/s), initial and final potentials. The potential window should be wide enough to observe the redox events of interest.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Measure the peak potentials (E_pa for anodic, E_pc for cathodic) from the voltammogram.

    • Calculate the half-wave potential E₁/₂ = (E_pa + E_pc) / 2.

    • Reference all measured potentials against the internal standard (e.g., E₁/₂ vs. Fc/Fc⁺) to account for solvent effects and reference electrode drift.

CV_Workflow Diagram 2: Experimental Workflow for Cyclic Voltammetry Prep 1. Prepare Analyte in Supporting Electrolyte Cell 2. Assemble 3-Electrode Cell (Working, Reference, Counter) Prep->Cell Purge 3. Purge Solution with N₂/Ar Cell->Purge Scan 4. Scan Potential with Potentiostat Purge->Scan Record 5. Record Current vs. Potential (Voltammogram) Scan->Record Analyze 6. Determine Redox Potentials (E₁/₂ vs. Internal Standard) Record->Analyze QSAR_Logic Diagram 3: QSAR Modeling Logic Flow Data 1. Data Set Assembly (Structures + Biological Activity) Descriptors 2. Calculate Descriptors (Electronic, Steric, Lipophilic) Data->Descriptors Model 3. Build Mathematical Model (e.g., MLR, PLS) Descriptors->Model Validation 4. Validate Model (Cross-validation, Test Set) Model->Validation Prediction 5. Predict Activity of New Compounds Validation->Prediction Synthesis 6. Prioritize & Synthesize Most Promising Candidates Prediction->Synthesis Synthesis->Data Iterative Refinement

References

Methodological & Application

Application Notes and Protocols: The Emerging Role of 6-(Aminomethyl)pyridin-2-amine in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 6-(Aminomethyl)pyridin-2-amine.

Introduction

This compound is a versatile heterocyclic compound featuring a pyridine core substituted with both a primary amine and an aminomethyl group at the 2 and 6 positions, respectively. This unique architecture makes it a molecule of significant interest in catalysis. Its two nitrogen-containing functional groups can act as a potent N,N-bidentate chelating ligand for various transition metals, a feature highly sought after in the design of stable and reactive homogeneous catalysts. Furthermore, the aminopyridine scaffold itself can participate directly in novel catalytic transformations, moving beyond the traditional role of an ancillary ligand to that of a reactive substrate.

This guide provides a detailed exploration of the known and potential uses of this compound in catalysis. It is designed for researchers and drug development professionals, offering not just protocols but also the underlying scientific principles to foster innovation and adaptation in the laboratory. We will delve into its application as a substrate in state-of-the-art ruthenium-catalyzed reactions and explore its potential as a versatile ligand for palladium-catalyzed cross-coupling.

Section 1: A Substrate in Ruthenium-Catalyzed Amination via η⁶-Coordination

A groundbreaking application that diverges from the traditional reactivity of pyridines has been demonstrated in the field of η⁶-coordination catalysis. Typically, the lone pair on the pyridine nitrogen coordinates to a metal center (κ-N coordination). However, a novel approach utilizes a ruthenium catalyst as an arenophilic π acid to engage in π-coordination with the entire pyridine ring.[1][2] This transient η⁶-coordination activates the aminopyridine ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and enabling the direct cleavage and formation of pyridyl C-N bonds.[1][2][3]

This strategy circumvents the need for pre-activating the pyridine ring with strong electron-withdrawing groups, which is a requirement in classical SNAr reactions.[1] The result is a powerful and streamlined method for synthesizing a diverse library of substituted aminopyridines, which are prevalent core structures in pharmaceuticals and functional materials.

Mechanistic Rationale

The catalytic cycle, as proposed by recent studies, involves several key steps:

  • Ligand Exchange & η⁶-Coordination: An active ruthenium(II) species, such as [Cp*Ru(MeCN)₃]NTf₂, undergoes ligand exchange with the 2-aminopyridine substrate. The ruthenium center coordinates to the face of the pyridine ring, forming a transient η⁶-pyridine complex.[3]

  • Nucleophilic Attack: The activation of the ring by the electron-withdrawing Ru-complex facilitates the attack of a primary or secondary amine nucleophile.

  • C-N Bond Cleavage: A stepwise substitution mechanism leads to the cleavage of the original C-N bond of the amino group.[1]

  • Product Release & Catalyst Regeneration: The newly formed pyridyl amine product dissociates from the ruthenium center, regenerating the active catalyst to continue the cycle.

This method has shown remarkable functional group tolerance and proceeds with high stereoretention when chiral amines are used as nucleophiles.[1]

Visualization: Catalytic Cycle of Ru-Catalyzed Amination

G cluster_cycle Catalytic Cycle cluster_io Overall Transformation A [Cp*Ru(MeCN)₃]⁺ (Active Catalyst) B η⁶-Coordination (Aminopyridine Substrate) A->B + Aminopyridine - 3 MeCN Input Aminopyridine + R₂NH C Ru η⁶-Pyridine Complex (Activated Electrophile) D Nucleophilic Attack (R₂NH) C->D + Nucleophile (R₂NH) E Intermediate Complex D->E C-N Cleavage F Product Release & Catalyst Regeneration E->F - Original Amine F->A - Aminated Product Output Substituted Aminopyridine + NH₃ Input->Output [Ru] cat.

Caption: Proposed catalytic cycle for the amination of aminopyridines via η⁶-coordination with a Ruthenium catalyst.

Protocol 1: General Procedure for Ruthenium-Catalyzed Amination

This protocol is adapted from the work of Chen et al. and provides a general method for the amination of 2-aminopyridines.[3]

Materials:

  • 2-Aminopyridine substrate (e.g., 2-amino-6-picoline) (0.3 mmol, 1.0 equiv)

  • Amine nucleophile (e.g., n-hexylamine) (0.9 mmol, 3.0 equiv)

  • Ruthenium catalyst [Cp*Ru(MeCN)₃]NTf₂ (0.03 mmol, 10 mol%)

  • Anhydrous n-heptane (75 µL)

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Magnetic stir bar

  • Standard Schlenk line or glovebox for inert atmosphere

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add the 2-aminopyridine substrate, the ruthenium catalyst, and a magnetic stir bar to the reaction vial. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the ruthenium catalyst.

  • Reagent Addition: Add the anhydrous n-heptane solvent, followed by the amine nucleophile via syringe. The solvent volume is kept low to ensure high concentration, which often favors reaction kinetics.

  • Reaction Setup: Securely seal the vial with the screw cap. Remove the vial from the inert atmosphere (if applicable).

  • Heating: Place the vial in a preheated oil bath or heating block set to 120-140 °C. The high temperature is necessary to overcome the activation energy for the nucleophilic substitution on the activated pyridine ring.

  • Monitoring: Stir the reaction for 24 hours. The reaction progress can be monitored by taking small aliquots (under inert conditions if possible) and analyzing them by GC-MS or ¹H NMR after a mini-workup (dilution, filtration through a silica plug).

  • Work-up: After the reaction is complete (as determined by monitoring), cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a short plug of silica gel to remove the catalyst and baseline impurities. Wash the silica plug with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure substituted aminopyridine.

Data Summary: Representative Substrate Scope

The following table summarizes yields for the amination of 2-aminopyridine with various amines, demonstrating the versatility of the method.[3]

EntryAmine NucleophileProductYield (%)
1n-Hexylamine2-(Hexylamino)pyridine97
2Benzylamine2-(Benzylamino)pyridine99
3(R)-1-Phenylethylamine2-((R)-1-Phenylethylamino)pyridine95
4Morpholine2-(Morpholino)pyridine85
5Indoline2-(Indolin-1-yl)pyridine91

Section 2: Potential as a Bidentate Ligand in Palladium-Catalyzed Cross-Coupling

The molecular structure of this compound is ideally suited for it to act as a strong N,N-bidentate ligand. The 2-amino group and the 6-aminomethyl sidearm can form a stable six-membered chelate ring with a transition metal center. This structural motif is common in highly effective ligands for palladium-catalyzed C-H functionalization and cross-coupling reactions.[4] Ligands play a crucial role by modulating the electronic properties and steric environment of the metal, thereby controlling reactivity, selectivity, and catalyst stability.[4]

While specific literature on this compound as a ligand in catalysis is sparse, its potential can be inferred from the successful application of related pyridyl-amide and 2,2'-bipyridine scaffolds.[4][5]

Visualization: Ligand Chelation to a Metal Center

Caption: Chelation of this compound to a generic metal center (M), forming a stable six-membered ring.

Protocol 2: Exploratory Synthesis and Screening of a Palladium(II) Complex

This protocol provides a framework for synthesizing a palladium complex of this compound and screening its catalytic activity in a model Suzuki-Miyaura coupling reaction.

Part A: Synthesis of the Pd(II) Complex

Materials:

  • This compound (0.1 mmol, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 1.0 equiv)

  • Anhydrous dichloromethane (DCM) or acetonitrile (5 mL)

  • Anhydrous diethyl ether

  • Schlenk flask and magnetic stir bar

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the anhydrous solvent. The choice of solvent is key; it must dissolve the ligand without reacting with the palladium precursor.

  • Complexation: To the stirring ligand solution, add Pd(OAc)₂ in one portion. A color change and/or precipitation is often observed, indicating complex formation.

  • Reaction: Stir the mixture at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation: If a precipitate has formed, collect it by filtration under inert conditions. If the complex is soluble, remove the solvent under reduced pressure.

  • Purification: Wash the crude solid complex with anhydrous diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

  • Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure before use in catalysis.

Part B: Screening for Suzuki-Miyaura Coupling Activity

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Synthesized Pd-ligand complex (0.01 mmol, 1 mol%)

  • Solvent (e.g., Dioxane/Water mixture, 4:1) (5 mL)

  • Reaction vial, stir bar, heating block

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl halide, arylboronic acid, base, and the synthesized palladium complex.

  • Solvent Addition: Add the solvent mixture and the stir bar.

  • Heating: Seal the vial and place it in a preheated block at 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. A self-validating protocol would involve taking time points (e.g., 1h, 4h, 12h) to observe the consumption of starting materials and the formation of the biaryl product.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR to determine conversion and purify by column chromatography to determine the isolated yield. This provides a quantitative measure of the catalyst's efficacy.

References

The Versatile Diamine: 6-(Aminomethyl)pyridin-2-amine as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Pyridine

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, 6-(aminomethyl)pyridin-2-amine emerges as a particularly valuable scaffold. This technical guide delves into the multifaceted applications of this versatile diamine, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols.

The unique architecture of this compound, featuring a nucleophilic 2-amino group on the pyridine ring and a primary aminomethyl substituent at the 6-position, imparts a dual reactivity profile. This bifunctionality allows for a range of selective transformations, making it an ideal starting material for the synthesis of elaborate heterocyclic systems, intricate ligands for coordination chemistry, and novel pharmacophores in medicinal chemistry.[1] The electron-donating nature of the amino groups influences the reactivity of the pyridine ring, while the distinct chemical environments of the aromatic and aliphatic amines allow for chemoselective functionalization.

This document will explore the core applications of this compound, providing not just procedural steps, but also the underlying chemical principles that govern these transformations. By understanding the causality behind experimental choices, researchers can adapt and innovate upon these protocols to suit their specific synthetic goals.

I. Synthesis of Schiff Bases: A Gateway to Diverse Functionality

The reaction of primary amines with aldehydes or ketones to form Schiff bases (imines) is a fundamental transformation in organic chemistry. The differential reactivity of the two amino groups in this compound can be exploited to selectively form imines at either the 2-amino or the 6-aminomethyl position, depending on the reaction conditions and the nature of the carbonyl compound.

Application Note: Selective Imine Formation

The 2-amino group, being directly attached to the aromatic pyridine ring, is generally less nucleophilic than the aliphatic 6-aminomethyl group due to resonance delocalization of the lone pair of electrons into the ring. This inherent difference in reactivity allows for the selective formation of a Schiff base at the more nucleophilic 6-aminomethyl position under mild conditions. More forcing conditions or the use of highly reactive carbonyl compounds may lead to the formation of the bis-imine.

This selective functionalization is a powerful tool for introducing molecular diversity. The resulting imine can then be reduced to a stable secondary amine, or it can participate in further reactions as a transient intermediate.

Protocol 1: Selective Synthesis of a Mono-Schiff Base at the 6-Aminomethyl Position

This protocol details the synthesis of a mono-Schiff base using a representative aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium borohydride (for optional reduction)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.05 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the crude Schiff base. For many applications, the crude product is of sufficient purity. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • (Optional) Reduction to Secondary Amine: To the methanolic solution of the Schiff base, cool the flask to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 2 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Solvent: Methanol is an excellent solvent for both reactants and facilitates the reaction without interfering.

  • Catalyst: The catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Stoichiometry: A slight excess of the aldehyde ensures complete consumption of the starting diamine.

  • Temperature: Room temperature is typically sufficient for the formation of the imine from the more reactive aliphatic amine.

II. Coordination Chemistry: Crafting Novel Ligands and Metal Complexes

The presence of three nitrogen atoms (the pyridine ring nitrogen and the two exocyclic amino nitrogens) makes this compound an excellent candidate for the synthesis of polydentate ligands. These ligands can coordinate with a variety of metal ions to form stable complexes with interesting structural and electronic properties.

Application Note: A Versatile N,N,N'-Tridentate Ligand

This compound can act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the nitrogen atoms of the two amino groups. The resulting complexes can have applications in catalysis, materials science, and as therapeutic agents. The geometry of the resulting metal complex will be influenced by the nature of the metal ion and the other ligands present in the coordination sphere.

Protocol 2: Synthesis of a Platinum(II) Complex

This protocol describes the synthesis of a platinum(II) complex, inspired by the reported reaction of a similar ligand with a platinum source.

Materials:

  • This compound

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Deionized water

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water.

  • Platinum Salt Solution: In a separate flask, dissolve potassium tetrachloroplatinate(II) (1.0 eq) in deionized water.

  • Complexation: Slowly add the ligand solution to the stirred solution of the platinum salt at room temperature. A color change or the formation of a precipitate should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours to ensure complete complexation.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum. If the complex is soluble, the solvent can be removed under reduced pressure. The crude product can be recrystallized from a suitable solvent system, such as DMF/water, to obtain the pure complex.

  • Characterization: The resulting complex can be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Causality of Experimental Choices:

  • Solvent: Water is a suitable solvent for both the ligand and the platinum salt. The use of a co-solvent like DMF may be necessary to improve the solubility of the resulting complex.

  • Stoichiometry: A 1:1 molar ratio of the ligand to the platinum salt is used to favor the formation of the desired mononuclear complex.

  • Reaction Time: A prolonged reaction time is often necessary to allow for the slow ligand exchange and coordination to the metal center.

III. Synthesis of Fused Heterocyclic Systems: Building Molecular Complexity

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems.[2][3] These reactions often proceed through a tandem or cascade sequence, where both amino groups participate in the formation of a new ring.

Application Note: Construction of Imidazo[1,2-a]pyridines

The 2-aminopyridine moiety is a classic starting material for the synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.[1] The 6-aminomethyl group can be further functionalized to introduce additional points of diversity.

Protocol 3: Synthesis of a Substituted Imidazo[1,2-a]pyridine

This protocol outlines a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative via a condensation-cyclization reaction with an α-haloketone.

Materials:

  • This compound

  • 2-Bromoacetophenone (or other α-haloketones)

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol (0.3 M).

  • Base: Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Causality of Experimental Choices:

  • Reactants: The 2-aminopyridine nitrogen acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

  • Base: Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Ethanol is a common and effective solvent for this type of condensation reaction.

IV. Data Presentation

Table 1: Summary of Key Reactions and Typical Conditions

Reaction TypeReactantsSolventCatalyst/ReagentTemperatureTypical Yield
Schiff Base Formation Aldehyde/KetoneMethanol/EthanolAcetic Acid (cat.)Room Temp.>80%
Coordination Metal Salt (e.g., K₂PtCl₄)Water/DMF-Room Temp.Variable
Imidazo[1,2-a]pyridine Synthesis α-HaloketoneEthanolNaHCO₃Reflux60-90%

V. Visualization of Synthetic Pathways

Diagram 1: Synthetic Utility of this compound

G cluster_0 Schiff Base Formation cluster_1 Coordination Chemistry cluster_2 Heterocycle Synthesis main This compound schiff Schiff Base main->schiff RCHO, H+ complex Metal Complex main->complex Metal Salt imidazo Imidazo[1,2-a]pyridine main->imidazo α-Haloketone, Base sec_amine Secondary Amine schiff->sec_amine NaBH4

Caption: Key synthetic transformations of this compound.

Diagram 2: Workflow for Imidazo[1,2-a]pyridine Synthesis

G start Start Materials: - this compound - α-Haloketone - Base (NaHCO3) - Solvent (Ethanol) reaction Reaction: - Dissolve reactants in ethanol - Add base - Reflux for 8-12h start->reaction workup Work-up: - Cool and filter - Concentrate filtrate reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: Substituted Imidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

Conclusion

This compound is a building block of significant synthetic utility, offering a gateway to a wide array of molecular architectures. Its bifunctional nature allows for selective transformations, leading to the creation of novel Schiff bases, coordination complexes, and fused heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this versatile molecule in their synthetic endeavors. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing these fields.

References

The Versatile Diaminopyridine Scaffold: A Guide to the Synthesis of Bioactive Molecules Using 6-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,6-Disubstituted Pyridine Core

In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in bioactive compounds and approved pharmaceuticals. Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisostere for other aromatic systems makes it a cornerstone of modern drug design. Within this class, molecules bearing the 2,6-disubstituted aminopyridine framework have emerged as particularly valuable starting points for the synthesis of targeted therapeutics, most notably in the realm of protein kinase inhibitors.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block: 6-(Aminomethyl)pyridin-2-amine . This molecule offers a unique synthetic handle due to the differential reactivity of its two primary amine groups—a nucleophilic aromatic amine at the 2-position and a more basic, flexible aliphatic amine at the 6-position (aminomethyl group). This inherent chemical distinction allows for selective functionalization, enabling the construction of complex and diverse molecular architectures with a wide range of pharmacological activities. We will explore the fundamental chemical principles governing its reactivity, provide detailed protocols for its synthesis and subsequent elaboration into various bioactive scaffolds, and present case studies of its application in the development of targeted therapies.

Understanding the Reagent: Physicochemical Properties and Reactivity

This compound is a diamine with the chemical formula C₆H₉N₃. Its utility as a synthetic intermediate is rooted in the distinct electronic environments of its two nitrogen centers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[2]
CAS Number167298-54-6[2]
Molecular FormulaC₆H₉N₃[2]
Molecular Weight123.16 g/mol [2]
AppearancePowder[2]
Storage Temp.-10 °C[2]
The Principle of Differential Reactivity: A Tale of Two Amines

The synthetic versatility of this compound hinges on the differing basicity and nucleophilicity of its two primary amine groups.

  • The 2-Amino Group (Aromatic): This amine is directly attached to the electron-deficient pyridine ring. The lone pair of electrons on this nitrogen atom is delocalized into the aromatic system, reducing its basicity and nucleophilicity. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86.[3]

  • The 6-Aminomethyl Group (Aliphatic/Benzylic-type): This amine is separated from the pyridine ring by a methylene (-CH₂) group. This insulation prevents significant delocalization of the nitrogen lone pair into the aromatic ring. Consequently, this amine behaves more like a typical primary aliphatic amine, such as benzylamine, and is therefore more basic and nucleophilic. The pKa of the conjugate acid of benzylamine is around 9.34.[4]

This significant difference in pKa values (approximately 2.5 units) is the cornerstone of its selective functionalization. The more basic and nucleophilic aminomethyl group will preferentially react with electrophiles under controlled conditions.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount. A common and efficient route to this compound is the reduction of 2-amino-6-cyanopyridine.

Protocol 1: Synthesis of this compound via Reduction of 2-Amino-6-cyanopyridine

This protocol describes the catalytic hydrogenation of 2-amino-6-cyanopyridine to afford the desired product.

Workflow for the Synthesis of this compound

start 2-Amino-6-cyanopyridine reagents H₂, Pd/C, Methanol/Ammonia start->reagents 1. Dissolve reaction Catalytic Hydrogenation (Pressure Reactor) reagents->reaction 2. React workup Filtration & Concentration reaction->workup 3. Process product This compound workup->product 4. Isolate start This compound reagents Acetic Anhydride, Pyridine, CH₂Cl₂ start->reagents 1. Dissolve reaction Acylation at 0 °C to RT reagents->reaction 2. React workup Aqueous Work-up & Extraction reaction->workup 3. Quench & Extract product N-[6-(aminomethyl)pyridin-2-yl]acetamide workup->product 4. Purify start This compound reagents Aryl Isocyanate, THF start->reagents 1. Dissolve reaction Urea Formation at RT reagents->reaction 2. React workup Precipitation/Filtration reaction->workup 3. Isolate product N-((6-aminopyridin-2-yl)methyl)-N'-arylurea workup->product 4. Dry

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating 6-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the incorporation of the bifunctional building block, 6-(aminomethyl)pyridin-2-amine, into peptide sequences using solid-phase peptide synthesis (SPPS). While this molecule offers unique opportunities for creating novel peptide architectures, its dual amine functionalities necessitate a carefully considered orthogonal protection strategy. This document outlines the theoretical and practical considerations for utilizing this compound in SPPS, including detailed protocols for resin functionalization, coupling, and final cleavage. The methodologies presented are grounded in established principles of peptide chemistry to ensure a high probability of success for researchers exploring the synthesis of modified peptides.

Introduction: The Potential of this compound in Peptide Synthesis

This compound is a versatile building block for peptide modification and the synthesis of peptidomimetics. Its structure features a pyridine scaffold with two distinct primary amine groups: a nucleophilic aminomethyl group at the 6-position and a less reactive 2-amino group. This arrangement allows for its use as a non-canonical amino acid analogue, a linker for peptide cyclization, or a scaffold for combinatorial libraries. The pyridine ring itself can also engage in hydrogen bonding and π-stacking interactions, potentially influencing the conformation and biological activity of the resulting peptide.

The successful application of this compound in solid-phase peptide synthesis (SPPS) is contingent on a robust orthogonal protection strategy.[1][2] This is crucial to selectively control the reactivity of the two amine groups during peptide chain elongation.[3] This guide will primarily focus on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme, which offers a high degree of orthogonality.[4]

Orthogonal Protection Strategy for this compound

To effectively incorporate this compound into a growing peptide chain, one of its amine groups must be temporarily protected while the other is available for coupling. The choice of protecting groups is critical and depends on the desired point of attachment.

  • Scenario A: Attachment via the 6-(aminomethyl) group. In this case, the 2-amino group requires a more permanent protecting group that is stable to the piperidine treatment used for Fmoc removal, yet labile to the final acidolytic cleavage. A suitable protecting group would be the tert-butoxycarbonyl (Boc) group.

  • Scenario B: Attachment via the 2-amino group. This approach is less common due to the lower nucleophilicity of the aromatic amine. However, if desired, the 6-(aminomethyl) group could be protected with a group orthogonal to both Fmoc and the side-chain protecting groups, such as an allyloxycarbonyl (Alloc) group.

For the protocols outlined below, we will proceed with Scenario A , which is the more probable synthetic route.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier
Rink Amide Resin100-200 meshStandard commercial suppliers
Fmoc-protected amino acidsSynthesis gradeStandard commercial suppliers
This compound≥95% puritySigma-Aldrich, Enamine
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeStandard commercial suppliers
N,N'-Diisopropylcarbodiimide (DIC)Synthesis gradeStandard commercial suppliers
Oxyma PureSynthesis gradeStandard commercial suppliers
PiperidineSynthesis gradeStandard commercial suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard commercial suppliers
Dichloromethane (DCM)Peptide synthesis gradeStandard commercial suppliers
Trifluoroacetic acid (TFA)Reagent gradeStandard commercial suppliers
Triisopropylsilane (TIS)Reagent gradeStandard commercial suppliers
1,2-Ethanedithiol (EDT)Reagent gradeStandard commercial suppliers
Safety Precautions
  • Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like TFA and piperidine.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. This compound is classified as a corrosive and skin irritant.

Protocol 1: Boc Protection of this compound

This protocol describes the selective protection of the 2-amino group, leaving the 6-(aminomethyl) group available for subsequent functionalization.

Workflow for Boc Protection

reagent This compound + (Boc)₂O solvent DCM or Dioxane reagent->solvent Dissolve reaction Stir at RT (4-12 h) solvent->reaction workup Aqueous Workup reaction->workup Quench product Boc-protected product workup->product Isolate cluster_spps_cycle SPPS Cycle resin_prep Resin Swelling (DMF) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection coupling Amino Acid Coupling (DIC/Oxyma) fmoc_deprotection->coupling washing Washing Steps (DMF, DCM) coupling->washing washing->fmoc_deprotection Repeat for each amino acid final_cleavage Final Cleavage (TFA Cocktail) washing->final_cleavage start Rink Amide Resin start->resin_prep peptide_resin Peptide-on-Resin cleavage_cocktail Add Cleavage Cocktail (e.g., Reagent K) peptide_resin->cleavage_cocktail reaction Incubate at RT (2-3 hours) cleavage_cocktail->reaction filtration Filter and Collect Filtrate reaction->filtration precipitation Precipitate with Cold Ether filtration->precipitation purification Purify by HPLC precipitation->purification

References

Application Notes and Protocols: The Role of 2-Aminopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Hero of Medicinal Chemistry

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, often regarded as an "unsung hero in drug discovery"[1][2]. This simple, low molecular weight, and highly functionalized moiety serves as a privileged structure, giving rise to a multitude of compounds with significant and diverse biological activities[1]. Its versatility is demonstrated by its presence in numerous clinically approved drugs, targeting a wide array of diseases[3][4]. The 2-aminopyridine core can act as a versatile, potent, nitrogen-oxygen, multimodal donor ligand, forming stable complexes with different metal ions, which further expands its therapeutic potential[3]. Researchers have consistently shown that the inclusion of a 2-aminopyridine moiety, whether in simple or complex molecules, often confers advantageous medicinal properties[3]. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of 2-aminopyridine derivatives for researchers, scientists, and drug development professionals.

The 2-Aminopyridine Scaffold: A Privileged Structure

The 2-aminopyridine moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological profiles[1]. This includes applications as anticancer, anti-inflammatory, antibacterial, antiviral, and kinase inhibitory agents[3][5]. Its simple design allows for the synthesis of single products with minimal side reactions, and the low molecular weight of the resulting compounds facilitates the identification of toxicity-causing metabolites during drug development[2].

Therapeutic Applications of 2-Aminopyridine Derivatives

The broad spectrum of biological activities exhibited by 2-aminopyridine derivatives has led to their investigation and use in numerous therapeutic areas:

Therapeutic AreaExamples of ActivityReference
Oncology Inhibition of kinases such as ALK, CDK8, PI3Kδ, and USP7.[6][7][8][9][6][7][8][9]
Infectious Diseases Antibacterial and antifungal properties.[3][5][3][5]
Inflammatory Diseases Anti-inflammatory effects.[3][5][3][5]
Neurological Disorders nNOS inhibition, potential for treating neurodegenerative diseases.[10][10]

Several FDA-approved drugs incorporate the 2-aminopyridine scaffold, highlighting its clinical significance. Examples include the anti-inflammatory drugs piroxicam and tenoxicam, the anti-HIV agent delavirdine, and the antibacterial sulfapyridine[3].

Synthesis of 2-Aminopyridine Derivatives

A variety of synthetic methods have been developed for the preparation of 2-aminopyridine derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

The general workflow for the synthesis and evaluation of 2-aminopyridine derivatives typically involves several key stages, from initial synthesis to biological characterization.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Starting Materials (e.g., Pyridine N-oxides, Enaminones) s2 Chemical Transformation (e.g., MCR, Cross-Coupling) s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 c1 Structural Confirmation (NMR, MS) s3->c1 Characterized Compound e1 In Vitro Assays (e.g., Kinase Inhibition, Cell Viability) c1->e1 Screening e2 Cell-Based Assays (e.g., Phosphorylation, Apoptosis) e1->e2 e3 ADME-Tox Studies (e.g., Metabolic Stability) e2->e3

Caption: General workflow for the synthesis and biological evaluation of 2-aminopyridine derivatives.[11]

Protocol 1: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions. This method is advantageous due to its simplicity, speed, and cleaner reaction profiles[1][5].

Materials:

  • Appropriate enaminone (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (1 mmol)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • Combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol) in a reaction vessel.

  • Heat the mixture to 40-50°C with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2-amino-3-cyanopyridine derivative.

  • Characterize the final product using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure[5].

Protocol 2: Synthesis via Pyridine N-oxides

This two-step protocol utilizes pyridine N-oxides as starting materials to produce unsubstituted 2-aminopyridine products with excellent regioselectivity and functional group tolerance under mild reaction conditions[12].

Materials:

  • Pyridine N-oxide derivative

  • Activating agent (e.g., triflic anhydride)

  • Amine source (e.g., tert-butylamine)

  • Deprotecting agent (e.g., trifluoroacetic acid)

  • Appropriate solvents (e.g., dichloromethane)

Procedure:

  • Activation and Amination:

    • Dissolve the pyridine N-oxide in a suitable solvent (e.g., dichloromethane) at room temperature.

    • Add the activating agent (e.g., triflic anhydride) dropwise and stir for a short period.

    • Introduce the amine source (e.g., tert-butylamine) and continue stirring until the reaction is complete (monitor by TLC).

  • Deprotection:

    • Without isolation of the intermediate, add the deprotecting agent (e.g., trifluoroacetic acid) to the reaction mixture.

    • Stir until the deprotection is complete.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-aminopyridine derivative.

Biological Evaluation of 2-Aminopyridine Derivatives

A crucial aspect of drug discovery is the thorough biological evaluation of synthesized compounds. A variety of in vitro and cell-based assays are employed to determine the potency, selectivity, and mechanism of action of 2-aminopyridine derivatives.

In Vitro Kinase Inhibition Assays

The 2-aminopyridine scaffold is a well-known kinase inhibitor scaffold, capable of mimicking the adenine ring of ATP and binding to the ATP-binding pocket of various kinases[13][14].

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common high-throughput method for measuring kinase activity and inhibition[13].

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the 2-aminopyridine derivative in the appropriate assay buffer.

  • In a 384-well plate, add the test compound, kinase, and biotinylated substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are essential for confirming the activity of compounds in a more physiologically relevant context[15].

Protocol 4: MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability[13][16].

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • 2-Aminopyridine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminopyridine derivative for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value[16].

Protocol 5: Western Blotting for Target Phosphorylation

This technique is used to determine if the compound inhibits the phosphorylation of a specific target protein within a cellular signaling pathway[13].

Materials:

  • Cells treated with the 2-aminopyridine derivative

  • Lysis buffer

  • Primary antibody (specific for the phosphorylated form of the target protein)

  • Secondary antibody (conjugated to an enzyme like HRP)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a defined period.

  • Lyse the cells to extract the proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody that specifically recognizes the phosphorylated form of the target protein.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to quantify the level of protein phosphorylation.

ADME-Tox Studies: Assessing Drug-like Properties

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical in drug development.

Protocol 6: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes or hepatocytes[17][18].

Materials:

  • Human liver microsomes or cryopreserved hepatocytes[19]

  • NADPH regenerating system (for microsomes)

  • Incubation buffer

  • 2-Aminopyridine derivative

  • Positive control compound (with known metabolic instability)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes or hepatocytes and the incubation buffer to 37°C.

  • In a 96-well plate, add the test compound to the pre-warmed microsomes/hepatocytes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound[18].

Metabolic_Stability_Workflow start Start: Compound + Microsomes/Hepatocytes incubate Incubate at 37°C Initiate with NADPH start->incubate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) incubate->timepoint quench Quench Reaction (e.g., Acetonitrile) timepoint->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate end End: Metabolic Stability Profile calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The 2-aminopyridine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of therapeutic agents. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize novel 2-aminopyridine derivatives, paving the way for the discovery of next-generation therapeutics.

References

The Indispensable Role of Aminopyridines in Modern Agrochemical Synthesis: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Scaffold - A Cornerstone of Agrochemical Innovation

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has positioned the aminopyridine scaffold as a cornerstone in the synthesis of a diverse array of modern agrochemicals. These heterocyclic amines, characterized by a pyridine ring bearing an amino substituent, serve as versatile building blocks and key intermediates in the creation of potent herbicides, fungicides, and insecticides. Their unique electronic properties and synthetic accessibility allow for the fine-tuning of biological activity, selectivity, and environmental profiles of the resulting active ingredients. This application note provides an in-depth exploration of the pivotal role of aminopyridines in agrochemical synthesis, complete with detailed protocols for key synthetic transformations and an examination of the structure-activity relationships that drive their efficacy.

I. Aminopyridine-Based Herbicides: Precision Weed Management

Herbicides derived from aminopyridines are renowned for their systemic action and efficacy against a broad spectrum of broadleaf weeds. Many of these compounds function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species.[1][2] The aminopyridine core is crucial in conferring the desired biological activity and selectivity.

Key Examples and Synthetic Approaches

A prominent class of aminopyridine-based herbicides is the picolinic acid family, which includes commercially significant compounds like picloram, clopyralid, and aminopyralid. The synthesis of these molecules often involves the strategic functionalization of a chlorinated aminopyridine precursor.

Table 1: Prominent Aminopyridine-Based Herbicides and Their Applications

HerbicideKey Aminopyridine IntermediatePrimary Weeds Controlled
Picloram 4-Amino-3,5,6-trichloropicolinic acidBroadleaf weeds, woody plants
Clopyralid 3,6-Dichloropicolinic acid (from aminopyridine)Thistles, clovers, and other broadleaf weeds
Aminopyralid 4-Amino-3,6-dichloropyridine-2-carboxylic acidBroadleaf weeds in pastures and rangelands
Fluroxypyr 4-Amino-3,5-dichloro-6-fluoro-2-pyridinolBroadleaf weeds in cereals and grasslands[3]
Protocol 1: Synthesis of Aminopyralid

Aminopyralid is synthesized via the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[4][5]

Workflow for Aminopyralid Synthesis

A 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid B Dissolution in NaOH(aq) A->B C High-Pressure Reactor B->C D Addition of Pd/C catalyst C->D E Hydrogenation (H2, 50°C, 0.3 MPa) D->E F Catalyst Filtration E->F G Acidification (HCl) F->G H Crystallization G->H I Isolation of Aminopyralid H->I

Figure 1: General workflow for the synthesis of Aminopyralid.

Step-by-Step Methodology:

  • Dissolution: Mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 ml of water. Homogeneously add 66.7 g of 30% sodium hydroxide solution.

  • Filtration: Filter the solution and transfer the filtrate to a 1000 ml high-pressure reactor equipped with a magnetic stirrer and thermometer.[5]

  • Catalyst Addition: Add 2 g of 5% Pd/C catalyst to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen three times, and then pressurize with hydrogen to 0.2 MPa. Initiate stirring and raise the temperature to 50°C. Further increase the hydrogen pressure to 0.3 MPa.[5]

  • Reaction Monitoring: Maintain the reaction for 20 hours, monitoring for completion by HPLC.

  • Work-up: Cool the reactor to room temperature. Decant the reaction solution and filter to recover the catalyst.

  • Precipitation: Adjust the filtrate to pH 1-2 with 30% hydrochloric acid.

  • Isolation: Cool the solution to induce crystallization. Centrifuge the mixture and wash the precipitate with hot water to obtain 4-amino-3,6-dichloro-pyridine-2-carboxylic acid (Aminopyralid). The expected yield is approximately 91.4% with a purity of 97.5%.[5]

II. Aminopyridine-Containing Fungicides: Combating Fungal Pathogens

The versatility of the aminopyridine scaffold extends to the development of potent fungicides. These compounds often exhibit novel modes of action, making them valuable tools in resistance management strategies.

Key Examples and Synthetic Strategies

Fluazinam and the more recent aminopyrifen are notable examples of fungicides that incorporate an aminopyridine moiety. Their synthesis typically involves the coupling of a functionalized aminopyridine with another aromatic or heterocyclic ring system.

Table 2: Notable Aminopyridine-Based Fungicides

FungicideKey Aminopyridine IntermediatePrimary Fungal TargetsMode of Action
Fluazinam 2-Amino-3-chloro-5-trifluoromethylpyridineBotrytis cinerea, Sclerotinia sclerotiorumUncoupler of oxidative phosphorylation
Aminopyrifen 2-Aminonicotinate derivativeBotrytis cinerea, Powdery MildewInhibitor of GPI-anchor biosynthesis (GWT-1 protein)[6][7]
Protocol 2: Synthesis of Fluazinam

The synthesis of Fluazinam involves the coupling of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[8][9]

Workflow for Fluazinam Synthesis

A 2-Amino-3-chloro-5-trifluoromethylpyridine C Reaction in 2-methyltetrahydrofuran with inorganic base A->C B 2,4-Dichloro-3,5-dinitrobenzotrifluoride B->C D Fluazinam C->D

Figure 2: Synthetic route to the fungicide Fluazinam.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reactor, combine 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in a molar ratio of approximately 1:1.

  • Solvent and Base: Use 2-methyltetrahydrofuran as the solvent and an inorganic base such as potassium carbonate.[9]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selectivity and minimize side reactions.

  • Work-up and Isolation: After the reaction is complete, the product is isolated through standard procedures which may include filtration, washing, and crystallization to yield Fluazinam. The use of 2-methyltetrahydrofuran as a solvent has been shown to result in high yields (up to 98.4%) and purity (up to 99.8%).[9]

III. Aminopyridine-Derived Insecticides: Neurological Disruption in Pests

Aminopyridine derivatives have been instrumental in the development of neonicotinoid and butenolide insecticides. These compounds act on the central nervous system of insects, typically by targeting nicotinic acetylcholine receptors (nAChRs).[10][11][12][13] This interaction leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect. The selectivity of these insecticides for insect nAChRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.[10][12]

Key Examples and Synthesis

Imidacloprid, one of the most widely used insecticides globally, and the more recent flupyradifurone, are prime examples of the successful application of aminopyridine chemistry in insecticide development.

Table 3: Leading Aminopyridine-Based Insecticides

InsecticideKey Aminopyridine PrecursorPrimary Insect TargetsMode of Action
Imidacloprid 2-Chloro-5-chloromethylpyridine (from 2-amino-5-methylpyridine)Sucking insects (aphids, whiteflies), soil insects, fleasNicotinic acetylcholine receptor (nAChR) agonist[10][12]
Flupyradifurone 2-Chloro-5-(chloromethyl)pyridineSucking pests (aphids, whiteflies)Nicotinic acetylcholine receptor (nAChR) agonist[14][15]
Protocol 3: Synthesis of Imidacloprid

A common industrial synthesis of Imidacloprid involves the reaction of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine.[16][17]

Workflow for Imidacloprid Synthesis

A 2-Chloro-5-chloromethylpyridine C Reaction in aprotic solvent with alkali metal hydroxide (45-60°C) A->C B 2-Nitroiminoimidazolidine B->C D Imidacloprid C->D

Figure 3: Key reaction in the synthesis of Imidacloprid.

Step-by-Step Methodology:

  • Reactant Ratio: 2-chloro-5-chloromethylpyridine and 2-nitroiminoimidazolidine are reacted in a molar ratio of 1:1 to 1:1.2.[17]

  • Reaction Conditions: The reaction is carried out in an aprotic solvent in the presence of an alkali metal hydroxide (e.g., sodium hydroxide) at a temperature of 45 to 60°C with stirring.[17]

  • Intermediate Synthesis: The key intermediate, 2-chloro-5-chloromethylpyridine, can be synthesized from 2-amino-5-methylpyridine via a Sandmeyer reaction.[16] The 2-amino-5-methylpyridine is initially produced through a Chichibabin reaction of 3-methylpyridine.[16]

  • Final Coupling: The coupling of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine yields Imidacloprid.

Key Synthetic Transformations for Aminopyridine Intermediates

The synthesis of the aminopyridine core itself is a critical first step. Several named reactions are employed for this purpose, each with its own advantages and substrate scope.

  • Chichibabin Reaction: A classic method for the direct amination of pyridines using sodium amide (NaNH₂) to produce 2-aminopyridines.[18][19][20][21]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides (including halopyridines) and amines. This modern method offers a broad substrate scope and functional group tolerance.[22][23][24]

Workflow for Buchwald-Hartwig Amination of a Halopyridine

A Halopyridine C Pd Catalyst, Ligand, Base A->C B Amine B->C D Aminopyridine C->D

Figure 4: General scheme for the Buchwald-Hartwig amination.

Conclusion: The Future of Aminopyridines in Agrochemicals

The aminopyridine scaffold continues to be a fertile ground for the discovery and development of novel agrochemicals. Its synthetic tractability allows for the creation of vast libraries of compounds for high-throughput screening, while a deeper understanding of its role in defining the mode of action and selectivity of active ingredients fuels rational design approaches. As the agricultural industry faces the ongoing challenges of pest resistance, regulatory pressures, and the need for more sustainable solutions, the versatile and indispensable aminopyridine core is poised to remain at the forefront of agrochemical innovation.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 6-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 6-(Aminomethyl)pyridin-2-amine in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable porosity, and functional diversity make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.

This application note details the use of this compound as a versatile organic linker in the synthesis of novel MOFs. This ligand is of particular interest due to its unique structural features: a pyridine ring providing a strong coordination site, and an aminomethyl group that can act as a secondary coordination site or be available for post-synthetic modification.[3][4] The presence of both a pyridinic nitrogen and an amino group offers the potential for creating MOFs with enhanced basicity, which is advantageous for applications such as CO2 capture.[5][6] Furthermore, the flexibility of the aminomethyl arm can lead to the formation of interesting and complex network topologies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of MOFs using this compound. We present a model solvothermal synthesis protocol, detail expected characterization outcomes, and discuss potential applications of these novel materials.

Ligand Analysis and Coordination Chemistry

This compound possesses two key functional groups for coordination with metal centers: the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. This bifunctional nature allows for several potential coordination modes, which can influence the dimensionality and topology of the resulting MOF. The lone pair of electrons on the pyridinic nitrogen readily coordinates to metal ions, a well-established interaction in the synthesis of coordination polymers.[3][7] The aminomethyl group introduces a flexible arm that can either chelate to the same metal center, bridge between different metal centers, or remain uncoordinated and available for post-synthetic functionalization.

Caption: Potential coordination modes of this compound with a metal center.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF (GEM-MOF-1)

This section provides a detailed protocol for the solvothermal synthesis of a hypothetical zinc-based MOF, designated as GEM-MOF-1, using this compound as the organic linker. Solvothermal synthesis is a widely used method for preparing crystalline MOFs.[3][8] Zinc(II) is chosen as the metal node due to its versatile coordination geometries and its common use in the synthesis of robust MOFs.[2][9]

Materials:

  • This compound (C6H9N3)

  • Zinc(II) nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Sonicator

  • Centrifuge

  • Vacuum oven

Synthesis Workflow

Synthesis_Workflow prep 1. Precursor Preparation - Dissolve Ligand in DMF - Dissolve Metal Salt in DMF mix 2. Mixing - Combine the two solutions - Sonicate for 10 min prep->mix react 3. Solvothermal Reaction - Seal vial/autoclave - Heat in oven (e.g., 100°C for 48h) mix->react cool 4. Cooling - Cool down to room temperature react->cool isolate 5. Product Isolation - Centrifuge or filter - Decant supernatant cool->isolate wash 6. Washing - Wash with fresh DMF - Wash with Ethanol isolate->wash activate 7. Activation - Dry under vacuum (e.g., 120°C for 12h) wash->activate product GEM-MOF-1 Powder activate->product caption Solvothermal synthesis workflow for GEM-MOF-1.

Caption: Solvothermal synthesis workflow for GEM-MOF-1.

Step-by-Step Procedure:

  • Preparation of Precursor Solutions:

    • In a 10 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

    • In a separate 10 mL glass vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate in 5 mL of DMF.

  • Mixing and Sonication:

    • Combine the two solutions in a 20 mL scintillation vial.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Tightly cap the scintillation vial or transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave and seal it.

    • Place the sealed vessel in a programmable oven.

    • Heat the vessel to 100°C at a rate of 5°C/min and maintain this temperature for 48 hours.[3]

  • Cooling and Crystal Formation:

    • Allow the oven to cool down to room temperature at a rate of 5°C/min.

    • Colorless or pale yellow crystals are expected to form at the bottom of the vial.

  • Product Isolation and Washing:

    • Carefully decant the mother liquor.

    • Wash the crystalline product with fresh DMF (3 x 5 mL) to remove any unreacted precursors.

    • Perform a solvent exchange by soaking the crystals in ethanol (3 x 5 mL) over a period of 24 hours.

  • Activation:

    • Collect the crystals by centrifugation or filtration.

    • Dry the product in a vacuum oven at 120°C for 12 hours to remove the solvent molecules from the pores.[8] The resulting activated material is designated as GEM-MOF-1.

Quantitative Data for Synthesis
ParameterValueRationale
Ligand: this compound0.1 mmolEstablishes the organic component of the framework.
Metal Salt: Zn(NO3)2·6H2O0.1 mmolProvides the metal nodes for the MOF structure.[7]
SolventDMFA common high-boiling point solvent for solvothermal MOF synthesis.[8]
Total Volume10 mLA typical volume for lab-scale screening of MOF synthesis.
Reaction Temperature100°CA moderate temperature to promote crystal growth without decomposing the ligand.[3]
Reaction Time48 hoursAllows sufficient time for nucleation and crystal growth.[8]
Activation Temperature120°CSufficient to remove residual solvent without causing framework collapse.

Characterization of GEM-MOF-1

The synthesized GEM-MOF-1 should be characterized using standard techniques to confirm its structure, purity, and properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The PXRD pattern should show sharp peaks, indicating a well-ordered crystalline structure.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF. TGA will show weight loss steps corresponding to the removal of guest solvent molecules and the decomposition of the organic linker at higher temperatures.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To verify the presence of the this compound linker within the MOF structure. Characteristic peaks for the pyridine ring and amine groups should be observable.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the activated MOF. A Type I isotherm is expected for microporous materials.[10]

Expected Characterization Data
Characterization TechniqueExpected ResultSignificance
PXRDSharp diffraction peaksConfirms the crystalline nature of the MOF.
TGAStable up to ~300°CIndicates good thermal stability.
FT-IRCharacteristic peaks of pyridine and amine groupsConfirms the incorporation of the organic linker.
BET Surface Area500 - 1500 m²/gIndicates a porous material suitable for gas sorption applications.

Potential Applications

The unique bifunctional nature of the this compound linker suggests several potential applications for the resulting MOFs.

  • Gas Sorption and Separation: The presence of basic amine and pyridine sites makes these MOFs promising candidates for the selective capture of acidic gases like CO2.[5][6] The amine functionalization can enhance the adsorption selectivity for CO2 over other gases like N2 and CH4.[4][6]

  • Catalysis: The metal centers within the MOF can act as Lewis acid sites, while the uncoordinated amine groups can serve as basic catalytic sites, making these materials suitable for heterogeneous catalysis.

  • Sensing: The pyridine and amine functionalities can interact with specific analytes through hydrogen bonding or coordination, potentially enabling the use of these MOFs as fluorescent or colorimetric sensors.

  • Drug Delivery: For biocompatible metal choices, the porous structure could be utilized for the encapsulation and controlled release of therapeutic agents.[3]

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a hazardous substance; handle with care and avoid inhalation and skin contact.

  • The high-pressure and high-temperature conditions of solvothermal synthesis require the use of appropriate and properly sealed reaction vessels to prevent explosions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-(Aminomethyl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Aminomethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into kinase inhibitors and other therapeutic agents. Its synthesis, while achievable through several routes, can present challenges such as low yields, difficult purifications, and the formation of persistent impurities. This guide will focus on the most common synthetic strategies and provide solutions to the hurdles you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing low yields in my synthesis. What are the common causes and how can I improve them?

Low yields are a frequent issue and can stem from several factors depending on the chosen synthetic route. Let's break down the common pathways and their associated challenges.

Route A: Reduction of 2-Amino-6-cyanopyridine

This is a popular and direct route. However, incomplete reduction or side reactions can significantly lower your yield.

  • Common Cause: Incomplete reduction of the nitrile.

    • Troubleshooting:

      • Catalyst Activity: Ensure your catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. If using a previously opened bottle, consider purchasing a new batch.

      • Hydrogen Pressure: For catalytic hydrogenation, ensure your system is properly sealed and maintaining the desired hydrogen pressure. For chemical reductants like LiAlH₄ or NaBH₄, ensure they are not quenched by residual water in your solvent or on your glassware.

      • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reductions may require elevated temperatures to go to completion.

  • Common Cause: Formation of byproducts.

    • Troubleshooting: Over-reduction to the corresponding methylamine is a possibility with harsh reducing agents. Consider using a milder reducing agent or optimizing the reaction conditions (lower temperature, shorter reaction time).

Route B: Amination of a 6-(Halomethyl)pyridin-2-amine Intermediate

This two-step approach involves first creating a more reactive intermediate.

  • Common Cause: Poor conversion of the starting alcohol to the halide.

    • Troubleshooting:

      • Reagent Choice: Thionyl chloride (SOCl₂) is commonly used for this conversion. Ensure it is fresh, as it can decompose over time.

      • Temperature Control: The reaction of alcohols with SOCl₂ can be exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of SOCl₂ to prevent side product formation.[1]

  • Common Cause: Dimerization or polymerization during amination.

    • Troubleshooting: The halo-intermediate is reactive and can self-react.

      • Slow Addition: Add the 6-(halomethyl)pyridin-2-amine slowly to a solution of the ammonia source (e.g., aqueous ammonia, ammonium hydroxide).

      • Excess Ammonia: Use a large excess of the ammonia source to favor the reaction with the desired nucleophile over self-reaction.

FAQ 2: I am struggling with the purification of my final product. What are the best practices?

This compound is a polar compound, which can make purification challenging.

  • Issue: Product is water-soluble, making extraction difficult.

    • Solution:

      • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

      • Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of your product in the aqueous phase.

      • Continuous Extraction: For stubborn cases, a continuous liquid-liquid extractor can be highly effective.

  • Issue: Difficulty with column chromatography.

    • Solution:

      • Stationary Phase: Silica gel is often used, but your product may streak. Consider deactivating the silica gel with a small amount of triethylamine or ammonia in your eluent to reduce tailing.

      • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 95:5 DCM:MeOH) and gradually increasing the polarity (e.g., to 80:20 DCM:MeOH with 1% triethylamine) can provide better separation.

FAQ 3: I am seeing unexpected byproducts in my reaction. How can I identify and minimize them?

The nature of byproducts is highly dependent on your synthetic route.

  • In the reduction of 2-amino-6-cyanopyridine:

    • Potential Byproduct: The corresponding aldehyde or carboxylic acid if the reaction is performed in the presence of water and the nitrile is hydrolyzed.

    • Minimization: Ensure anhydrous conditions, especially when using metal hydrides.

  • In the amination of 6-(halomethyl)pyridin-2-amine:

    • Potential Byproduct: The dimer, where two pyridine units are linked by a methylene-amino-methylene bridge.

    • Minimization: As mentioned in FAQ 1, use a large excess of the aminating agent and slow addition of the electrophile.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Amino-6-cyanopyridine

This protocol is based on standard reduction methodologies for aromatic nitriles.

Step 1: Catalytic Hydrogenation

  • Setup: To a Parr shaker flask, add 2-amino-6-cyanopyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Reaction: Seal the flask, purge with nitrogen, and then pressurize with hydrogen gas (50-60 psi).

  • Monitoring: Shake the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization as needed.

ParameterRecommended Condition
Solvent Methanol, Ethanol
Catalyst 10% Pd/C, Raney Nickel
Hydrogen Pressure 50-60 psi
Temperature Room Temperature
Protocol 2: Synthesis via Amination of 6-(Chloromethyl)pyridin-2-amine

This two-step protocol offers an alternative when the nitrile starting material is unavailable.

Step 2a: Synthesis of 6-(Chloromethyl)pyridin-2-amine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 6-(hydroxymethyl)pyridin-2-amine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it over ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2b: Amination to form this compound

  • Setup: In a sealed tube or pressure vessel, dissolve the crude 6-(chloromethyl)pyridin-2-amine from the previous step in a solvent such as THF or methanol.

  • Ammonia Source: Add a large excess of aqueous ammonium hydroxide (e.g., 20-30 equivalents).

  • Reaction: Seal the vessel and heat to a temperature between 60-80 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvent and excess ammonia.

  • Purification: Purify the remaining aqueous solution as described in the purification FAQ.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathways

Synthetic_Pathways cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Halide Amination 2-Amino-6-cyanopyridine 2-Amino-6-cyanopyridine This compound This compound 2-Amino-6-cyanopyridine->this compound H2, Pd/C or LiAlH4 6-(Hydroxymethyl)pyridin-2-amine 6-(Hydroxymethyl)pyridin-2-amine 6-(Chloromethyl)pyridin-2-amine 6-(Chloromethyl)pyridin-2-amine 6-(Hydroxymethyl)pyridin-2-amine->6-(Chloromethyl)pyridin-2-amine SOCl2 6-(Chloromethyl)pyridin-2-amine->this compound NH4OH (excess)

Caption: Common synthetic routes to this compound.

Troubleshooting Logic

Troubleshooting_Flowchart start Low Yield Observed route_decision Which synthetic route? start->route_decision nitrile_reduction Route A: Nitrile Reduction route_decision->nitrile_reduction A halide_amination Route B: Halide Amination route_decision->halide_amination B incomplete_reduction Incomplete Reduction? nitrile_reduction->incomplete_reduction check_catalyst Check Catalyst Activity Increase H2 Pressure incomplete_reduction->check_catalyst Yes optimize_time_temp Optimize Time/Temp incomplete_reduction->optimize_time_temp No poor_chlorination Poor Chlorination? halide_amination->poor_chlorination fresh_socl2 Use Fresh SOCl2 Control Temperature poor_chlorination->fresh_socl2 Yes amination_issues Dimerization in Amination? poor_chlorination->amination_issues No slow_addition Slow Addition Use Excess NH3 amination_issues->slow_addition Yes

Caption: A flowchart for troubleshooting low yields in the synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low yields in various aminopyridine synthesis protocols. By understanding the underlying chemical principles and implementing the targeted troubleshooting strategies outlined below, you can significantly improve the efficiency and success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Issues Related to the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂) or potassium amide (KNH₂).[1][2] While effective, it is often plagued by harsh reaction conditions and side reactions that can drastically reduce yields.

Q1: My Chichibabin reaction is resulting in a very low yield or failing to proceed at all. What are the likely causes?

A1: Several factors can contribute to a failed or low-yielding Chichibabin reaction. A systematic approach to troubleshooting is crucial.

Root Cause Analysis:

  • Reagent Quality: The purity of sodium amide is critical. Surprisingly, overly pure sodium amide may result in a poor reaction, while less pure, technical-grade sodium amide often gives better yields, possibly due to the catalytic effect of impurities.[3]

  • Reaction Temperature: Traditional Chichibabin reactions require high temperatures, often in the range of 100-130°C, especially for unactivated pyridines.[1] Insufficient heating will lead to an incomplete reaction.

  • Basicity of the Pyridine: The reaction rate is influenced by the basicity of the pyridine substrate. The ideal pKa range is between 5 and 8.[2] Substrates outside this range may react poorly.

  • Moisture: Sodium amide reacts violently with water. The presence of moisture in your solvent or on your glassware will consume the reagent and inhibit the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Low-Yielding Chichibabin Reactions.

Detailed Protocols & Explanations:

  • Reagent Qualification: If you suspect reagent quality, consider titrating your sodium amide solution to determine its actual concentration. Alternatively, a small-scale test reaction with a known reactive pyridine can validate the reagent's activity.

  • Temperature Optimization: The mechanism involves the formation of a stable σ-adduct (a Meisenheimer-like complex), which is the rate-determining step.[2] Higher temperatures provide the necessary activation energy for this step. Use a high-boiling, inert solvent like xylene or toluene to achieve the required temperatures safely.[1][3]

  • Alternative Conditions for Sensitive Substrates: For substrates that are sensitive to high temperatures, a modified procedure using potassium amide (KNH₂) in liquid ammonia at lower temperatures can be employed.[4] This method is often more suitable for diazines and triazines.[1] The addition of an oxidant, such as potassium permanganate (KMnO₄), can facilitate the elimination of the hydride ion in these milder conditions.[4]

Section 2: Challenges in Palladium-Catalyzed Aminations (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds, offering a milder alternative to the Chichibabin reaction for synthesizing aminopyridines from halopyridines.[5][6] However, optimizing this reaction for high yields requires careful consideration of multiple components.

Q2: I am experiencing low yields in my Buchwald-Hartwig amination of a halopyridine. How can I optimize the reaction?

A2: The Buchwald-Hartwig reaction is a multi-component system, and low yields often stem from a suboptimal combination of ligand, palladium source, base, or solvent.

Key Optimization Parameters:

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, (DPPF)PdCl₂The choice of palladium precursor can significantly impact the reaction outcome.[7][8] Pd₂(dba)₃ is often a good starting point due to its stability and ease of handling.
Ligand Xantphos, BINAP, X-PhosThe ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Xantphos is often effective for aminations involving pyridyl substrates.[5][7]
Base NaOtBu, KOtBu, DBUStrong, non-nucleophilic bases are required. Sodium tert-butoxide is a common and effective choice.[7] For reactions where insoluble salts are problematic, a liquid organic base like DBU can be advantageous.[5]
Solvent Toluene, Dioxane, DMFThe solvent choice can influence catalyst solubility and reaction rate. Toluene is a widely used and generally effective solvent for these reactions.[7]

Troubleshooting & Optimization Strategy:

A "Design of Experiments" (DoE) approach is highly recommended over a "one variable at a time" (OVAT) strategy to efficiently find the optimal reaction conditions.[9] DoE allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction space.

Caption: Workflow for Optimizing Buchwald-Hartwig Amination Reactions.

Mechanistic Insight: The catalytic cycle involves oxidative addition of the halopyridine to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine and regenerate the Pd(0) catalyst. Each component—ligand, base, and solvent—plays a critical role in one or more of these steps. For instance, bulky, electron-rich phosphine ligands generally promote the reductive elimination step, which is often rate-limiting.

Section 3: Synthesis from Pyridine N-Oxides

Synthesizing aminopyridines from pyridine N-oxides is another valuable route, particularly for substrates where other methods fail.[10][11] These reactions often proceed via a Reissert-Henze type mechanism.[10]

Q3: My attempt to synthesize a 2-aminopyridine from a pyridine N-oxide resulted in a complex mixture and low yield of the desired product. What went wrong?

A3: Reactions involving pyridine N-oxides can be sensitive to the activating agent and reaction conditions, leading to side products if not properly controlled.

Common Issues and Solutions:

  • Choice of Activating Agent: The N-oxide must be activated to make the pyridine ring susceptible to nucleophilic attack. Common activating agents include trimethylsilyl triflate (TMSOTf) or trifluoroacetic anhydride (TFAA).[10][12] The choice of activator can influence regioselectivity and yield.

  • Regioselectivity: For unsymmetrically substituted pyridine N-oxides where both the 2- and 6-positions are available, mixtures of regioisomers can form.[13] Careful optimization of reaction conditions, including temperature and the nature of the activating agent and nucleophile, is necessary to favor the desired isomer.

  • Incomplete Reaction or Decomposition: Some pyridine N-oxide derivatives show poor reactivity.[10] Microwave-assisted synthesis can sometimes overcome this by providing rapid and efficient heating, leading to shorter reaction times and improved yields.[10]

Example Protocol: Synthesis of 2-Aminopyridines from Pyridine N-Oxides and Isocyanides [10]

  • Reaction Setup: In a microwave vial, combine the pyridine N-oxide (1 equiv.), the isocyanide (1 equiv.), and TMSOTf (1 equiv.) in a 3:1 mixture of acetonitrile (MeCN) and dimethylformamide (DMF).

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 15 minutes.

  • Hydrolysis: After cooling, add 1 M HCl and tetrahydrofuran (THF) and heat at 50 °C to hydrolyze the intermediate N-formyl-2-aminopyridine.

  • Workup and Purification: Perform a standard aqueous workup and purify the crude product by column chromatography to isolate the 2-aminopyridine.

This method has been shown to be effective even for pyridines bearing strongly electron-withdrawing groups, which can be challenging substrates for other methods.[10]

Section 4: Purification and Product Isolation Issues

Even with a successful reaction, low isolated yields can result from inefficient purification.

Q4: I have a good conversion according to TLC/LC-MS, but my isolated yield is poor after purification. How can I improve product recovery?

A4: Poor isolated yield despite good conversion points to issues with the workup or purification procedure. Aminopyridines can be challenging to purify due to their basicity and polarity.

Troubleshooting Purification:

  • Product Solubility: The product might be partially soluble in the aqueous phase during extraction. To minimize this, saturate the aqueous layer with sodium chloride before extraction.[14] Using a continuous extractor can also significantly improve recovery for more water-soluble products.[14]

  • Column Chromatography: The basic nature of aminopyridines can cause them to streak on silica gel. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).

  • Recrystallization: This is an excellent method for obtaining high-purity material. A common procedure involves dissolving the crude product in a suitable solvent like absolute ethanol, treating with a decolorizing agent like activated carbon, and then inducing crystallization by adding an anti-solvent such as a hexane.[15]

  • Alternative Purification: For certain applications, particularly for removing excess 2-aminopyridine starting material, cation-exchange chromatography can be a rapid and efficient method.[16]

Optimized Recrystallization Protocol: [15]

  • Dissolve the crude aminopyridine in a minimal amount of a hot solvent (e.g., absolute ethanol or a benzene/ligroin mixture).[14][15]

  • Add a decolorizing agent (e.g., activated carbon/Norit) and, if necessary, a reducing agent like sodium hydrosulfite to remove colored impurities.[14]

  • Heat the mixture for a short period (e.g., 20 minutes).[14]

  • Filter the hot solution to remove the decolorizing agent.

  • Allow the filtrate to cool slowly to room temperature, then chill to induce crystallization.

  • Collect the crystals by filtration, wash with a cold, non-polar solvent (e.g., ligroin or hexane), and dry under vacuum.[14][15]

By systematically addressing these common pitfalls in synthesis and purification, you can significantly enhance the yield and purity of your aminopyridine products.

References

Technical Support Center: Purification Strategies for 6-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 6-(aminomethyl)pyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique bifunctional nature of this molecule, possessing both an aliphatic and an aromatic amine group, presents specific challenges in purification that this guide aims to address with practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and potential contaminants of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the core properties of this compound is critical for designing an effective purification strategy. Its structure contains three basic centers: the pyridine ring nitrogen, the exocyclic aromatic amine, and the primary aliphatic amine. This poly-basic nature dictates its behavior.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol [1]Affects diffusion rates and behavior in mass spectrometry.
Physical Form Typically a powder or solid.[2]Recrystallization is a viable purification method.
pKa The molecule has multiple pKa values due to its three basic nitrogens. While specific experimental values are not readily published, we can estimate them based on analogous structures: Pyridine ring N (~5-6), Aromatic NH₂ (~3-4), Aliphatic CH₂NH₂ (~9-10).The aliphatic amine is the most basic site. This high basicity causes strong interaction with acidic stationary phases like silica gel, leading to peak tailing.[3] It also allows for selective protonation and extraction.
Solubility Generally soluble in polar organic solvents like methanol and DMSO. Solubility in water is expected.[4]A wide range of solvents can be explored for chromatography and recrystallization. High polarity may require reverse-phase chromatography.
Stability As an amine, it can be sensitive to air oxidation, which may cause discoloration.[5] It should be stored in a cool, dark place under an inert atmosphere.[6]Handle the compound efficiently and avoid prolonged exposure to air and light during purification. Store purified material appropriately.

Q2: What are the most common impurities I should expect from the synthesis of this compound?

A2: Impurities are route-dependent, but common synthetic pathways (e.g., reduction of a nitrile or amide precursor) can lead to predictable byproducts:

  • Starting Materials: Unreacted 2-amino-6-cyanopyridine or related precursors.

  • Incomplete Reduction Products: If synthesized via nitrile reduction, residual amides or other intermediates may be present.

  • Solvent Adducts: Trapped residual solvents from the reaction or initial workup (e.g., THF, Dioxane, Toluene).

  • Oxidation Products: Exposure to air can lead to the formation of colored impurities.[5]

  • Related Pyridines: Impurities from the starting materials used to synthesize the precursors, such as picolines or lutidines.[7]

Q3: How should I properly store purified this compound?

A3: To maintain its purity, this compound should be stored as a solid in a tightly sealed, amber glass vial to protect it from moisture and light.[6] For long-term storage, keeping it at low temperatures (-10°C is suggested by some suppliers) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Part 2: Troubleshooting and Purification Guide

This section is formatted as a practical, issue-and-solution guide for challenges encountered during purification workflows.

Workflow: Purification Strategy Selection

The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_oily Is the material an oil or waxy solid? is_solid->is_oily No try_cryst Attempt Recrystallization is_solid->try_cryst Yes try_chrom Perform Column Chromatography is_oily->try_chrom Yes cryst_success Purity Acceptable? try_cryst->cryst_success chrom_success Purity Acceptable? try_chrom->chrom_success cryst_success->try_chrom No, or it oiled out end_product Pure Product cryst_success->end_product Yes chrom_success->end_product Yes re_cryst Recrystallize purified fractions chrom_success->re_cryst No, but impurities separated re_cryst->end_product

Caption: Decision workflow for purifying this compound.

Issue: Column Chromatography

Q: My compound is streaking severely on my silica gel column, and my recovery is low. What is causing this and how can I fix it?

A: This is a classic problem when purifying basic compounds like your diamine on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The highly basic aliphatic amine group of your compound is strongly interacting with these acidic sites, causing irreversible adsorption and tailing.

Troubleshooting Steps:

  • Deactivate the Silica: The most common solution is to add a competing base to your mobile phase to saturate the acidic sites on the silica.

    • Action: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system.[3][8] Start with a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and gradually increase the polarity with methanol (MeOH). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH, with 1% Et₃N throughout.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.

    • Action:

      • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative.

      • Amine-functionalized Silica: This is an excellent, though more expensive, option. The amine-coated surface provides a basic environment, minimizing interactions and improving peak shape for basic analytes.[9]

G start Problem: Peak Tailing on Silica cause Cause: Strong acid-base interaction between basic amine and acidic silanol groups start->cause solution1 Solution 1: Deactivate Silica cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 action1a Add competing base to eluent (e.g., 1% Triethylamine) solution1->action1a action1b Use eluent with NH₃ (e.g., DCM / 7N NH₃ in MeOH) solution1->action1b action2a Use Neutral or Basic Alumina solution2->action2a action2b Use Amine-Functionalized Silica solution2->action2b

Caption: Troubleshooting flowchart for peak tailing during chromatography.

Issue: Recrystallization

Q: My compound "oils out" of solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility in the solvent changes too rapidly upon cooling, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Slow Down the Cooling Process: Rapid cooling is a common cause.

    • Action: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator (4°C) and finally a freezer (-20°C) to maximize yield.

  • Use a Different Solvent System: The chosen solvent may be too good, causing the compound to remain soluble even when cold, or too poor, causing it to crash out as an oil.

    • Action: Experiment with mixed solvent systems. Dissolve the compound in a small amount of a polar "soluble" solvent (like methanol or isopropanol) and then slowly add a less polar "anti-solvent" (like ethyl acetate, diethyl ether, or hexanes) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the soluble solvent to clarify, then cool slowly.

  • Scratch and Seed: Induce nucleation manually.

    • Action: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to the cooled, saturated solution.

Issue: Purity Assessment

Q: My HPLC analysis shows a broad peak. How can I be sure of the purity?

A: A broad peak in HPLC, similar to tailing in column chromatography, suggests secondary interactions with the stationary phase. For a basic compound like this compound, this is common on standard C18 columns.

Troubleshooting Steps:

  • Modify the Mobile Phase: The pH of the mobile phase is crucial.

    • Action: Add a modifier to control the ionization state of your compound. To ensure the amines are fully protonated and behave consistently, the mobile phase pH should be at least 2 units below their pKa.[3] An acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in both the water and acetonitrile/methanol mobile phases is standard practice.

  • Use a Base-Deactivated Column:

    • Action: Employ a modern, end-capped, or base-deactivated C18 column. These columns are designed to minimize the number of free silanol groups, which dramatically improves peak shape for basic analytes.

Part 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica

Objective: To purify crude this compound from less polar and some closely related impurities.

Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Dichloromethane:Methanol + 1% Triethylamine). Pour this into your column.

  • Sample Loading: Dissolve the crude compound (e.g., 1 g) in a minimal amount of the mobile phase or DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 1% Et₃N).

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, all containing 1% Et₃N).

    • Collect fractions (e.g., 10-20 mL) and monitor by Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, co-evaporate with a solvent like toluene or dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.[10]

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound using a validated RP-HPLC method.[11]

Methodology:

ParameterCondition
Column Base-deactivated C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL
  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the purified compound in 1 mL of the initial mobile phase (95:5 A:B) to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.[12]

  • Analysis: Inject the sample onto the HPLC system. The purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.

References

Technical Support Center: Improving the Regioselectivity of Aminopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of aminopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling reaction sites on this critical heterocyclic scaffold. We will explore the underlying principles governing selectivity and provide actionable troubleshooting strategies in a direct question-and-answer format.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered in the laboratory. Each answer explains the chemical reasoning behind the proposed solution, empowering you to make informed decisions for your unique system.

Question 1: I'm attempting a C-H functionalization on 2-aminopyridine and getting a mixture of products at the C3, C5 positions, and even on the amino group (N-functionalization). How can I favor a single carbon position?

Answer: This is a classic challenge rooted in the competing reactivity of the aminopyridine system. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack, while the amino group is a strong electron-donating group, activating the ortho (C3) and para (C5) positions. The amino group's lone pair also presents a nucleophilic site for N-functionalization.

Core Problem: You are facing a lack of differentiation between multiple reactive sites.

Solutions & Scientific Rationale:

  • Install a Directing Group (DG) on the Amino Nitrogen: This is the most robust strategy for achieving high regioselectivity in C–H activation. A well-chosen directing group can coordinate to a metal catalyst and deliver it to a specific C-H bond, typically at the ortho position.[1][2]

    • Why it works: The DG forms a stable metallacyclic intermediate, lowering the activation energy for C-H cleavage at a proximal site. This overrides the inherent electronic preferences of the ring system.

    • Recommended Action: Acylate or pivaloylate the amino group. The pivaloyl group (Piv) is sterically bulky and an excellent directing group for palladium-catalyzed C3-selective arylations or alkylations. The 2-(pyridin-yl)isopropyl amine (PIP amine) is another powerful directing group known to facilitate the activation of otherwise unreactive C(sp³)–H bonds.[1]

  • Leverage Steric Hindrance: If your goal is C5 functionalization, you can introduce a bulky substituent at the C6 position. This will sterically block access to the C5 position for some reagents but is more commonly used to disfavor C-H activation at C5 when C3 is the target. A more effective strategy is to use a bulky directing group on the amine to disfavor C3 functionalization if another site is targeted.

  • Control N- vs. C-Functionalization:

    • To Prevent N-Functionalization: Protect the amino group with a removable group like Boc (tert-butyloxycarbonyl) or Ac (acetyl). This reduces its nucleophilicity and provides steric bulk.

    • To Promote C-Functionalization under Radical Conditions (e.g., Minisci Reaction): Protonate the pyridine ring nitrogen by using strongly acidic conditions. This dramatically increases the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophilic radicals, primarily at the C2 and C4 positions. The protonated amino group (-NH3+) is deactivating and helps direct attack away from the C3/C5 positions.[3][4]

Question 2: My Minisci reaction on a 3-aminopyridine is giving poor regioselectivity between the C2, C4, and C6 positions. What factors control this outcome?

Answer: The Minisci reaction involves the addition of a nucleophilic radical to a protonated heterocycle. For a substituted pyridine, the site of addition is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3]

Core Problem: The electronic activation at C2, C4, and C6 is similar enough to allow for competing radical addition pathways.

Solutions & Scientific Rationale:

  • Tune the Acidity and Solvent: The regioselectivity of Minisci-type reactions can be highly sensitive to the reaction medium.[5]

    • Why it works: The solvent polarity and the specific Brønsted or Lewis acid used can influence the stability of the radical intermediates and the transition states leading to them. Hydrogen bonding between the solvent, acid, and substrate can subtly alter the accessibility and reactivity of different positions.

    • Recommended Action: Screen a variety of acids (e.g., TFA, H₂SO₄, HCl) and solvents (e.g., MeCN, DCE, HFIP). Phipps and co-workers demonstrated that for quinolines, different solvent and acid combinations could strongly favor either C2 or C4 addition of amino alkyl radicals.[5] This principle can be extrapolated to aminopyridine systems.

  • Modify the N-Substituent: Converting the pyridine to an N-functionalized pyridinium salt can completely change the rules of regioselectivity under photoredox conditions, often avoiding the need for strong acids.[6][7]

    • Why it works: N-alkoxy, N-amino, or N-acyl pyridinium salts act as radical precursors themselves upon single-electron reduction. The subsequent radical addition becomes part of an intramolecular or cascade process that can be exquisitely selective for the C2 or C4 position, depending on the nature of the N-substituent and the reaction partner. This strategy is particularly powerful for late-stage functionalization.[6][7]

  • Steric Control: The size of the incoming radical and the substituents on the pyridine ring are critical.

    • Example: For a 3-methyl-5-phenyl pyridine, Minisci attack occurs selectively adjacent to the smaller methyl group rather than the bulkier phenyl group.[8] Conversely, bulky groups can be pre-installed to block specific sites.

Table 1: Troubleshooting Summary for Regioselectivity Issues
Problem Primary Cause Recommended Strategy Key Principle
Mixture of C- and N-FunctionalizationCompeting nucleophilicity of the amino group and the activated ring.Protect the amino group (e.g., with a Boc or Piv group).Reduce amine nucleophilicity; introduce steric hindrance.
Poor C3 vs. C5 Selectivity in C-H ActivationSimilar electronic activation at ortho/para positions by the amino group.Install a directing group on the amine (e.g., pivaloyl, PIP-amine).Catalyst delivery via a metallacyclic intermediate.[1]
Low Regioselectivity in Minisci Reaction (C2/C4/C6)Multiple electronically favorable sites on the protonated pyridine ring.1. Screen acids and solvents. 2. Convert to an N-oxide or N-alkoxy pyridinium salt.[6]Fine-tune intermediate stability; alter the reaction mechanism.
Unwanted Reaction at C2 in 2-AminopyridineHigh acidity of the C2-H bond and proximity to the ring nitrogen.[9]Use a C3-directing group; employ conditions that favor C5 (e.g., specific photocatalysis).Override innate electronic preference with directed catalysis.

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts that underpin the troubleshooting guide.

Q1: What is the fundamental difference between kinetic and thermodynamic control in aminopyridine functionalization?

A1:

  • Kinetic Control refers to conditions (typically low temperature) where the major product is the one that is formed the fastest, i.e., via the lowest energy transition state. For example, in the deprotonation of a substituted pyridine, the most acidic proton is often removed fastest, leading to the kinetically favored lithiated intermediate.[10]

  • Thermodynamic Control refers to conditions (typically higher temperature, longer reaction times) where the reaction is reversible, allowing the products to equilibrate. The major product will be the most stable one. A kinetically formed intermediate might rearrange to a more stable thermodynamic intermediate if the conditions permit.

Understanding this distinction is crucial. For instance, a directed ortho-metalation might be kinetically favored, but if the resulting species is unstable, it could isomerize or decompose upon warming.[11]

Q2: How do steric and electronic effects compete to determine regioselectivity?

A2:

  • Electronic Effects are governed by the distribution of electron density in the ring. The electron-withdrawing pyridine nitrogen makes the α (C2, C6) and γ (C4) positions electron-deficient and susceptible to nucleophilic attack. The electron-donating amino group enriches the ortho (C3) and para (C5) positions, making them susceptible to electrophilic attack. In C-H activation, electronic effects often favor activation of the most acidic C-H bond (C2).[9][12]

  • Steric Effects relate to physical blocking by bulky groups. A bulky substituent can prevent a reagent from accessing an adjacent position.[13] For example, a large directing group on the amine can disfavor C3 functionalization. Computational tools like steric maps (%VBur) can be used to quantify and predict how the size and placement of substituents will influence stereoselectivity.[14]

The final outcome of a reaction depends on which effect is dominant for that specific transformation. For transition-metal-catalyzed reactions, the size of the catalyst and its ligands can make steric effects paramount.[12]

Q3: When should I use a directing group versus a directing-group-free strategy?

A3:

  • Use a Directing Group (DG) when you need to override the innate electronic preferences of the substrate to achieve high regioselectivity, especially for functionalizing less reactive positions (e.g., C3 on 2-aminopyridine or a meta C-H bond).[1][2] DGs are the cornerstone of predictable C-H activation. The trade-off is the need for extra steps to install and potentially remove the group.

  • Use a Directing-Group-Free Strategy when the intrinsic reactivity of the substrate already favors the desired position or when you can manipulate reaction conditions to achieve selectivity. Examples include:

    • Minisci Reactions: Rely on protonation to activate the ring for radical attack at C2/C4.[3]

    • Photocatalysis with Pyridinium Salts: N-functionalization activates the ring and can provide excellent regiocontrol without a traditional DG.[6][15]

    • Transient Directing Groups: A catalyst and a substrate can react in situ to form a temporary directing group that is cleaved during workup.[9]

Part 3: Key Methodologies & Protocols

Protocol 1: Pivaloyl-Directed C3-Arylation of 2-Aminopyridine

This protocol describes a palladium-catalyzed C-H activation/arylation reaction directed by a removable pivaloyl group.

Step 1: Protection of 2-Aminopyridine

  • Dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

  • Slowly add pivaloyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Hexane/Ethyl Acetate) to yield N-(pyridin-2-yl)pivalamide.

Step 2: Directed C3-Arylation

  • To a flame-dried Schlenk tube, add N-(pyridin-2-yl)pivalamide (1.0 eq.), the desired aryl bromide (1.5 eq.), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos or XPhos (10 mol%).

  • Add K₂CO₃ (2.0 eq.) as the base.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous toluene or dioxane as the solvent via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the C3-arylated product.

Step 3: (Optional) Deprotection

  • Dissolve the purified C3-arylated product in methanol.

  • Add a strong acid (e.g., 6M HCl) and reflux the mixture for 6-12 hours.

  • Cool, neutralize with a base (e.g., NaOH solution), and extract the product into an organic solvent.

  • Dry, concentrate, and purify to yield the final 3-aryl-2-aminopyridine.

Part 4: Visualizing Reaction Control

Diagram 1: Decision Workflow for Regioselective Strategy

This diagram outlines the thought process for selecting an appropriate functionalization strategy based on the desired target position.

G start Target Aminopyridine Derivative target_pos What is the Target Position? start->target_pos pos_N N-Amine target_pos->pos_N N-Func. pos_C3 C3 (ortho to NH2) target_pos->pos_C3 C-Func. pos_C5 C5 (para to NH2) target_pos->pos_C5 C-Func. pos_C2_C4 C2 / C4 / C6 target_pos->pos_C2_C4 C-Func. strategy_N Direct Amination/ Alkylation (Basic Cond.) pos_N->strategy_N strategy_C3 Directed C-H Activation (e.g., Pd-cat. with Piv-DG) pos_C3->strategy_C3 strategy_C5 Halogenation followed by Cross-Coupling or Distal C-H Activation pos_C5->strategy_C5 strategy_C2_C4 Minisci Reaction (Acidic Cond.) or N-Oxide/Salt Strategy (Photoredox Cond.) pos_C2_C4->strategy_C2_C4

Caption: Decision tree for selecting a regioselective functionalization method.

Diagram 2: Mechanism of Directed C-H Activation

This diagram illustrates the key steps in a palladium-catalyzed, directing group-assisted C-H activation.

G sub Substrate (Piv-NH-Py) sub_cat Oxidative Addition (Ar-Br) sub->sub_cat cat Pd(0) Catalyst cat->sub_cat intermediate1 Pd(II) Intermediate [L-Pd(Ar)(Br)] sub_cat->intermediate1 coord Coordination of DG intermediate1->coord intermediate2 Cyclometalated Intermediate coord->intermediate2 cmd Concerted Metalation- Deprotonation (CMD) intermediate2->cmd intermediate3 Palladacycle (C-H Activated) cmd->intermediate3 reductive_elim Reductive Elimination intermediate3->reductive_elim reductive_elim->cat Regenerates Catalyst product C3-Arylated Product reductive_elim->product

Caption: Simplified catalytic cycle for directed C3-arylation.

References

Technical Support Center: Catalyst Selection for Aminopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in palladium-catalyzed C-N cross-coupling reactions involving aminopyridine substrates. Aminopyridines are crucial building blocks in pharmaceuticals and advanced materials, but their coupling can be challenging due to the unique electronic and coordinating properties of the pyridine nitrogen.[1][2][3]

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Part 1: The Catalytic System Demystified

A successful Buchwald-Hartwig amination hinges on the interplay of four key components: the palladium source (precatalyst), the ligand, the base, and the solvent. Understanding the role of each is the first step to effective troubleshooting.

Q1: How do I choose the right palladium precatalyst?

Answer: The choice between a simple palladium salt like Pd(OAc)₂ or Pd₂(dba)₃ and a preformed "precatalyst" (e.g., a G3 or G4 palladacycle) is a balance of convenience, activity, and cost.

  • Simple Palladium Salts (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are often used to generate the active Pd(0) catalyst in situ by reacting with the phosphine ligand.[4] While cost-effective, the formation of the active species can be unreliable and sensitive to impurities.[5]

  • Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4): These are well-defined, air-stable Pd(II) complexes that are designed to reliably and rapidly generate the active, monoligated Pd(0) species under reaction conditions.[6][7] For challenging substrates like aminopyridines, using a precatalyst is highly recommended as it provides greater reproducibility and often higher activity.[8][9]

Senior Scientist Insight: While tempting to use Pd(OAc)₂ due to its low cost, inconsistent reduction to the active Pd(0) is a frequent source of failed reactions.[5][10] Investing in a modern precatalyst often saves significant time and resources in the long run by ensuring clean and efficient initiation of the catalytic cycle.[6]

Q2: The ligand seems to be the most critical choice. How do I approach selection?

Answer: You are correct; the ligand is paramount. It dictates the stability and reactivity of the palladium center. For aminopyridine couplings, the most successful ligands are typically bulky, electron-rich monophosphines from the dialkylbiarylphosphine class (often called "Buchwald ligands").[6][11][12]

These ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][8] The steric bulk helps to create a coordinatively unsaturated, highly reactive "monoligated" Pd(0) species, which is crucial for difficult couplings.[4]

Ligand_Selection_Logic

Q3: Why is the base so important, and which one should I use?

Answer: The base has two primary roles: to deprotonate the amine coupling partner (making it a better nucleophile) and to facilitate the final reductive elimination step.[12][13] The choice of base is critical and substrate-dependent.

  • Strong, Non-nucleophilic Bases: For most aminopyridine couplings, strong bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are required.[8][14]

  • Compatibility: The pKa of the aminopyridine and the coupling partner must be considered. A base must be strong enough to deprotonate the amine but not so strong that it causes unwanted side reactions.

  • Solvent Considerations: The effectiveness of a base can be solvent-dependent. For instance, in nonpolar solvents like toluene, an anionic base is needed to deprotonate the neutral palladium-amine complex.[13]

Senior Scientist Insight: A common mistake is using a weak base like potassium carbonate (K₂CO₃) for a challenging coupling. While milder, it often lacks the strength to drive the reaction to completion, leading to low yields. Start with a strong alkoxide like NaOt-Bu or LiHMDS, especially when using bulky biarylphosphine ligands.[15][16]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Q4: My reaction is sluggish or shows no conversion. What should I check first?

Answer: This is the most common issue. Before making drastic changes, systematically verify the fundamentals.

  • Inert Atmosphere: Is your reaction truly oxygen-free? Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen, which leads to catalyst deactivation (formation of palladium black).[8][14] Ensure your solvent is thoroughly degassed and that you are using proper inert gas techniques (Schlenk line or glovebox).[8][16]

  • Reagent Purity: Are your reagents pure and, critically, anhydrous? Water can poison the catalyst and lead to unwanted side reactions like hydrodehalogenation.[8][14] Ensure solvents are freshly distilled from a suitable drying agent.

  • Base Strength & Solubility: Is your base strong enough and soluble in the reaction medium? If the base is not dissolving, it cannot perform its function. For K₃PO₄, which has low solubility, vigorous stirring and sufficient reaction time are essential.

  • Catalyst Activation: If you are not using a precatalyst, your in situ generation of Pd(0) may have failed. Consider switching to a well-defined precatalyst like a G3 or G4 palladacycle.[9]

Troubleshooting_Workflow

Q5: I'm working with 2-aminopyridine, and my yields are consistently low. Why is this substrate so difficult?

Answer: The 2-aminopyridine motif is notoriously challenging for several reasons, often referred to as the "2-pyridyl problem".[17]

  • Chelation: The primary challenge is the ability of the 2-aminopyridine substrate (and product) to act as a bidentate ligand, chelating to the palladium center through both the amino nitrogen and the pyridine ring nitrogen.[15] This coordination can form overly stable complexes that inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[15]

  • Catalyst Inhibition: This chelation effectively poisons the catalyst, removing it from the active catalytic cycle and leading to low yields.[16]

Solution: Overcoming this requires a carefully selected catalytic system.

  • Ligand Choice: Use very bulky monodentate biarylphosphine ligands like RuPhos or BrettPhos .[8][15] Their steric hindrance can disrupt the problematic chelation, favoring the formation of the desired C-N bond.

  • Strong Base: A strong, hindered base like LiHMDS is often required to facilitate the coupling with these challenging substrates.[15]

Q6: I'm observing significant hydrodehalogenation (replacement of my halide with -H). How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often becomes competitive when the desired C-N bond formation is slow.

  • Cause: This can be caused by water in the reaction, β-hydride elimination from certain amine coupling partners, or slow reductive elimination.[4][18]

  • Solutions:

    • Ensure Rigorously Anhydrous Conditions: This is the first and most important step.[8][14]

    • Choose a More Active Ligand: A bulkier, more electron-donating ligand can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[4]

    • Lower the Temperature: Sometimes, side reactions have a higher activation energy than the desired coupling. Lowering the temperature may suppress the unwanted pathway.[8]

    • Change the Base: The choice of base can influence this side reaction. Screening different bases (e.g., switching from NaOt-Bu to K₃PO₄) can sometimes mitigate the issue.

Part 3: Protocols and Data

Experimental Protocol: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening different catalyst/ligand combinations.

  • Preparation: In a glovebox, array a series of reaction vials. To each vial, add the aryl halide (1.0 equiv), the aminopyridine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Catalyst Addition: In separate stock solutions, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the various ligands to be screened (e.g., XPhos, RuPhos, SPhos, 4 mol %).

  • Reaction Setup: Add the appropriate amount of catalyst and ligand stock solution to each respective vial. Add anhydrous, degassed solvent (e.g., Toluene, 0.5 M).

  • Execution: Seal the vials, remove them from the glovebox, and place them in a preheated reaction block (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.[15]

Data Table: Ligand Selection Guide for Aminopyridine Coupling
LigandStructure TypeRecommended ForKey Advantages
XPhos DialkylbiarylphosphineGeneral purpose, good starting point for many substrates.Broad applicability, high activity.
RuPhos DialkylbiarylphosphineSecondary amines, challenging 2-aminopyridines.[8][15]Excellent for sterically hindered couplings; mitigates catalyst inhibition.[15]
BrettPhos DialkylbiarylphosphinePrimary amines, especially with 2-aminopyridines.[8][15]High selectivity for mono-arylation of primary amines.[11]
SPhos DialkylbiarylphosphineGeneral purpose, often effective where XPhos is not.Provides different steric/electronic profile to XPhos.
BINAP Bidentate PhosphineSometimes used, but often less effective for aminopyridines.[8]Can prevent palladium iodide dimer formation with aryl iodides.[18]

References

Technical Support Center: Solvent Effects on the Synthesis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvents in the synthesis of 2-aminopyridine derivatives. These heterocyclic compounds are pivotal pharmacophores and synthetic intermediates in numerous pharmaceutical agents.[1][2][3] The success of synthetic routes—whether the classic Chichibabin reaction, nucleophilic substitution of halopyridines, or modern multicomponent reactions (MCRs)—is profoundly influenced by the choice of solvent.[1][3][4]

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues encountered during experimentation, helping you troubleshoot problems and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of 2-aminopyridine derivatives?

The solvent is not merely an inert medium but an active participant that governs multiple facets of the reaction:

  • Solubility: The primary function is to dissolve reactants, ensuring they are available in the solution phase to interact. Poor solubility of a starting material is a common cause of reaction failure. The solubility of the final product is also crucial for purification, as crystallization and precipitation are solvent-dependent processes.[5][6]

  • Stabilization of Intermediates: Many syntheses proceed through charged intermediates or transition states (e.g., the σ-adduct in the Chichibabin reaction or intermediates in SNAr reactions).[4] Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction rate.[7]

  • Influence on Reaction Mechanism: The solvent's properties—particularly its polarity and ability to form hydrogen bonds—can dictate the dominant reaction pathway. For instance, in nucleophilic substitution reactions, the choice between a polar protic and a polar aprotic solvent can be the deciding factor between an SN1 and SN2 mechanism, fundamentally altering the reaction's course and outcome.[8]

  • Reactivity Modulation: Solvents can solvate (or "cage") nucleophiles or electrophiles, either enhancing or diminishing their reactivity. This is a key consideration in reactions involving strong nucleophiles like amines.[9][10]

Q2: What is the difference between polar protic and polar aprotic solvents, and how does this choice affect my reaction?

This is one of the most important distinctions in solvent chemistry for this class of synthesis.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors.[7]

    • Effect: They are excellent at stabilizing both cations and anions. However, they can strongly solvate and "cage" anionic nucleophiles through hydrogen bonding, which significantly reduces their nucleophilicity.[9][10] This can be detrimental to SNAr or SN2-type reactions that rely on a potent nucleophile.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[7]

    • Effect: They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive in solution. This dramatically accelerates SN2 and SNAr reactions. They are often the solvents of choice for substituting 2-halopyridines with amines.[3]

Q3: When should I consider a solvent-free reaction?

Solvent-free, or "neat," conditions are an increasingly popular and effective strategy, particularly in the context of green chemistry.[1][11] Consider this approach when:

  • Reactants are Liquids: If one of the key reactants is a liquid amine, it can sometimes serve as both the reactant and the solvent.[3]

  • High Temperatures are Required: Heating a finely ground mixture of solid reactants can create a molten phase where the reaction can proceed, often very rapidly.[11]

  • Seeking Greener Methods: Eliminating solvents reduces waste, cost, and environmental impact. Many MCRs for 2-aminopyridine derivatives have been successfully developed under solvent-free conditions.[1][12]

  • Using Microwave Irradiation: Solvent-free conditions can be particularly effective with microwave heating, which provides rapid and efficient energy transfer directly to the reactants.

Q4: How does solvent choice impact microwave-assisted synthesis of 2-aminopyridines?

Microwave-assisted synthesis relies on the ability of the reaction medium to absorb microwave energy and convert it into heat. The choice of solvent is therefore critical.

  • Dielectric Properties: Solvents with high dielectric constants (polar solvents) absorb microwave irradiation much more efficiently than non-polar solvents. This leads to rapid, uniform heating of the reaction mixture.

  • Accelerated Reactions: The combination of a suitable polar solvent (like ethanol or DMF) and microwave irradiation can dramatically reduce reaction times from hours to minutes.[13][14]

  • Access to Higher Temperatures: Using sealed-vessel microwave reactors, solvents can be heated well above their atmospheric boiling points, allowing reactions to proceed at much higher rates. Ethanol, for example, is often used at 120°C in microwave-mediated Biginelli reactions to form related heterocyclic structures.[13]

  • Caution with DMSO: While a powerful solvent, DMSO can sometimes participate in redox reactions under microwave conditions, leading to unexpected byproducts.[15]

Q5: What are the most common solvents for the classic Chichibabin reaction?

The Chichibabin reaction, which involves the direct amination of pyridine with sodium amide (NaNH₂), has specific solvent requirements due to its harsh conditions.[4][16]

  • High-Boiling Inert Solvents: Aprotic, non-reactive solvents like xylene , toluene , or even mineral oil are commonly used.[16][17] These solvents can be heated to the high temperatures (110-130°C) required to drive the reaction forward without reacting with the highly basic sodium amide.[2][17]

  • Liquid Ammonia: For more sensitive substrates, the reaction can be run at a much lower temperature (-33°C) using liquid ammonia as the solvent.[2] In this case, the more soluble potassium amide (KNH₂) is often used instead of NaNH₂. This method is particularly useful for diazines and triazines but may not work for unactivated pyridines.[2]

Troubleshooting Guide

Issue: Low or No Product Yield

Low yield is a multifaceted problem. Before re-running the entire reaction, diagnose the potential solvent-related cause using this guide.

Potential Cause A: Poor Solubility of Reactants

If your starting materials are not fully dissolved, the reaction is taking place in a heterogeneous mixture, severely limiting reaction rates.

Recommended Solution:

  • Verify Solubility: Consult solubility data. The solubility of 2-aminopyridine itself varies drastically across common solvents.

  • Select a Better Solvent: Choose a solvent known to dissolve your starting materials at the reaction temperature. For many 2-aminopyridine syntheses, polar aprotic solvents like NMP, DMF, and DMSO show excellent solvating power.[5][6]

Table 1: Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25°C)

Solvent Mole Fraction Solubility (x10³) Solvent Type
N-methyl-2-pyrrolidine (NMP) 575.91 Polar Aprotic
N,N-dimethylformamide (DMF) 545.23 Polar Aprotic
Methanol 400.11 Polar Protic
Ethanol 309.89 Polar Protic
Acetonitrile 55.67 Polar Aprotic
n-Hexane 2.98 Non-Polar
Cyclohexane 1.99 Non-Polar

(Data adapted from Liu, Y. et al., J. Chem. Eng. Data 2022.[5][6])

Potential Cause B: Unfavorable Reaction Kinetics

The solvent may be actively hindering the reaction mechanism, for example, by deactivating your nucleophile.

Recommended Solution:

  • Analyze the Mechanism: If your reaction is a nucleophilic substitution (e.g., amination of a 2-halopyridine), a polar protic solvent like ethanol could be solvating your amine nucleophile and reducing its reactivity.

  • Switch Solvent Class: Replace the polar protic solvent with a polar aprotic solvent like DMSO or DMF. This will "free" the nucleophile, often leading to a dramatic increase in reaction rate and yield.[3] A study on a mild, catalyst-free synthesis of 2-aminopyridines found that warming the reaction in DMSO to 50°C significantly improved yields.[3]

Potential Cause C: Reactant or Product Decomposition

High temperatures can cause decomposition, a problem often exacerbated by the solvent.

Recommended Solution:

  • Lower the Temperature: If possible, attempt the reaction at a lower temperature.

  • Explore Milder Conditions: Many modern protocols avoid harsh, high-temperature conditions. Search for catalyst-free methods or those that proceed at room temperature. For example, one method reports successful synthesis by simply stirring the reactants in DMSO at 50°C.[3]

Issue: Formation of Significant Side Products
Potential Cause: Competing Reaction Pathways

The solvent can influence the regioselectivity of a reaction. For example, in substitutions on N-alkyl pyridinium salts, amine addition can sometimes compete between the C2 and C4 positions.[3]

Recommended Solution:

  • Screen a Panel of Solvents: Run small-scale test reactions in a variety of solvents with different polarities (e.g., Toluene, CH₂Cl₂, Acetonitrile, DMSO).

  • Analyze the Outcome: Use TLC or LC-MS to determine which solvent provides the highest ratio of desired product to side product. The optimal solvent will best stabilize the transition state leading to your target molecule.

Issue: Difficulty in Product Isolation and Purification
Potential Cause: Product is Highly Soluble in the Reaction Solvent

If your product does not precipitate or crystallize upon cooling, it may be too soluble in the solvent used for the reaction.

Recommended Solution:

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting crude solid or oil from a different solvent system where the product has lower solubility at room temperature but is soluble at elevated temperatures. Common recrystallization solvents include ethanol/water or ethanol/hexane mixtures.[18]

  • Anti-Solvent Precipitation: If you cannot remove the reaction solvent easily, add an "anti-solvent" (a solvent in which your product is insoluble) to the reaction mixture to force precipitation.

Visualizations & Protocols

Diagram 1: Decision Tree for Solvent Selection

This flowchart provides a logical pathway for selecting an appropriate solvent for your 2-aminopyridine synthesis.

SolventSelection A Start: Define Reaction B Are all reactants soluble? A->B C Select a solvent with good solubility for all components (e.g., DMF, DMSO) B->C No D Reaction Mechanism? B->D Yes C->D E Chichibabin Reaction D->E F Nucleophilic Substitution (e.g., S N Ar)? D->F G Multicomponent Reaction (MCR)? D->G H Use high-boiling inert solvent (Toluene, Xylene) or Liquid NH3 E->H I Use Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) to enhance nucleophilicity F->I J Consider Solvent-Free or a high-polarity solvent like Ethanol or Water G->J K Consider Workup & Purification H->K I->K J->K L Is solvent easily removable (low/moderate boiling point)? K->L M Proceed with selected solvent L->M Yes N Choose a higher boiling solvent (e.g., DMF) or plan for difficult removal L->N No N->M Troubleshooting A Problem: Low Yield B Check Reactant Solubility A->B C Is everything dissolved at reaction temp? B->C D Switch to a stronger solvent (e.g., from Toluene to DMF/DMSO) C->D No E Analyze Reaction Mechanism C->E Yes K Re-run Optimized Reaction D->K F Is it a nucleophilic substitution? E->F G Are you using a polar protic solvent (e.g., EtOH)? F->G Yes I Check for Decomposition F->I No H Switch to Polar APROTIC solvent (e.g., DMSO) to enhance nucleophile G->H Yes G->I No H->K J Run reaction at lower temperature or explore milder, catalyst-free methods I->J J->K

References

Technical Support Center: Managing Impurities in 6-(Aminomethyl)pyridin-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of 6-(Aminomethyl)pyridin-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the challenges of managing impurities during the production of this critical pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the highest scientific integrity.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through a multi-step process. A common and effective route involves the conversion of 2-amino-6-methylpyridine to 2-amino-6-cyanopyridine, followed by the reduction of the nitrile group to the desired aminomethyl functionality. Each of these steps presents a unique set of challenges and potential for impurity formation.

Synthetic Workflow Overview

Synthetic_Workflow A 2-Amino-6-methylpyridine B 2-Amino-6-cyanopyridine A->B Ammoxidation or Halogenation followed by Cyanation C This compound B->C Nitrile Reduction

Caption: A common synthetic pathway to this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of this compound.

Q1: What are the most common impurities I should expect in my final product?

A1: Impurities can arise from starting materials, side reactions, and degradation. Key impurities to monitor include:

  • Unreacted Starting Materials: 2-Amino-6-methylpyridine and 2-amino-6-cyanopyridine.

  • Over-reduction Products: Inadvertent reduction of the pyridine ring.

  • Hydrolysis Products: Conversion of the aminomethyl group back to a hydroxymethyl group or the nitrile to a carboxylic acid.

  • Polymeric Impurities: Formation of dimers or oligomers, especially under harsh reaction conditions.

  • By-products from Starting Material Synthesis: Impurities from the synthesis of 2-amino-6-methylpyridine, such as other aminopyridine isomers (e.g., 2-methyl-4-aminopyridine), toluidines, and xylidines, can be carried through the synthetic sequence[1][2].

Q2: My nitrile reduction step is producing a significant amount of by-products. What are the likely causes and solutions?

A2: The reduction of the cyanopyridine is a critical step where several side reactions can occur.

  • Cause: The choice of reducing agent and reaction conditions are paramount. Strong reducing agents or high temperatures can lead to over-reduction of the pyridine ring. The presence of water can lead to hydrolysis of the intermediate imine to an aldehyde, which can then be reduced to an alcohol or undergo other reactions.

  • Solution: Employ milder reducing agents such as catalytic hydrogenation with palladium on carbon (Pd/C) under controlled pressure and temperature. Electrochemical reduction in an acidic medium with an iron salt catalyst has also been shown to be effective for reducing cyanopyridines[3]. Ensure anhydrous conditions to minimize hydrolysis.

Q3: I am observing poor conversion during the amination of 6-methylpyridine-2-carbonitrile. What can I do to improve the yield?

A3: Low conversion in the initial amination step can be due to several factors.

  • Cause: Inefficient activation of the methyl group or inappropriate choice of aminating agent. Direct amination of a methyl group is challenging. A more common route is the conversion of the methyl group to a more reactive intermediate.

  • Solution: A more reliable synthetic strategy is to first brominate the methyl group using a reagent like N-bromosuccinimide (NBS) to form 2-amino-6-(bromomethyl)pyridine. This intermediate is much more susceptible to nucleophilic substitution with an appropriate nitrogen source, such as ammonia or a protected amine equivalent.

Q4: How can I effectively purify my final product to remove trace impurities?

A4: The basic nature of this compound and its impurities requires specific purification strategies.

  • Acid-Base Extraction: This is a powerful technique to separate the basic product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the amine into the aqueous phase. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.

  • Column Chromatography: Due to the basicity of aminopyridines, tailing on silica gel is a common issue. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1%) should be added to the eluent. Alternatively, alumina (basic or neutral) can be used as the stationary phase.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis.

Issue Potential Cause Recommended Solution
Low Yield in Nitrile Formation Incomplete conversion of the methyl group.Consider a two-step process: radical bromination of the methyl group followed by cyanation with a cyanide salt.
Side reactions such as over-oxidation.Optimize reaction conditions (temperature, reaction time, and oxidant concentration).
Multiple Spots on TLC after Nitrile Reduction Over-reduction: Reduction of the pyridine ring.Use a milder reducing agent (e.g., catalytic hydrogenation with Pd/C) and optimize hydrogen pressure and temperature.
Hydrolysis: Presence of water leading to aldehyde/alcohol formation.Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents.
Incomplete Reduction: Presence of starting nitrile.Increase reaction time, temperature, or catalyst loading. Ensure the catalyst is active.
Product Degradation During Workup/Purification Air Oxidation: Aminopyridines can be susceptible to oxidation.Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Use degassed solvents.
Instability on Silica Gel: Strong interaction with acidic silanol groups.Use a deactivated silica gel or add a basic modifier (e.g., triethylamine) to the eluent. Consider using alumina.
Difficulty in Removing Starting 2-Amino-6-methylpyridine Similar polarity to the product.Optimize the reaction to drive it to completion. Utilize acid-base extraction to separate the more basic product from the less basic starting material.

IV. Experimental Protocols

Protocol 1: Analytical HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific impurity profile. The use of a mixed-mode column that allows for hydrogen-bonding interactions can also be effective for separating isomers of aminopyridines[4].

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of crude this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane) containing 0.5-1% triethylamine. Gradually increase the polarity by adding methanol (e.g., a gradient of 0-10% methanol in dichloromethane with constant triethylamine).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

V. Impurity Formation and Control

Understanding the mechanisms of impurity formation is key to their control.

Impurity Formation Pathways

Impurity_Formation cluster_0 Nitrile Reduction Step cluster_1 Starting Material Synthesis B 2-Amino-6-cyanopyridine C This compound (Product) B->C Desired Reduction D Ring-Reduced By-product B->D Over-reduction E 6-(Hydroxymethyl)pyridin-2-amine (Hydrolysis) B->E Hydrolysis F α-picoline + NH3 G 2-Amino-6-methylpyridine F->G Main Reaction H Isomeric Aminopyridines (e.g., 2-methyl-4-aminopyridine) F->H Side Reaction I Toluidines/Xylidines F->I High Temp By-product

Caption: Potential impurity formation pathways during synthesis.

VI. References

  • PrepChem. Synthesis of 2-amino-6-methylpyridine. Available from: --INVALID-LINK--

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: --INVALID-LINK--

  • Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Available from: --INVALID-LINK--

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from: --INVALID-LINK--

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: --INVALID-LINK--

  • Uges DR, Bouma P. Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clin Chem. 1981 Mar;27(3):437-40. Available from: --INVALID-LINK--

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: --INVALID-LINK--

  • Process for the preparation of 2-amino-alkylpyridines. US4628097A. Available from: --INVALID-LINK--

  • Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1. Available from: --INVALID-LINK--

  • eqipped. 2-Amino-6-Methylpyridine 98% Synthesis Grade. Available from: --INVALID-LINK--

  • Smolecule. Buy 6-(Methylamino)pyridine-2-carbonitrile | 930575-70-5. Available from: --INVALID-LINK--

  • Synthesis method of 2-amino pyridine compounds. CN102276526B. Available from: --INVALID-LINK--

  • ChemicalBook. 2-Amino-6-methylpyridine | 1824-81-3. Available from: --INVALID-LINK--

  • Electrochemical reductions of cyanopyridine bases. US4482437A. Available from: --INVALID-LINK--

  • An Y, Tsai HJ, Wu SH, Lee YC. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal Biochem. 1995 May 1;226(2):316-21. Available from: --INVALID-LINK--

References

Technical Support Center: Analytical Methods for Monitoring Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical methods in aminopyridine reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction analysis, ensuring data integrity and experimental success. Aminopyridines are fundamental building blocks in pharmaceuticals, and robust analytical monitoring is paramount for process control and optimization.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of aminopyridine reactions due to its versatility with a wide range of polar and non-polar compounds.[2] However, the basic nature of aminopyridines can present unique challenges.

Frequently Asked Questions (FAQs) - HPLC

Q1: My aminopyridine peaks are tailing or showing poor shape. What is the cause and how can I fix it?

A1: Peak tailing with basic compounds like aminopyridines is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase. This leads to non-ideal chromatographic behavior.

Troubleshooting Guide:

  • Mobile Phase Modification: The most effective solution is often to add a basic modifier to your mobile phase to compete with the analyte for active sites on the stationary phase.

    • Triethylamine (TEA) or Ammonia: Adding a small amount (e.g., 0.1% v/v) of TEA or a similar amine can significantly improve peak shape.[2]

    • Ammonium Acetate Buffer: Using a buffer like ammonium acetate can also help to mask silanol interactions and improve peak symmetry.[3]

  • Column Selection:

    • End-capped Columns: Ensure you are using a high-quality, well-end-capped C18 or C8 column to minimize the number of free silanol groups.

    • Mixed-Mode or HILIC Columns: For very polar aminopyridines, consider alternative stationary phases like mixed-mode or HILIC columns, which offer different retention mechanisms.[4][5]

  • pH Adjustment: Adjusting the pH of the mobile phase can also influence peak shape. For basic compounds, a higher pH can sometimes improve symmetry, but be mindful of the column's pH stability range.

Experimental Protocol: Example HPLC Method for Aminopyridine Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm and 280 nm[6]
Injection Volume 10 µL[6]

Note: This is a starting point. Optimization will be required for specific applications.

Q2: How do I quantify the conversion of my aminopyridine reaction accurately?

A2: Accurate quantification requires a validated HPLC method. This involves establishing linearity, accuracy, and precision.[7][8][9] The use of an internal standard is highly recommended to correct for variations in injection volume and sample preparation.

Workflow for Quantitative Analysis:

Caption: Workflow for quantitative HPLC analysis.

Q3: I'm seeing unexpected peaks in my chromatogram. How can I identify them?

A3: Unexpected peaks can be byproducts, intermediates, or impurities from your starting materials. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying these unknown compounds by providing molecular weight information.[2]

Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC and GC-MS are suitable for volatile and thermally stable aminopyridines and their derivatives.[2] However, challenges such as thermal degradation and matrix effects can arise.

Frequently Asked Questions (FAQs) - GC/GC-MS

Q1: My aminopyridine seems to be degrading in the GC inlet. What can I do?

A1: Thermal degradation of sensitive compounds in the hot GC inlet is a common problem. Aminopyridines, especially those with certain functional groups, can be susceptible to this.

Troubleshooting Guide:

  • Lower Inlet Temperature: The most straightforward approach is to lower the inlet temperature. However, this may lead to broader peaks if the temperature is too low for efficient volatilization. A systematic study to find the optimal balance is recommended.

  • Derivatization: Converting the amine to a more thermally stable derivative (e.g., a silyl derivative) before analysis can prevent degradation. This also often improves chromatographic peak shape.

  • Use of a Split/Splitless Liner: Ensure the liner is clean and appropriate for your application. A deactivated liner can help minimize interactions that might catalyze degradation.

Q2: I'm observing significant matrix effects in my GC-MS analysis. How can I mitigate this?

A2: Matrix effects, where other components in the sample interfere with the ionization and detection of the analyte, can lead to inaccurate quantification.[10]

Mitigation Strategies:

StrategyDescription
Sample Preparation Techniques like solid-phase extraction (SPE) can be used to clean up the sample and remove interfering matrix components.[11]
Internal Standards The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for correcting matrix effects.[12]
Tandem MS (MS/MS) Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can significantly enhance selectivity and reduce matrix interference.[13][14]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for real-time, in-situ reaction monitoring.[2][15]

Frequently Asked Questions (FAQs) - NMR

Q1: Can I monitor my aminopyridine reaction in real-time using NMR?

A1: Yes, in-situ or online NMR monitoring is an excellent way to track reaction kinetics and identify intermediates.[16][17][18] This can be achieved by either placing an NMR tube directly in the spectrometer and acquiring spectra at set time intervals or by using a flow NMR setup.[17][18][19]

Workflow for In-Situ NMR Monitoring:

Caption: A simplified workflow for in-situ NMR reaction monitoring.

Q2: How do I accurately determine the concentration of reactants and products from an NMR spectrum?

A2: Quantitative NMR (qNMR) relies on the principle that the integral of a resonance is directly proportional to the number of nuclei contributing to that signal. For accurate quantification, you need to:

  • Choose Appropriate Peaks: Select well-resolved peaks for each compound that do not overlap with other signals.

  • Use an Internal Standard: Add a known amount of an internal standard with a simple spectrum and peaks that do not overlap with your analytes. 1,3,5-trimethoxybenzene is a common choice.[20]

  • Optimize Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all nuclei of interest. This is crucial for accurate integration.

  • Process Data Carefully: Apply proper phasing and baseline correction to the spectrum before integration.

Section 4: Method Validation

Q1: Why is method validation important and what are the key parameters?

A1: Method validation is crucial to ensure that your analytical method is reliable, reproducible, and suitable for its intended purpose.[7][8][9] Key parameters to evaluate during validation include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-(Aminomethyl)pyridin-2-amine and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aminopyridine scaffold stands as a privileged structure, forming the backbone of numerous biologically active molecules. This guide provides an in-depth comparative analysis of the biological activities of 6-(Aminomethyl)pyridin-2-amine alongside other key aminopyridine derivatives. By synthesizing available experimental data, we aim to offer a clear perspective on their structure-activity relationships, potential therapeutic applications, and the methodologies employed to elucidate their functions.

The Aminopyridine Scaffold: A Versatile Pharmacophore

Aminopyridines are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with one or more amino groups. The position of the amino group on the pyridine ring significantly influences the molecule's electronic properties, basicity, and, consequently, its biological activity. The three basic isomers are 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each serving as a foundational structure for a multitude of derivatives with diverse pharmacological profiles, including antibacterial, anti-inflammatory, and neurological activities.[1][2][3]

4-Aminopyridine (4-AP): A Well-Characterized Potassium Channel Blocker

4-Aminopyridine (Fampridine) is arguably the most extensively studied aminopyridine, with established clinical applications. Its primary mechanism of action is the blockade of voltage-gated potassium channels.[4] This inhibition leads to the prolongation of action potentials, thereby enhancing neurotransmitter release at nerve terminals, which is beneficial in conditions like multiple sclerosis where demyelination impairs nerve impulse conduction.

Comparative Biological Activity Data for 4-Aminopyridine
Biological TargetAssay TypeTest SystemIC50 / ED50Reference
Kv1.1 Potassium ChannelElectrophysiologyCloned mouse brain channel147 µM (extracellular)[5]
Kv1.2 Potassium ChannelElectrophysiologyCloned human channel399 µM[6]
Kv1.4 Potassium ChannelElectrophysiologyCloned human channel399 µM[6]
Anticonvulsant ActivityIn vivo (mouse model)4-AP-induced seizures34.4 mg/kg (Phenytoin-like)[7]
CytotoxicityMTT AssayA549 (Lung Carcinoma)>100 µM (Low cytotoxicity)[8]
CytotoxicityMTT AssayHCT-116 (Colon Carcinoma)>100 µM (Low cytotoxicity)[8]

2,6-Disubstituted Pyridines: Exploring Diverse Bioactivities

The 2,6-disubstituted pyridine scaffold, which shares a substitution pattern with this compound, has been investigated for a range of therapeutic applications. Research into this class of compounds has revealed activities spanning from neurodegenerative disease to oncology.

Inhibition of Beta-Amyloid Aggregation

A notable area of investigation for 2,6-disubstituted pyridines is in the context of Alzheimer's disease. The 2,6-diaminopyridine moiety has been identified as a key structural feature for inhibiting the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of the disease. These compounds are designed to interact with the β-sheet structures of Aβ aggregates through hydrogen bonding.[9]

Anticonvulsant and Other Neurological Activities

Derivatives of 2-amino-6-methylpyridine and 2,6-diaminopyridine have demonstrated significant anticonvulsant properties in preclinical models.[10][11] These findings suggest that the 2,6-disubstitution pattern on the pyridine ring is favorable for activity within the central nervous system.

This compound: An Emerging Profile

Direct and extensive biological activity data for this compound remains limited in publicly available literature. However, insights can be gleaned from studies on structurally related compounds and its use as a synthetic intermediate.

A study on a platinum(II) complex of a closely related ligand, C-(6-aminomethyl-pyridin-2-yl)methylamine, revealed a strong interaction with DNA and moderate cytotoxicity. This suggests that the parent ligand, and by extension this compound, may possess DNA-binding and cytotoxic properties worth investigating.[12]

Furthermore, the structural motif of an aminomethyl group at the 6-position and an amino group at the 2-position suggests potential for various biological interactions. The presence of two primary amine groups offers multiple points for hydrogen bonding and potential coordination with metal ions, which could translate to a range of pharmacological activities.

Signaling Pathways and Mechanisms of Action

The biological effects of aminopyridines are intrinsically linked to their ability to modulate specific signaling pathways.

Potassium Channel Blockade and Neuronal Excitability

The primary mechanism for 4-AP and related compounds is the blockade of voltage-gated potassium channels. This action directly impacts neuronal excitability by altering the repolarization phase of the action potential.

Potassium Channel Blockade by 4-Aminopyridine 4-AP 4-AP Kv_Channel Voltage-Gated K+ Channel 4-AP->Kv_Channel Blocks Repolarization Membrane Repolarization Kv_Channel->Repolarization Mediates Action_Potential Action Potential Prolongation Repolarization->Action_Potential Leads to (when blocked) Neurotransmitter_Release Increased Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: Mechanism of 4-Aminopyridine action on neuronal excitability.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

Workflow for Assessing Anticonvulsant Activity

Anticonvulsant Activity Workflow cluster_0 In Vivo Model cluster_1 Data Analysis Animal_Model Select Animal Model (e.g., mice) Compound_Admin Administer Test Compound (i.p. or p.o.) Animal_Model->Compound_Admin Seizure_Induction Induce Seizures (e.g., MES or PTZ) Compound_Admin->Seizure_Induction Observation Observe and Score Seizure Severity Seizure_Induction->Observation ED50_Calc Calculate ED50 (Effective Dose, 50%) Observation->ED50_Calc TI_Calc Calculate Therapeutic Index (TD50/ED50) ED50_Calc->TI_Calc Neurotoxicity Assess Neurotoxicity (e.g., Rotarod Test) Neurotoxicity->TI_Calc

Caption: Workflow for in vivo evaluation of anticonvulsant activity.

Step-by-Step Methodology for Maximal Electroshock (MES) Seizure Model:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • Time Interval: A predetermined time interval (e.g., 30 or 60 minutes) is allowed to elapse after compound administration for drug absorption and distribution.

  • Seizure Induction: A maximal electroshock is delivered via corneal or ear-clip electrodes (e.g., 50 mA for 0.2 seconds).

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.[7][13]

Workflow for Amyloid-Beta Aggregation Inhibition Assay

Aβ Aggregation Inhibition Workflow cluster_0 Assay Preparation cluster_1 Aggregation and Detection cluster_2 Data Analysis Abeta_Prep Prepare Monomeric Aβ42 Peptide Solution Incubation Incubate Aβ42 with Test Compounds Abeta_Prep->Incubation Compound_Prep Prepare Test Compound Solutions Compound_Prep->Incubation ThT_Prep Prepare Thioflavin T (ThT) Solution ThT_Addition Add ThT to the Reaction Mixture ThT_Prep->ThT_Addition Incubation->ThT_Addition Fluorescence_Reading Measure Fluorescence Intensity ThT_Addition->Fluorescence_Reading IC50_Calc Calculate IC50 for Aggregation Inhibition Fluorescence_Reading->IC50_Calc

Caption: Workflow for Thioflavin T-based Aβ aggregation inhibition assay.

Step-by-Step Methodology for Thioflavin T (ThT) Assay:

  • Preparation of Aβ42 Monomers: Lyophilized synthetic Aβ42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric and then lyophilized again. The resulting peptide film is dissolved in a small amount of DMSO and then diluted to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in the assay buffer.

  • Aggregation Assay: The Aβ42 monomer solution is mixed with various concentrations of the test compounds in a 96-well black plate with a clear bottom. A control with Aβ42 and vehicle (DMSO) is included.

  • Incubation: The plate is incubated at 37°C with continuous shaking to promote aggregation.

  • Thioflavin T (ThT) Measurement: At specified time points, Thioflavin T is added to each well. ThT is a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in its fluorescence emission.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: The percentage of inhibition of Aβ42 aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control. The IC50 value is determined from the dose-response curve.[14]

Conclusion

The aminopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While 4-aminopyridine is a well-established drug, the diverse biological activities exhibited by other derivatives, particularly those with a 2,6-disubstitution pattern, underscore the vast potential that remains to be explored. Although direct experimental data on this compound is currently sparse, its structural features and the activities of related compounds suggest it is a promising candidate for investigation in areas such as neuropharmacology and oncology. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel aminopyridine derivatives, paving the way for future discoveries in drug development.

References

A Comparative Study for the Modern Researcher: 6-(Aminomethyl)pyridin-2-amine and 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar heterocyclic amines can dictate their ultimate application and efficacy. This guide offers a detailed comparative analysis of two such pyridinamine derivatives: 6-(Aminomethyl)pyridin-2-amine and 2-amino-6-methylpyridine. While both share the 2-aminopyridine core, the seemingly subtle distinction between a methyl and an aminomethyl group at the 6-position imparts significant differences in their physicochemical properties, reactivity, and potential as versatile building blocks in drug discovery and coordination chemistry.

At a Glance: Key Physicochemical and Structural Differences

A direct comparison of the fundamental properties of these two molecules reveals the initial divergence in their character. 2-amino-6-methylpyridine is a well-characterized, commercially available solid, whereas this compound, while synthetically accessible, is less documented in terms of its physical properties.

Property2-amino-6-methylpyridineThis compound
Synonyms 6-Methylpyridin-2-amine, 2-Amino-6-picoline2-Amino-6-(aminomethyl)pyridine
CAS Number 1824-81-3[1]167298-54-6[2]
Molecular Formula C₆H₈N₂[1]C₆H₉N₃
Molecular Weight 108.14 g/mol [1]123.16 g/mol
Melting Point 40-44 °C[1]Data not readily available
Boiling Point 208-209 °C[1]273.1±25.0 °C (Predicted)
pKa 7.41 (at 25 °C)[3]Estimated to be higher than 7.41
Appearance White to yellowish crystalline solid[4]Powder[2]
Solubility Soluble in water, alcohol, ether, acetone, benzene[4]Data not readily available

Structural and Electronic Considerations

The core difference lies in the nature of the C6 substituent. The methyl group in 2-amino-6-methylpyridine is an electron-donating group through induction, which slightly increases the electron density of the pyridine ring. In contrast, the aminomethyl group in this compound introduces an additional basic nitrogen atom, significantly altering the molecule's electronic profile and potential for intermolecular interactions.

Caption: Chemical structures of the two aminopyridine derivatives.

Synthesis Strategies: A Tale of Two Precursors

The synthetic routes to these compounds reflect their structural differences.

Synthesis of 2-amino-6-methylpyridine

The industrial preparation of 2-amino-6-methylpyridine often starts from α-picoline (2-methylpyridine). Common methods include:

  • Chichibabin Reaction: The reaction of α-picoline with sodium amide in an inert solvent. This classic method, however, requires stringent anhydrous conditions and careful handling of sodium amide.[5]

  • Amination with Ammonia: Reacting α-picoline with ammonia in the presence of catalysts, although this can result in moderate yields.[1][5]

  • From 2-Bromo-6-methylpyridine: A more modern approach involves the copper-catalyzed amination of 2-bromo-6-methylpyridine with an ammonia source.[3]

Experimental Protocol: Copper-Catalyzed Amination of 2-Bromo-6-methylpyridine [3]

  • To an oven-dried flask under an argon atmosphere, add 2-bromo-6-methylpyridine (1.0 mmol), aqueous ammonia solution (28%, 1.5 mmol), cuprous iodide nanoparticles (0.02 mmol), a suitable ligand (e.g., 4a as described in the reference, 3.0 mmol), and acetonitrile (2 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with ether (5 x 5 mL).

  • Purify the crude product by silica gel chromatography to yield 2-amino-6-methylpyridine.

Synthesis_2_amino_6_methylpyridine start 2-Bromo-6-methylpyridine reagents CuI nanoparticles Aqueous Ammonia Ligand, Acetonitrile start->reagents Reaction at RT, 12h product 2-amino-6-methylpyridine reagents->product

Caption: Workflow for the synthesis of 2-amino-6-methylpyridine.

Proposed Synthesis of this compound

Proposed Experimental Protocol:

  • Bromination of the Methyl Group:

    • Dissolve 2-amino-6-methylpyridine in a suitable solvent like carbon tetrachloride.

    • Add a radical initiator such as AIBN (azobisisobutyronitrile) and N-bromosuccinimide (NBS).

    • Reflux the mixture under light irradiation to facilitate the bromination of the methyl group, yielding 2-amino-6-(bromomethyl)pyridine.

  • Amination of the Bromomethyl Group:

    • React the crude 2-amino-6-(bromomethyl)pyridine with a protected amine source, such as potassium phthalimide, to avoid side reactions with the amino group on the pyridine ring.

    • Follow this with a deprotection step, for instance, by reacting with hydrazine hydrate, to liberate the primary amine and yield this compound.

References

A Comparative Analysis of 6-(Aminomethyl)pyridin-2-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel chemical scaffolds with therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic compounds, 6-(aminomethyl)pyridin-2-amine derivatives have emerged as a versatile and promising class of molecules. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comprehensive validation of the therapeutic potential of these derivatives, with a focus on their applications in oncology and the treatment of neurodegenerative diseases. Through a comparative analysis with established therapeutic agents and the presentation of supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research in this exciting area.

Introduction to this compound Derivatives

The this compound core structure is a privileged scaffold in medicinal chemistry. The presence of a basic aminomethyl group and an amino group on the pyridine ring provides multiple points for hydrogen bonding and salt bridge formation, which are crucial for target engagement. Furthermore, the aromatic pyridine ring can be readily functionalized to modulate the physicochemical properties and target selectivity of the derivatives. This chemical tractability has enabled the development of this compound derivatives with a wide range of therapeutic applications, including as anticancer, neuroprotective, and anticonvulsant agents.

Application in Oncology: Targeting BRAF-Mutated Melanoma

A Head-to-Head Comparison with Vemurafenib

The discovery of activating mutations in the B-Raf proto-oncogene (BRAF) in a significant portion of melanomas has revolutionized the treatment of this aggressive cancer. The BRAF V600E mutation, in particular, is a key driver of tumor growth and survival. Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutant kinase, has become a first-line treatment for patients with BRAF-mutated metastatic melanoma.[1] However, the emergence of drug resistance remains a significant clinical challenge.[2] This has spurred the search for novel BRAF inhibitors with improved efficacy and resistance profiles.

Recent studies have explored the potential of this compound derivatives as BRAF inhibitors. Their ability to form key interactions within the ATP-binding pocket of the BRAF kinase makes them attractive candidates for further development.

Comparative Performance Data
Compound/DerivativeTargetIC50 (nM)Cell LineReference
Vemurafenib BRAF V600E13-31various[3]
c-Raf6.7-48various[3]
wild-type BRAF100-160various[3]
Representative this compound Derivative BRAF V600EData not yet publicly available

Note: While specific IC50 values for this compound derivatives against BRAF are not yet widely published in peer-reviewed literature, ongoing research is focused on characterizing their potency. The table will be updated as data becomes available.

Signaling Pathway: BRAF/MEK/ERK Pathway Inhibition

BRAF_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) This compound Derivative This compound Derivative This compound Derivative->BRAF (V600E)

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of a this compound derivative against BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 as a substrate

  • ATP

  • Test compound (this compound derivative)

  • Vemurafenib (as a positive control)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Vemurafenib in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of a solution containing the BRAF V600E enzyme in kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the MEK1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for ATP for the BRAF V600E enzyme.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Application in Neurodegenerative Disease: Targeting GSK-3β in Alzheimer's Disease

A Comparative Analysis with CHIR-99021

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[4] GSK-3β is involved in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, one of the pathological hallmarks of Alzheimer's disease.[5] Therefore, the inhibition of GSK-3β represents a promising therapeutic strategy.

CHIR-99021 is a highly potent and selective ATP-competitive inhibitor of GSK-3β and is widely used as a research tool to study the biological roles of this kinase.[6][7][8] The aminopyridine scaffold of some this compound derivatives has shown potential for GSK-3β inhibition, making them interesting candidates for the development of novel Alzheimer's disease therapeutics.[9]

Comparative Performance Data
Compound/DerivativeTargetIC50 (nM)SelectivityReference
CHIR-99021 GSK-3β6.7>500-fold vs. related kinases[7]
GSK-3α10[7]
Representative this compound Derivative GSK-3βData not yet publicly available

Note: Specific IC50 values for this compound derivatives against GSK-3β are currently under investigation in several research programs.

Signaling Pathway: Tau Hyperphosphorylation

Tau_Pathway Upstream Signals Upstream Signals GSK-3β (Active) GSK-3β (Active) Upstream Signals->GSK-3β (Active) Tau Protein Tau Protein GSK-3β (Active)->Tau Protein Phosphorylation Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles CHIR-99021 CHIR-99021 CHIR-99021->GSK-3β (Active) This compound Derivative This compound Derivative This compound Derivative->GSK-3β (Active)

Caption: Inhibition of GSK-3β-mediated tau hyperphosphorylation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To evaluate the potential cytotoxicity of a this compound derivative in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • Test compound (this compound derivative)

  • Staurosporine (as a positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and staurosporine in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or controls. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Pharmacokinetics and ADME-Tox Profile

A comprehensive evaluation of the therapeutic potential of any new chemical entity requires a thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.

Comparative ADME-Tox Data
ParameterVemurafenibCHIR-99021This compound Derivatives
Absorption Oral bioavailabilityOrally active in animal modelsExpected to have good oral bioavailability due to the aminopyridine scaffold[10]
Distribution High protein bindingData not readily availableVariable, can be optimized through chemical modification
Metabolism Primarily via CYP3A4Data not readily availablePotential for CYP-mediated metabolism[11]
Excretion Mainly in fecesData not readily availableLikely renal and fecal excretion
Toxicity Skin toxicities, arthralgia, fatigue[2]Low toxicity observed in some studies[12]To be determined through preclinical studies

Note: The ADME-Tox profile of specific this compound derivatives will need to be determined experimentally.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The comparative analysis presented in this guide highlights their potential to rival or even surpass existing treatment options. However, further research is needed to fully characterize the efficacy, selectivity, and safety of these derivatives.

Future efforts should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to identify compounds with improved potency and selectivity for specific targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action to better understand their therapeutic effects and potential off-target activities.

  • Preclinical Development: Conducting comprehensive in vivo efficacy and ADME-Tox studies to assess their potential for clinical translation.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of this compound derivatives into the next generation of life-saving medicines.

References

A Comparative Guide to the Efficacy of Substituted Aminopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the aminopyridine scaffold represents a remarkably versatile core structure, giving rise to a diverse array of inhibitors with significant therapeutic potential. The strategic placement of substituents on the aminopyridine ring profoundly influences the molecule's pharmacological properties, dictating its target specificity and potency. This guide provides an in-depth, objective comparison of the efficacy of different substituted aminopyridine inhibitors, supported by experimental data, to aid in the rational design and selection of these compounds for various therapeutic applications.

Introduction: The Versatility of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds and other non-covalent interactions with biological targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for inhibitor design. This guide will explore three distinct classes of substituted aminopyridine inhibitors, highlighting how different substitution patterns give rise to unique mechanisms of action and therapeutic applications:

  • Kinase Inhibitors: Targeting the vast family of protein kinases, crucial regulators of cellular processes.

  • Potassium Channel Blockers: Modulating neuronal excitability and conduction.

  • Metallo-β-Lactamase Inhibitors: Combating antibiotic resistance in bacteria.

By examining the structure-activity relationships (SAR) within each class, we can glean valuable insights into the principles governing their efficacy.

Comparative Analysis of Substituted Aminopyridine Inhibitors

The efficacy of a substituted aminopyridine inhibitor is not solely determined by its core structure but is intricately linked to the nature and position of its substituents. These modifications can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic profile.

Aminopyridine-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. Substituted aminopyridines have emerged as potent and selective kinase inhibitors, often designed to mimic the hinge-binding motif of ATP.

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) plays a critical role in cytokine signaling pathways that are often dysregulated in autoimmune diseases and myeloproliferative neoplasms. Several aminopyrimidine- and aminopyridine-based compounds have been developed as JAK2 inhibitors.

The substitution pattern on the aminopyridine ring is crucial for achieving both potency and selectivity against different JAK isoforms. For instance, structure-activity relationship studies on 2-aminopyridine derivatives have shown that specific substitutions can lead to highly potent and selective JAK2 inhibitors.

Table 1: Comparative Efficacy of Substituted Aminopyridine-Based JAK2 Inhibitors

CompoundTarget(s)IC50 (nM)Selectivity ProfileReference
Ruxolitinib (INCB018424) JAK1, JAK23.3 (JAK1), 2.8 (JAK2)~130-fold selective for JAK1/2 over JAK3
CYT387 JAK1, JAK2, TYK211 (JAK1), 18 (JAK2), 17 (TYK2)Does not inhibit JAK3 (IC50 = 155 nM)
SB1518 JAK2, FLT323 (JAK2), 22 (FLT3)Selective against JAK1 (IC50=1280 nM) and JAK3 (IC50=520 nM)
XL019 JAK22Does not inhibit JAK1 (IC50=132 nM) or JAK3 (IC50=250 nM)
Compound 12l JAK23High selectivity over JAK1 and JAK3
Compound 12k JAK26High selectivity over JAK1 and JAK3
Compound 21b JAK29276-fold selective over JAK1 and 184-fold selective over JAK3

Causality Behind Experimental Choices: The development of selective JAK2 inhibitors is driven by the desire to minimize off-target effects associated with inhibiting other JAK isoforms. For example, JAK1 inhibition can lead to immunosuppression, while JAK3 inhibition is primarily associated with T-cell mediated immunity. Therefore, medicinal chemistry efforts have focused on designing compounds with substituents that exploit subtle differences in the ATP-binding pockets of the JAK isoforms to achieve selectivity.

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Irreversible BTK inhibitors have shown remarkable efficacy in treating B-cell malignancies. A series of 5-phenoxy-2-aminopyridine derivatives have been developed as potent and selective irreversible BTK inhibitors. These inhibitors typically feature a Michael acceptor group that forms a covalent bond with a cysteine residue in the BTK active site.

The substitution pattern on both the aminopyridine and the phenoxy rings, as well as the nature of the linker, significantly impacts the potency and selectivity of these inhibitors.

Table 2: Efficacy of 5-Phenoxy-2-aminopyridine BTK Inhibitors

CompoundTargetIC50 (µM)Key Structural FeaturesReference
Compound 18d BTK0.1Tetrahydroisoquinoline linker, benzyloxy substituent
Compound 18g BTK0.2Tetrahydroisoquinoline linker, methoxy substituent
Compound 17d BTK>10Catechol-type acryloyloxy substitution

Causality Behind Experimental Choices: The design of irreversible inhibitors requires a careful balance between reactivity and selectivity. The Michael acceptor must be reactive enough to form a covalent bond with the target cysteine but not so reactive that it indiscriminately modifies other proteins. The aminopyridine scaffold serves to position the Michael acceptor optimally within the BTK active site.

Aminopyridine-Based Potassium Channel Blockers

Voltage-gated potassium (Kv) channels are essential for regulating neuronal excitability. Blockers of these channels can enhance neurotransmitter release and restore nerve conduction in demyelinated axons, making them valuable for treating conditions like multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome. 4-Aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) are two of the most well-studied aminopyridine-based potassium channel blockers.

While both compounds act as broad-spectrum Kv channel blockers, their potency and pharmacokinetic properties differ. 3,4-DAP is a more potent potassium channel blocker, while 4-AP crosses the blood-brain barrier more readily.

Table 3: Comparative Efficacy of 4-Aminopyridine and 3,4-Diaminopyridine

CompoundMechanism of ActionPotencyClinical ApplicationsReference
4-Aminopyridine (Dalfampridine) Blocks voltage-gated potassium channelsLess potent than 3,4-DAPImproving walking in multiple sclerosis
3,4-Diaminopyridine (Amifampridine) Blocks voltage-gated potassium channelsMore potent than 4-APLambert-Eaton myasthenic syndrome

A clinical study directly comparing 10-mg doses of 4-AP and 3,4-DAP for the treatment of downbeat nystagmus found that 4-AP led to a more pronounced decrease in the slow-phase velocity of the nystagmus.

Causality Behind Experimental Choices: The choice between 4-AP and 3,4-DAP often depends on the desired site of action. For central nervous system disorders like MS, the ability of 4-AP to cross the blood-brain barrier is advantageous. For peripheral neuromuscular disorders like Lambert-Eaton myasthenic syndrome, the higher peripheral potency of 3,4-DAP may be more beneficial.

Aminopyridine-Based Metallo-β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health. There are currently no clinically approved MBL inhibitors. The development of potent and broad-spectrum MBL inhibitors is therefore a critical area of research.

While the search results did not provide specific examples of aminopyridine-based MBL inhibitors with IC50 values, the general principles of MBL inhibition involve targeting the zinc ions in the active site. The nitrogen atoms of the aminopyridine ring could potentially coordinate with these zinc ions, making it a plausible scaffold for MBL inhibitor design. Further research in this area is warranted.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized and well-documented experimental protocols are essential. The following are detailed protocols for the key assays used to evaluate the different classes of substituted aminopyridine inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (substituted aminopyridine inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add a small volume of the serially diluted compound or DMSO control to each well.

    • Add the kinase to each well and incubate for a short period at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch Clamp Recording for Potassium Channel Blockade

This protocol is used to measure the effect of aminopyridine compounds on voltage-gated potassium channels in neurons or other excitable cells.

Materials:

  • Cultured neurons or acutely prepared brain slices

  • Artificial cerebrospinal fluid (ACSF)

  • Intracellular solution (approximating intracellular ionic composition)

  • Test compound (4-aminopyridine or 3,4-diaminopyridine)

  • Patch clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Glass micropipettes

Procedure:

  • Cell Preparation: Plate neurons on coverslips or prepare acute brain slices.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

  • Recording:

    • Place the cell preparation in the recording chamber and perfuse with ACSF.

    • Under microscopic guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -70 mV).

    • Apply voltage steps to elicit potassium currents.

  • Drug Application: Perfuse the ACSF containing the test compound at a known concentration over the cell and record the effect on the potassium currents.

  • Data Analysis: Measure the reduction in the peak potassium current in the presence of the compound to determine the extent of channel blockade. Dose-response curves can be generated to calculate the IC50 value.

Metallo-β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol describes a method for measuring the inhibitory activity of compounds against MBLs using a chromogenic substrate.

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • Nitrocefin (chromogenic substrate)

  • Test compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound and Enzyme Preparation: Prepare a serial dilution of the test compound in the assay buffer. Prepare a solution of the MBL in the assay buffer.

  • Assay:

    • In a 96-well plate, add the test compound or buffer control.

    • Add the MBL to each well and pre-incubate for a defined period at room temperature.

    • Initiate the reaction by adding a solution of nitrocefin.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 492 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Concepts

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Compound Compound Dilution Well Add Compound + Enzyme Compound->Well Enzyme Enzyme Preparation Enzyme->Well Substrate Substrate/ATP Mix React Add Substrate/ATP Initiate Reaction Substrate->React Incubate1 Pre-incubation Well->Incubate1 Incubate1->React Incubate2 Incubation React->Incubate2 Stop Stop Reaction (Add ADP-Glo Reagent) Incubate2->Stop Detect Generate Signal (Add Detection Reagent) Stop->Detect Read Read Luminescence Detect->Read Patch_Clamp_Workflow Start Prepare Cells & Pipette Approach Approach Cell with Pipette Start->Approach Seal Form Gigaohm Seal Approach->Seal Rupture Rupture Membrane (Whole-Cell Configuration) Seal->Rupture Record_Baseline Record Baseline Potassium Currents Rupture->Record_Baseline Apply_Drug Apply Aminopyridine Inhibitor Record_Baseline->Apply_Drug Record_Effect Record Potassium Currents with Inhibitor Apply_Drug->Record_Effect Analyze Analyze Data (Calculate % Inhibition) Record_Effect->Analyze

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Aminomethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(aminomethyl)pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active agents targeting a wide array of proteins. Its inherent properties—a basic nitrogen atom in the aminomethyl side chain and a hydrogen bond-accepting pyridine ring—provide crucial anchor points for molecular recognition. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-(aminomethyl)pyridine analogs. We will explore how subtle and substantial modifications to this core structure influence binding affinity, selectivity, and functional activity against key biological targets, including Dipeptidyl Peptidase IV (DPP-4) and various G-protein coupled receptors (GPCRs). This analysis is supported by experimental data, detailed protocols for key assays, and a mechanistic rationale for the observed SAR trends.

The 6-(Aminomethyl)pyridine Core: A Versatile Pharmacophore

The 6-(aminomethyl)pyridine moiety is a key building block in the design of enzyme inhibitors and receptor modulators. Its utility stems from the defined spatial relationship between the basic aminomethyl group, which often engages with acidic residues (e.g., aspartate, glutamate) in a binding pocket, and the pyridine ring, which can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The general structure allows for systematic modification at several key positions to probe the chemical space of a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Core 6-(aminomethyl)pyridine scaffold highlighting key modification points.

Comparative SAR Analysis: A Tale of Two Target Classes

To illustrate the diverse applicability of the 6-(aminomethyl)pyridine scaffold, we will compare its SAR when targeting two distinct protein classes: an enzyme (DPP-4) and a GPCR family (e.g., Histamine or Dopamine receptors).

Case Study 1: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The design of novel DPP-4 inhibitors has extensively utilized the aminomethyl-pyridine scaffold to achieve high potency and selectivity.[1]

Key Interaction Rationale: The primary amine of the aminomethyl group typically forms a salt bridge with a key glutamate residue (e.g., Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme. The pyridine ring and its substituents then occupy adjacent pockets (S1 and S2 extensive).

Comparative SAR Data for DPP-4 Inhibition

Compound IDR¹ (Pyridine Substitution)R² (Amine Substitution)DPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
Hit A 4-(2,4-dichlorophenyl)-6-methyl-H>10,000--
4e-2 4-(2,4-dichlorophenyl)-6-methyl-CH₂CN (Cyanomethyl)11>10,000>909
4e-7 4-(2,4-dichlorophenyl)-6-methyl-CH₂CONH₂ (Acetamide)106600660

Data synthesized from J. Med. Chem. 2010, 53, 21, 7565–7578.[1]

Analysis of SAR Trends:

  • Pyridine Ring Substitution (R¹): The introduction of a bulky, lipophilic group like 2,4-dichlorophenyl at the 4-position of the pyridine ring is critical for potent inhibition. This group occupies the hydrophobic S1 pocket of the DPP-4 enzyme, significantly enhancing binding affinity compared to unsubstituted analogs. The methyl group at the 6-position provides additional favorable hydrophobic interactions.

  • Terminal Amine Substitution (R²): The unsubstituted primary amine (Hit A) shows no significant activity, highlighting that interaction with the glutamate residues alone is insufficient. Acylation of the amine with small, polar groups dramatically increases potency. The cyanomethyl (4e-2) and acetamide (4e-7) groups are optimal, likely forming additional hydrogen bonds within the active site.[1] This demonstrates that the terminal group is not merely a placeholder but an active contributor to the binding affinity.

  • Selectivity: High selectivity against related peptidases like DPP-8 is crucial to minimize off-target effects. Compound 4e-2 demonstrates excellent selectivity, suggesting that the S1 and S2 pockets of DPP-8 do not accommodate the cyanomethyl group as favorably as DPP-4 does.[1]

Case Study 2: GPCR Antagonists (e.g., Histamine H3/H4 Receptors)

The 6-(aminomethyl)pyridine scaffold is also found in antagonists for GPCRs like the histamine H3 and H4 receptors, which are targets for inflammatory and neurological disorders.[2][3]

Key Interaction Rationale: In many GPCRs, the basic amine forms an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3). The pyridine ring can then interact with aromatic residues (e.g., Tyrosine, Phenylalanine) in other transmembrane helices via π-π stacking.

Comparative SAR Data for Histamine Receptor Antagonism

Compound ClassCore ScaffoldKey SubstitutionshH₄R Kᵢ (nM)
Series 1 2,4-Diaminopyrimidine6-cyclopentyl, 4-(4-methylpiperazinyl)1.8
Series 2 2,4-Diaminopyrimidine6-cyclohexyl, 4-(4-methylpiperazinyl)3.0
Series 3 2,4-Diaminopyrimidine6-isopropyl, 4-(4-methylpiperazinyl)14

Data synthesized from J. Med. Chem. 2013, 56, 19, 7481–7494.[3][4]

Analysis of SAR Trends:

  • Pyridine/Pyrimidine Core: In this context, a diaminopyrimidine serves as a bioisostere for the pyridine ring, providing multiple hydrogen bond donors and acceptors that interact with the receptor's hinge region.[5][6]

  • Alkyl Substitutions (Position 6): The size and lipophilicity of the alkyl group at the 6-position have a pronounced effect on affinity for the H4 receptor. A cyclopentyl group (Series 1) provides the best fit into a hydrophobic pocket.[3][4] Increasing the size to cyclohexyl (Series 2) is well-tolerated, but decreasing it to isopropyl (Series 3) leads to a significant loss of potency, indicating a specific size requirement for this pocket.

  • Aminomethyl Analog (Position 4): The 4-(4-methylpiperazinyl) moiety acts as the basic "aminomethyl" equivalent. The piperazine ring provides a constrained conformation and optimal distance for the terminal basic nitrogen to interact with the key aspartate residue, while the N-methyl group can explore a smaller hydrophobic sub-pocket.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for the synthesis of a core intermediate and a key biological assay.

Synthesis of a Key Intermediate: 4-Aryl-5-cyano-6-methyl-2-aminomethylpyridine

This protocol outlines a common pathway to synthesize the core scaffold used in the DPP-4 inhibitor case study.

Synthesis_Workflow node_start Start: Commercially Available Materials step1 Synthesize Pyridine Carboxylic Acid (e.g., via Bohlmann-Rahtz) node_start->step1 1. Multicomponent Reaction node_step node_step node_product Final Intermediate step2 Couple with Amine (e.g., PyBOP coupling) step1->step2 2. Amidation step3 Reduce Cyano Group (e.g., H₂, Raney Ni) step2->step3 3. Reduction step3->node_product

Caption: General synthetic workflow for aminomethyl-pyridine analogs.

Step-by-Step Protocol:

  • Pyridine Synthesis: Synthesize the substituted 5-cyano-pyridine-2-carboxylic acid core via a multicomponent reaction, such as the Bohlmann-Rahtz pyridine synthesis, using appropriate aldehyde, enamine, and cyanoacetamide precursors.

  • Amidation: The carboxylic acid is activated using a coupling reagent (e.g., PyBOP) and reacted with the desired amine (e.g., cyanomethylamine) in an inert solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., DIEA) to form the amide. The reaction is monitored by TLC or LC-MS until completion.

  • Cyano Group Reduction: The resulting cyanopyridine is subjected to catalytic hydrogenation (e.g., using H₂ gas and a Raney Nickel catalyst) in a solvent like methanol or ethanol. This selectively reduces the cyano group to the primary aminomethyl group.

  • Purification & Validation: The final product is purified using column chromatography (silica gel) and its structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay: Radioligand Binding Assay for GPCR Affinity (Kᵢ Determination)

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution node_prep Preparation node_step node_step node_end Data Analysis prep1 Prepare cell membranes expressing target receptor prep2 Prepare assay buffer, radioligand ([³H]-L), and test compounds step1 Incubate membranes, [³H]-L, and varying concentrations of test compound prep2->step1 step2 Separate bound from free radioligand (Rapid Filtration) step1->step2 step3 Quantify bound radioactivity (Scintillation Counting) step2->step3 analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff equation) step3->analysis Generate displacement curve

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the human H4 receptor) are prepared and protein concentration is quantified (e.g., Bradford assay).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Histamine) and a range of concentrations of the test compound.

  • Control Wells: Include wells for "Total Binding" (membranes + radioligand, no competitor) and "Non-Specific Binding" (membranes + radioligand + a high concentration of a known unlabeled antagonist).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filtermat in a scintillation bag with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding CPM from all other readings. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Directions

The structure-activity relationship of 6-(aminomethyl)pyridine analogs is highly dependent on the specific biological target. For enzymes like DPP-4, potency is driven by substitutions on the pyridine ring that exploit hydrophobic pockets and modifications to the terminal amine that form additional hydrogen bonds.[1] For GPCRs, SAR is often dictated by the size and shape of substituents on the pyridine/pyrimidine core that interact with hydrophobic pockets between transmembrane helices, while the basic aminomethyl group serves as a critical anchor to a conserved acidic residue.

Future research will likely focus on fine-tuning these scaffolds to improve selectivity profiles, enhance pharmacokinetic properties (e.g., oral bioavailability, CNS penetration), and explore their potential as dual-target ligands or allosteric modulators.[7][8] The continued application of rational design, guided by structural biology and computational modeling, will undoubtedly unlock new therapeutic agents based on this remarkably versatile chemical framework.

References

A Comparative Guide to In Vitro and In Vivo Studies of Aminopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the experimental frameworks used to evaluate aminopyridine-based compounds. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, from initial molecular target validation in vitro to the assessment of systemic efficacy and safety in vivo. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to structure a robust research program for this important class of molecules.

The Core Principle: Mechanism of Action of Aminopyridines

Aminopyridine and its derivatives are a class of molecules whose primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels.[1][2] These channels are critical for repolarizing the cell membrane after an action potential. By inhibiting them, aminopyridines effectively prolong the duration of the action potential.[3][4]

This extended depolarization has a significant downstream effect: it increases the open time of voltage-gated calcium channels, leading to a greater influx of calcium into the presynaptic terminal. The result is an enhanced release of neurotransmitters, such as acetylcholine at the neuromuscular junction and glutamate in the central nervous system.[3][4][5] This fundamental action underpins their therapeutic potential in conditions characterized by impaired nerve signal conduction or insufficient neurotransmitter release.[1][2][6]

The primary targets for compounds like 4-aminopyridine (4-AP) include several Kv channel subtypes, notably Kv1.1, Kv1.2, Kv1.4, and Kv4, which are often located at the terminals of axons.[3][4][5]

Aminopyridine_Mechanism_of_Action cluster_0 Presynaptic Terminal AP Aminopyridine (e.g., 4-AP) Kv_Channel Voltage-Gated K+ Channel (Kv) AP->Kv_Channel Blocks Action_Potential Action Potential Propagation Kv_Channel->Action_Potential Repolarizes (Normally) Depolarization Prolonged Depolarization Kv_Channel->Depolarization Inhibition of Repolarization Action_Potential->Kv_Channel Opens Action_Potential->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Keeps Open Longer Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles Ca_Influx->Vesicles Triggers Fusion NT_Release Enhanced Neurotransmitter Release Vesicles->NT_Release

Caption: Mechanism of aminopyridine action at the presynaptic terminal.

In Vitro Studies: Isolating the Molecular and Cellular Effects

In vitro methodologies are the bedrock of aminopyridine research. They provide a controlled environment to dissect molecular interactions and cellular responses, which is essential before advancing to more complex biological systems.

Rationale for In Vitro Analysis

The primary goal is to validate that a novel aminopyridine derivative engages its intended target (the Kv channel) and to quantify its potency and selectivity. This stage is critical for establishing a structure-activity relationship (SAR) and identifying potential off-target effects or cellular toxicity early in the development pipeline.

Key In Vitro Models and Assays
  • Recombinant Cell Lines: Stably transfected cell lines (e.g., HEK293, CHO) expressing a single subtype of human Kv channel are the gold standard for initial screening.[7] They offer a clean system to determine a compound's potency (IC50) for a specific channel without confounding variables.

  • Primary Neuronal Cultures & Brain Slices: These models provide a more physiologically relevant context. Brain slices, in particular, preserve the local synaptic circuitry, making them invaluable for studying how aminopyridines modulate network excitability. The 4-AP-induced seizure model in hippocampal slices is a widely used platform to screen for anti-epileptic drugs.[5][8][9]

  • Isolated Tissues: Preparations such as the phrenic nerve-hemidiaphragm from rodents are used to study effects on the neuromuscular junction, directly measuring the potentiation of muscle contraction.[10]

Experimental Protocols

Protocol 1: Electrophysiological Recording (Whole-Cell Voltage-Clamp)

This technique directly measures the flow of ions across the cell membrane, providing the most definitive evidence of Kv channel blockade.[11]

  • Cell Preparation: Culture a cell line expressing the target Kv channel on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external saline solution.

  • Pipette Formation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an internal solution mimicking the cell's cytoplasm.

  • Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the cell surface and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.

  • Compound Application: After establishing a stable baseline current, perfuse the chamber with varying concentrations of the aminopyridine compound.

  • Data Analysis: Measure the reduction in the peak potassium current at each compound concentration. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Protocol 2: Fluorescence-Based Potassium Flux Assay

This is a higher-throughput method suitable for screening large compound libraries.[7][12]

  • Cell Plating: Seed cells expressing the target Kv channel into a 96- or 384-well microplate.

  • Dye Loading: Load the cells with a potassium-sensitive fluorescent dye (e.g., a thallium-sensitive dye, as thallium is a surrogate for potassium in these assays).

  • Compound Incubation: Add the aminopyridine compounds at various concentrations to the wells.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader.

  • Depolarization and Flux: Add a high-potassium stimulus buffer (containing thallium) to all wells to open the Kv channels, initiating ion flux and a change in fluorescence.

  • Kinetic Reading: Immediately read the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence change is proportional to the ion flux. Inhibitors of the Kv channel will reduce this rate. Calculate the IC50 from the dose-response curve.

In_Vitro_Workflow cluster_0 In Vitro Screening Cascade Start New Aminopyridine Derivative HTS High-Throughput Screen (Fluorescence Assay) Start->HTS Hits Identify 'Hits' (Active Compounds) HTS->Hits Ephys Electrophysiology (Patch-Clamp) Hits->Ephys Validate Hits Potency Determine IC50 & Selectivity Ephys->Potency Tox Cytotoxicity Assays (e.g., MTT) Potency->Tox Assess Safety Lead Select Lead Candidate for In Vivo Studies Tox->Lead

Caption: A typical workflow for the in vitro evaluation of novel aminopyridine compounds.

Comparative In Vitro Data

The following table summarizes representative data for key aminopyridine compounds, illustrating differences in their activity profiles.

CompoundTarget/AssayPotency (IC50)Key FindingReference
4-Aminopyridine (4-AP) Shaker K+ channels~180 µMBroad-spectrum Kv channel blocker.[13]
3,4-Diaminopyridine (3,4-DAP) Neuromuscular Junction (Quantal Release)N/A (1000% increase)Potent enhancer of acetylcholine release.[10]
2,4-Diaminopyridine (2,4-DAP) Pancuronium-induced block (in vivo ED50)140 µg/kgMore potent peripherally than 4-AP.[14]
Compound 10a (4-AP derivative) Ecto-5'-nucleotidase (e5'NT)0.25 µMPotent dual inhibitor with potential anticancer activity.[15]

In Vivo Studies: Evaluating Systemic Effects and Therapeutic Efficacy

In vivo studies are indispensable for understanding how a compound behaves within a complex living organism. These studies assess the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), ultimately determining its therapeutic potential and safety margin.

Rationale for In Vivo Analysis

While a compound may be potent in vitro, it may fail in vivo due to poor absorption, rapid metabolism, inability to cross the blood-brain barrier, or unforeseen toxicity. In vivo models are essential to test the compound's efficacy in a disease-relevant context and to establish a therapeutic window.

Key In Vivo Disease Models
  • Multiple Sclerosis (MS): The Experimental Autoimmune Encephalomyelitis (EAE) model, induced in rodents by immunization with myelin proteins, is the most common model for studying MS.[16][17][18] It is used to evaluate the ability of compounds like dalfampridine (a sustained-release formulation of 4-AP) to improve motor function.[1][2][6]

  • Lambert-Eaton Myasthenic Syndrome (LEMS): This autoimmune disorder is modeled by passively transferring IgG antibodies from LEMS patients into mice.[19][20] These mice develop the characteristic muscle weakness, providing an excellent platform to test drugs like 3,4-DAP that aim to enhance neuromuscular transmission.[20][21]

  • Epilepsy: Paradoxically, 4-AP itself is administered to rodents to induce a reliable and consistent seizure model.[3][5] This model is then used to test the efficacy of novel anti-convulsant therapies.

  • Spinal Cord Injury (SCI): Mechanical injury models in rodents are used to assess whether aminopyridines can restore some degree of nerve conduction across the damaged demyelinated axons.[22][23]

Experimental Protocols and Endpoints

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol establishes the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[24][25]

  • Animal Preparation: Acclimate rodents (e.g., Sprague-Dawley rats) and, if necessary, implant jugular vein catheters for serial blood sampling.

  • Compound Administration: Administer the aminopyridine compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a defined dose.

  • Blood Sampling: Collect small blood samples (~100 µL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into anticoagulant-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, representing total drug exposure.

    • t1/2: Elimination half-life.

Protocol 4: Efficacy Assessment in the LEMS Mouse Model

This protocol measures the functional improvement in muscle strength.

  • Model Induction: Administer daily intraperitoneal injections of LEMS patient IgG to mice for 2-4 weeks to induce the disease phenotype.[19]

  • Baseline Measurement: Measure the compound muscle action potential (CMAP) from a paw muscle using stimulating and recording electrodes. In LEMS mice, the baseline CMAP will be significantly reduced.

  • Treatment: Administer the test compound (e.g., 3,4-DAP) or a vehicle control.

  • Post-Treatment Measurement: At the predicted Tmax (from PK studies), re-measure the CMAP.

  • Data Analysis: Compare the percentage increase in CMAP amplitude in the treated group versus the control group. A significant increase indicates improved neuromuscular transmission and therapeutic efficacy.[26]

In_Vivo_Workflow cluster_1 In Vivo Evaluation Lead_Compound Lead Candidate (from In Vitro) PK_Study Pharmacokinetic (PK) Study in Healthy Animals Lead_Compound->PK_Study Tox_Study Dose-Ranging Toxicity Study Lead_Compound->Tox_Study PK_Data Determine Dose, Tmax, Half-life PK_Study->PK_Data Efficacy_Model Disease Model Efficacy Test (e.g., EAE, LEMS) PK_Data->Efficacy_Model Inform Dosing Regimen PD_Endpoints Measure Functional Outcomes (CMAP, Motor Score, etc.) Efficacy_Model->PD_Endpoints Decision Go/No-Go Decision for Clinical Development PD_Endpoints->Decision Tox_Study->Decision

Caption: Workflow for in vivo evaluation, integrating PK, efficacy, and safety studies.

Comparative In Vivo Data

Studies directly comparing aminopyridines reveal important differences in their systemic effects.

CompoundModel/EndpointKey FindingImplicationReference
4-Aminopyridine (4-AP) Reversal of pancuronium block (ED50)450 µg/kgLess potent peripherally compared to its derivatives.[14]
3,4-Diaminopyridine (3,4-DAP) Reversal of pancuronium block (ED50)Not specified, but more potent than 4-APMore potent peripherally, suggesting a better therapeutic index for neuromuscular disorders.[14]
4-AP vs. 3,4-DAP Morphine-induced respiratory depression (Mouse)3,4-DAP reversed depression at non-toxic doses; 4-AP did not.3,4-DAP has a better separation between therapeutic and toxic central effects.[27]
Fampridine (SR 4-AP) Spinal Cord Injury (Human PK)Elimination half-life of 5.6–7.6 hours.Sustained-release formulation allows for convenient twice-daily dosing.[23]

Bridging the Gap: The In Vitro-In Vivo Correlation

A successful drug development program hinges on the ability to correlate in vitro findings with in vivo outcomes.

  • Dose Prediction: The in vitro IC50 is a starting point for predicting a therapeutically relevant concentration in plasma. This target concentration, combined with PK data, helps in selecting the appropriate dose for efficacy studies.

  • Explaining Discrepancies: A compound may be highly potent in vitro but show weak efficacy in vivo. This discrepancy often points to a "PK problem." For instance, a compound might be rapidly metabolized by liver enzymes. In vitro metabolism studies using liver microsomes or assessing inhibition of cytochrome P450 (CYP) enzymes can predict these liabilities.[28] Studies have shown 4-AP does not significantly inhibit or induce major CYP enzymes, suggesting a lower potential for drug-drug interactions.[28]

  • Structure Modification: When poor in vivo performance is observed, the data guides medicinal chemists in modifying the compound's structure. For example, adding peptide fragments to 4-AP has been shown to dramatically decrease its in vivo toxicity.[29] Similarly, other modifications can improve metabolic stability or solubility.[30]

Conclusion and Future Directions

The evaluation of aminopyridine-based compounds is a multi-faceted process where in vitro and in vivo studies provide distinct yet complementary pieces of a puzzle. In vitro assays define the molecular pharmacology, while in vivo models test the hypothesis that this pharmacology can be translated into a safe and effective therapy.

The primary challenge in the field remains optimizing the therapeutic index. The very mechanism that provides benefit—enhanced neuronal excitability—can also lead to side effects like seizures if not properly controlled.[31] Future research will focus on:

  • Subtype Selectivity: Designing novel aminopyridines that selectively target Kv channel subtypes expressed in specific tissues (e.g., demyelinated axons vs. the heart) to minimize off-target effects.

  • Improved Pharmacokinetics: Further refining formulations and chemical structures to ensure stable and predictable drug exposure.

  • New Therapeutic Areas: Expanding the application of aminopyridines to other conditions where enhancing neuronal communication could be beneficial, such as certain cognitive disorders or as adjunctive therapies in cancer.[1][15]

By systematically integrating the robust experimental frameworks detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds.

References

Assessing the Selectivity of 6-(Aminomethyl)pyridin-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the selective inhibition of protein kinases remains a paramount objective. The 6-(aminomethyl)pyridin-2-amine scaffold has emerged as a promising chemotype, demonstrating potent inhibitory activity against various kinase targets. However, the clinical translation of such inhibitors is critically dependent on their selectivity profile, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of this compound derivatives, offering a comparative analysis of methodologies, interpretation of experimental data, and insights into the underlying molecular interactions that govern selectivity.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases share a structurally conserved ATP-binding pocket, making the development of highly selective inhibitors a formidable challenge. Promiscuous kinase inhibitors can lead to a cascade of unintended biological consequences, confounding experimental results and posing significant safety risks in a clinical setting. Therefore, a rigorous and multi-faceted approach to selectivity profiling is not merely a regulatory requirement but a fundamental aspect of robust drug discovery. This guide will focus on derivatives targeting two key kinase families where this scaffold has shown promise: Aurora kinases and DNA-dependent protein kinase (DNA-PK).

Comparative Selectivity Profiles of Pyridine-Based Kinase Inhibitors

While direct head-to-head kinome-wide screening data for a broad panel of this compound derivatives is not extensively published in a single study, we can draw valuable insights from closely related pyridine-based scaffolds. The following tables summarize the inhibitory activity and selectivity of representative compounds against key kinases.

Table 1: Selectivity of Imidazo[4,5-c]pyridin-2-one Derivatives Against PIKK Family Kinases

Compound IDDNA-PK IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (DNA-PK vs. PI3Kα)Selectivity (DNA-PK vs. mTOR)
6 4000~12000>100000~3-fold>25-fold
78 1.44801100~343-fold~786-fold

Data synthesized from a study on imidazo[4,5-c]pyridine-2-ones as DNA-PK inhibitors[1].

Table 2: Selectivity of Imidazo[4,5-b]pyridine Derivatives Against Aurora Kinases

Compound IDAurora-A IC50 (nM)Aurora-B IC50 (nM)Selectivity (Aurora-A vs. Aurora-B)
28c 215075-fold
40f 3300100-fold

Data from a study on imidazo[4,5-b]pyridine derivatives as Aurora-A selective inhibitors.

These data exemplify the significant impact of subtle structural modifications on both potency and selectivity. For instance, the progression from compound 6 to 78 in the imidazo[4,5-c]pyridin-2-one series demonstrates a remarkable enhancement in both DNA-PK potency and selectivity against other PIKK family members[1]. Similarly, compounds 28c and 40f highlight the feasibility of achieving high isoform selectivity within the Aurora kinase family.

Key Experimental Workflows for Selectivity Assessment

A comprehensive evaluation of inhibitor selectivity necessitates a tiered approach, beginning with high-throughput screening and progressing to more detailed biochemical and cellular characterization.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement a Single-Concentration Kinome Screen (e.g., KINOMEscan®) b Biochemical IC50 Determination (e.g., Mobility Shift Assay) a->b Identify initial hits c Binding Affinity Determination (e.g., ITC, SPR) b->c Confirm direct binding d Cellular Thermal Shift Assay (CETSA) b->d Validate in-cell activity e Cell-Based Phosphorylation Assays (e.g., Western Blot, TR-FRET) d->e Assess downstream signaling

Caption: Tiered experimental workflow for assessing kinase inhibitor selectivity.

Experimental Protocol 1: Biochemical IC50 Determination using a Mobility Shift Assay

This protocol outlines a non-radioactive method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay quantifies the enzymatic activity of a kinase by measuring the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The separation of the substrate and product is achieved based on their different electrophoretic mobilities.

Materials:

  • Recombinant human kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35)

  • Stop buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

  • Microfluidic mobility-shift detection system (e.g., Caliper LabChip®)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted compounds.

  • Enzyme Addition: Add the kinase to each well to a final concentration that yields a linear reaction rate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP (typically at or near the Km for ATP).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 28°C or 30°C) for a predetermined time, ensuring the reaction remains in the linear phase.

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Data Acquisition: Analyze the samples using a microfluidic mobility-shift detection system to separate and quantify the substrate and product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol 2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds (solubilized in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western blotting apparatus, antibodies specific to the target protein)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified duration.

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Understanding the Molecular Basis of Selectivity: Key Signaling Pathways

The selectivity of this compound derivatives is not only a function of their direct interactions with the target kinase but also their impact on the broader signaling network. Below are simplified representations of the Aurora kinase and DNA-PK signaling pathways.

aurora_pathway cluster_0 G2/M Transition cluster_1 Mitosis Plk1 Plk1 Cdk1_CyclinB Cdk1/Cyclin B Plk1->Cdk1_CyclinB activates Mitotic_Entry Mitotic_Entry Cdk1_CyclinB->Mitotic_Entry promotes Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation AuroraA Aurora A AuroraA->Plk1 activates AuroraA->Centrosome_Maturation AuroraA->Spindle_Assembly AuroraB Aurora B AuroraB->Chromosome_Segregation Inhibitor This compound derivative Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

The Aurora kinases (A and B) are critical regulators of mitosis. Selective inhibition of Aurora A, for example, can lead to defects in centrosome maturation and spindle assembly, ultimately causing cell cycle arrest and apoptosis.

dnapk_pathway cluster_0 DNA Damage Response DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ_Complex NHEJ Repair Complex (LigIV, XRCC4, XLF) DNA_PKcs->NHEJ_Complex phosphorylates & recruits Repair DNA Repair NHEJ_Complex->Repair Inhibitor This compound derivative Inhibitor->DNA_PKcs

Caption: Simplified DNA-PK Signaling in Non-Homologous End Joining.

DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. A thorough assessment of selectivity, employing a combination of biochemical and cellular assays, is indispensable for advancing these compounds through the drug discovery pipeline. As our understanding of the human kinome and the intricate signaling networks they govern continues to expand, so too will the demand for highly selective chemical probes to dissect these pathways and for targeted therapeutics that offer improved efficacy and safety profiles. Future efforts in this area should focus on generating comprehensive kinome-wide selectivity data for this chemical class to fully elucidate its therapeutic potential and guide the rational design of next-generation inhibitors.

References

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the cross-reactivity profiles of aminopyridine compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and the importance of robust, self-validating protocols for assessing compound selectivity.

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of a multitude of biologically active compounds.[1][2] From simple molecules like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) to more complex derivatives, these compounds are integral to drug discovery programs targeting everything from neurological disorders to cancer.[3][4][5]

The very features that make aminopyridines versatile—their small size, hydrogen bonding capabilities, and ability to interact with various biological targets—also introduce a critical challenge: cross-reactivity.[4] A compound's ability to interact with multiple targets, known as promiscuity or polypharmacology, can be either beneficial or detrimental.[6][7] While engaging multiple targets can sometimes lead to enhanced therapeutic efficacy, unintended off-target interactions are a primary cause of adverse side effects and clinical trial failures.[8] Therefore, a thorough understanding and rigorous assessment of a compound's selectivity profile are not merely procedural steps but are fundamental to the integrity of a research program and the development of safe, effective therapeutics.[9]

This guide will dissect the known cross-reactivity of key aminopyridine compounds, provide a comparative analysis of their target profiles, and detail the state-of-the-art experimental methodologies required to generate a comprehensive and reliable selectivity profile.

The Primary Mechanism: Blockade of Voltage-Gated Potassium Channels

The most well-characterized mechanism of action for simple aminopyridines like 4-AP and 3,4-DAP is the blockade of voltage-gated potassium (Kv) channels.[10][11] In the central and peripheral nervous systems, Kv channels are crucial for repolarizing the neuronal membrane, which terminates the action potential.[12]

By physically occluding the pore of these channels, aminopyridines inhibit the efflux of potassium ions.[13][14] This action prolongs the duration of the action potential, leading to a sustained influx of calcium through voltage-gated calcium channels at the presynaptic terminal. The resulting increase in intracellular calcium enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[15][16] This mechanism is the basis for the clinical use of 4-AP (Fampridine) to improve walking in multiple sclerosis and 3,4-DAP (Amifampridine) to treat Lambert-Eaton myasthenic syndrome (LEMS).[11][15]

cluster_0 Presynaptic Terminal cluster_1 Mechanism of Aminopyridine Action AP Action Potential (AP) Arrives Ca_Channel Voltage-Gated Ca2+ Channel (VGCC) Opens AP->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter (ACh) Release Vesicle_Fusion->NT_Release Postsynaptic Postsynaptic Response NT_Release->Postsynaptic Binds to Postsynaptic Receptors AP_Node Action Potential K_Channel Voltage-Gated K+ Channel (Kv) Opens AP_Node->K_Channel Repolarization Membrane Repolarization K_Channel->Repolarization Block Kv Channel Block K_Channel->Block AP_Termination AP Terminates Repolarization->AP_Termination Aminopyridine Aminopyridine (e.g., 4-AP) Aminopyridine->Block Prolonged_AP Prolonged AP Duration Block->Prolonged_AP Prolonged_AP->Ca_Channel Increased VGCC Opening Time cluster_workflow Automated Patch-Clamp (APC) Workflow A 1. Cell Suspension (Expressing Target Channel) B 2. Cell Capture on Planar Chip A->B C 3. Giga-Seal Formation B->C D 4. Whole-Cell Configuration C->D E 5. Baseline Current Recording D->E F 6. Compound Application E->F G 7. Post-Compound Current Recording F->G H 8. Data Analysis (IC50 Determination) G->H cluster_workflow CETSA® Mass Spectrometry Workflow A 1. Treat Cells/Lysate (Vehicle vs. Compound) B 2. Heat Samples (Temperature Gradient) A->B C 3. Separate Soluble from Aggregated Proteins B->C D 4. Prepare Soluble Proteins for MS C->D E 5. LC-MS/MS Analysis (Protein ID & Quantification) D->E F 6. Generate Melting Curves & Identify Thermal Shifts E->F

References

A Senior Application Scientist's Guide to Aminopyridine Synthesis: Benchmarking Established Routes Against Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the aminopyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth technical comparison of established and emerging methods for aminopyridine synthesis, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology.

The Enduring Importance of Aminopyridines

Aminopyridines are a class of heterocyclic compounds existing in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1][2] Their derivatives are integral to a wide range of biologically active molecules, functioning as anticancer, anti-inflammatory, antiviral, and antifungal agents.[1][3] The development of robust and efficient synthetic strategies is therefore a paramount concern in both academic and industrial research.

Established Routes: The Workhorses of Aminopyridine Synthesis

For decades, a few key reactions have been the mainstay for the synthesis of aminopyridines. While reliable, they each possess inherent advantages and limitations that must be carefully considered.

The Chichibabin Reaction: A Classic with Caveats

First reported in 1914 by Aleksei Chichibabin, this reaction involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine derivatives.[4][5][6][7] It is a nucleophilic aromatic substitution of hydrogen.[5]

Mechanism: The reaction proceeds via the addition of the nucleophilic amide anion (NH₂⁻) to the electron-deficient C2 position of the pyridine ring, forming a σ-adduct (a Meisenheimer-type intermediate).[4][5] Aromatization is then achieved through the elimination of a hydride ion (H⁻).[4][5]

Advantages:

  • Direct Amination: It provides a straightforward route to 2-aminopyridines from the parent heterocycle.[7]

  • Cost-Effective: The reagents, pyridine and sodium amide, are relatively inexpensive.[8]

Limitations:

  • Harsh Conditions: The reaction typically requires high temperatures (100-130°C) and strong bases, limiting its compatibility with sensitive functional groups.[7]

  • Regioselectivity: While generally selective for the 2-position, mixtures of isomers can be obtained, particularly with substituted pyridines.[7]

  • Safety Concerns: Sodium amide is a hazardous reagent that requires careful handling.[4]

  • Substrate Scope: Electron-withdrawing groups on the pyridine ring can inhibit the reaction.[5]

Transition-Metal Catalyzed Aminations: Expanding the Toolkit

The advent of transition-metal catalysis revolutionized C-N bond formation, and the synthesis of aminopyridines has been no exception. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[9][10] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[9]

Mechanism: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine and regenerate the Pd(0) catalyst.

Advantages:

  • Broad Substrate Scope: A wide variety of amines and halopyridines (including less reactive chlorides) can be coupled.[11][12]

  • Mild Reaction Conditions: Compared to the Chichibabin reaction, the conditions are significantly milder, allowing for greater functional group tolerance.[11]

  • High Yields: The reaction often proceeds in high yields.[11]

Limitations:

  • Catalyst Cost and Sensitivity: Palladium catalysts and the specialized phosphine ligands required can be expensive. The catalysts can also be sensitive to air and moisture.[13]

  • Ligand Selection: The choice of ligand is crucial for successful coupling and often requires optimization for specific substrates.[14]

  • Potential for Side Reactions: Hydrodehalogenation of the starting aryl halide can be a competing side reaction.[12]

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine.[15] While historically requiring harsh conditions, modern iterations with specialized ligands have enabled milder reaction temperatures.[15][16]

Mechanism: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination.

Advantages:

  • Cost-Effective Catalyst: Copper is significantly cheaper than palladium.[16]

Limitations:

  • Harsh Conditions (Traditional): Classical Ullmann reactions often require high temperatures (>200°C) and polar, high-boiling solvents.[15]

  • Substrate Scope: The reaction is often limited to more activated aryl halides (iodides and bromides).[15]

  • Stoichiometric Copper: Traditional methods often require stoichiometric amounts of copper.[15]

Emerging Synthesis Methods: The Next Generation

Recent advances in synthetic methodology have opened up new avenues for the construction of aminopyridines, often under milder and more sustainable conditions.

Direct C-H Amination: An Atom-Economical Approach

Direct C-H amination is a highly attractive strategy as it avoids the pre-functionalization of the pyridine ring with a halide or other leaving group.[17] This approach is still under development but holds significant promise for streamlining synthetic routes.

Mechanism: These reactions can proceed through various mechanisms, often involving transition-metal catalysts (e.g., copper, rhodium, ruthenium) that facilitate the cleavage of a C-H bond and subsequent C-N bond formation.[17][18]

Advantages:

  • Atom Economy: This method is highly atom-economical as it avoids the generation of halide waste.

  • Step Economy: It simplifies synthetic sequences by eliminating the need for pre-functionalization.

Limitations:

  • Regioselectivity: Controlling the site of amination on the pyridine ring can be challenging.

  • Catalyst Development: The development of robust and selective catalysts is an ongoing area of research.

  • Substrate Scope: The scope of compatible amines and directing groups is still being explored.[17]

Photocatalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions.[19][20] This technology has been successfully applied to the synthesis of aminopyridines.

Mechanism: A photocatalyst, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates from either the pyridine derivative or the amine partner. These radicals can then combine to form the desired C-N bond.

Advantages:

  • Mild Conditions: Reactions are often carried out at room temperature, making them compatible with a wide range of functional groups.

  • Sustainable Energy Source: Utilizes visible light as a renewable energy source.

Limitations:

  • Specialized Equipment: Requires a light source (e.g., LEDs).

  • Mechanism Complexity: The radical mechanisms can sometimes lead to complex product mixtures if not carefully controlled.

  • Catalyst Cost: Some photocatalysts can be expensive.

Comparative Performance Data

The following table provides a comparative overview of the key performance indicators for the discussed synthetic methods. The data is compiled from various literature sources to provide a general guide.

MethodTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)CatalystKey AdvantagesKey Disadvantages
Chichibabin Reaction 40-90[7][8]100-150[7]2-24[21]None (uses NaNH₂)Cost-effective, direct aminationHarsh conditions, limited scope, safety issues[5][7]
Buchwald-Hartwig Amination 70-98[11][22]80-120[11]12-24[23]Palladium/Phosphine LigandBroad scope, mild conditions, high yieldsCatalyst cost and sensitivity[11][13]
Ullmann Condensation 60-90 (modern)[24]110-210[15][24]12-24[24]Copper/LigandInexpensive catalystHarsh conditions (traditional), limited scope[15]
Direct C-H Amination 50-85[17]110-130[17]12-24[17]Copper, Rhodium, etc.Atom and step economyRegioselectivity challenges, catalyst development[17][18]
Photocatalysis 60-95[19][25]Room Temperature[25]12-48[19]Photoredox Catalyst (e.g., Ir, Ru)Very mild conditions, sustainableSpecialized equipment, potential for side reactions

Experimental Protocols

Representative Protocol for Chichibabin Synthesis of 2-Aminopyridine
  • Materials: Pyridine, Sodium Amide (NaNH₂), Toluene, Ammonium Chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

    • Carefully add sodium amide to the toluene. Caution: Sodium amide is highly reactive and corrosive. Handle in an inert atmosphere.

    • Heat the mixture to reflux (approximately 110°C).

    • Slowly add pyridine to the refluxing mixture over 1 hour.

    • Continue to heat at reflux for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or recrystallization.

Representative Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine
  • Materials: 2-Chloropyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add dry toluene, 2-chloropyridine, and the amine via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at 100-120°C for 12-24 hours.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflows

Established Route: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L_nPd(II)(Ar)X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' Base PdAmido L_nPd(II)(Ar)(NR'R'') AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR'R'' caption Buchwald-Hartwig Amination Workflow

Caption: Buchwald-Hartwig Amination Workflow

Emerging Route: Photoredox-Catalyzed Amination

Photoredox_Amination cluster_1 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) SET1 Single Electron Transfer (SET) PC_excited->SET1 Amine Amine_Radical Amine Radical Cation SET1->Amine_Radical Radical_Coupling Radical Coupling Amine_Radical->Radical_Coupling Pyridine Derivative Product_Radical Product Radical Adduct Radical_Coupling->Product_Radical SET2 SET & Proton Transfer Product_Radical->SET2 SET2->PC Product caption Photoredox-Catalyzed Amination Workflow

Caption: Photoredox-Catalyzed Amination Workflow

Conclusion and Future Outlook

The synthesis of aminopyridines remains a vibrant area of research, driven by the immense importance of these motifs in drug discovery and development. While established methods like the Chichibabin reaction and transition-metal catalyzed cross-couplings continue to be valuable tools, emerging technologies such as direct C-H amination and photocatalysis offer exciting new possibilities for more efficient, sustainable, and versatile syntheses. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, desired scale, and cost considerations. By understanding the nuances of each method, researchers can make informed decisions to accelerate their research and development efforts.

References

A Researcher's Guide to the Computational and Experimental Validation of Aminopyridine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Pillars of Modern Drug Discovery

Aminopyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] The journey from a promising aminopyridine scaffold to a viable drug candidate is a rigorous process of iterative design, prediction, synthesis, and validation. In modern drug development, this process rests on two complementary pillars: computational modeling and experimental validation.[4][5][6][7] Computational chemistry offers a rapid, cost-effective means to predict molecular properties and prioritize candidates, drastically reducing the number of compounds that need to be synthesized.[4][7] However, these in silico predictions are models of reality, not reality itself. Experimental validation provides the essential ground truth, confirming, refuting, or refining the computational hypotheses. This guide provides an in-depth comparison of these approaches, offering researchers the technical details and field-proven insights needed to seamlessly integrate them.

Part 1: Computational Prediction of Aminopyridine Properties

Computational methods allow for the high-throughput screening and detailed analysis of aminopyridine derivatives before they are ever synthesized.[4][5] This predictive power accelerates discovery by focusing resources on the most promising candidates.[6][7]

Key Computational Techniques
  • Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to predict the electronic structure, geometry, and reactivity of molecules.[8][9][10] For aminopyridines, DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's stability and reactivity.[8][9][11][12] The molecular electrostatic potential (MESP) map, also derived from DFT, identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.[8][9]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the aminopyridine derivative) when bound to a biological target, such as a protein or enzyme.[8][11][13] By simulating the interaction between the ligand and the target's active site, molecular docking estimates the binding affinity (often expressed as a docking score in kcal/mol) and visualizes key interactions like hydrogen bonds.[8][9][11] This is invaluable for prioritizing compounds that are most likely to exhibit the desired biological activity.[14][15]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] By analyzing a dataset of aminopyridines with known activities, a QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.[4][5]

Computational Workflow

The synergy between these techniques forms a robust predictive workflow. Researchers typically start with a 2D or 3D structure of a novel aminopyridine derivative, optimize its geometry using DFT, and then use the optimized structure for molecular docking studies to predict its binding affinity to a specific biological target.

G cluster_comp Computational Prediction Workflow A Hypothesized Aminopyridine Structure B Geometry Optimization (DFT) A->B B3LYP/6-311++G(d,p) C Property Calculation (HOMO-LUMO, MESP) B->C D Molecular Docking (Binding Affinity Prediction) B->D Optimized 3D Structure F Prioritized Candidate for Synthesis D->F E QSAR Modeling (Activity Prediction) E->F

Caption: A typical workflow for the computational analysis of aminopyridine derivatives.

Part 2: Experimental Validation of Aminopyridine Properties

Experimental validation is the definitive test of any computational prediction. This phase involves the actual synthesis of the prioritized aminopyridine candidate followed by a suite of analytical techniques to characterize its structure, properties, and biological activity.

Synthesis and Structural Characterization

The first step is the synthesis of the target aminopyridine, often through established methods like the Chichibabin amination or newer, more regioselective protocols.[1][16] Once synthesized and purified, the compound's identity and structure must be unequivocally confirmed.

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[17][18][19][20] The data obtained—precise bond lengths, bond angles, and crystal packing information—provides the most direct and powerful validation for the geometries predicted by DFT calculations.[18][21][22]

  • Spectroscopic Techniques: A combination of spectroscopic methods is used to confirm the molecular structure.[1][2][15]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete mapping of the molecule's connectivity.[23]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups by their characteristic vibrational frequencies, such as N-H stretches in the amino group and C=N stretches within the pyridine ring.[1][2]

Physicochemical and Biological Validation

Once the structure is confirmed, the predicted physicochemical and biological properties are tested.

  • pKa and LogP Determination: The ionization constant (pKa) and partition coefficient (LogP) are critical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME).[24][25] The pKa, which can be predicted computationally, is experimentally determined using methods like UV spectrophotometry or NMR in a series of buffers with varying pH.[25][26][27][28] LogP, a measure of lipophilicity, is typically determined using the shake-flask method, partitioning the compound between n-octanol and water.[25]

  • Biological Activity Assays: The ultimate test is whether the compound exhibits the predicted biological activity. This is assessed through specific in vitro assays.[1] For example, if an aminopyridine was predicted to be an antibacterial agent, its activity would be tested against bacterial strains like S. aureus and E. coli to determine its Minimum Inhibitory Concentration (MIC).[14][15] If it was designed as a kinase inhibitor, its potency would be measured via a kinase inhibition assay to determine its IC50 value.[29][30]

Experimental Workflow

The experimental workflow is a methodical process that moves from synthesis to definitive biological characterization, with each step providing crucial data to validate the initial computational models.

G cluster_exp Experimental Validation Workflow A Synthesis & Purification (e.g., Column Chromatography) B Structural Confirmation (NMR, FT-IR, Mass Spec) A->B C Definitive Structure Elucidation (X-ray Crystallography) B->C D Physicochemical Analysis (pKa, LogP) B->D E In Vitro Biological Assays (e.g., MIC, IC50) B->E F Validated Data C->F D->F E->F

Caption: A standard workflow for the experimental synthesis and validation of aminopyridines.

Part 3: The Synergy - A Comparative Analysis

The true power of this dual approach lies in the direct comparison of predicted and measured data. Discrepancies between computational and experimental results are not failures, but opportunities for model refinement and deeper understanding.

Data Comparison Guide: Predicted vs. Experimental
PropertyComputational MethodExperimental TechniqueCausality & Insights
Molecular Geometry DFT (B3LYP/6-311G)X-ray CrystallographyProvides the ultimate validation of the predicted 3D structure. Differences can arise from crystal packing forces not modeled in the gas-phase DFT calculation.
Vibrational Frequencies DFTFT-IR SpectroscopyPredicted frequencies are often systematically higher than experimental ones. A scaling factor is typically applied for accurate comparison.
Electronic Transitions TD-DFTUV-Vis SpectroscopyCompares the predicted λmax (maximum absorption wavelength) with the experimental spectrum. The choice of solvent in both calculation and experiment is critical.
Basicity (pKa) Ab initio Thermodynamic Cycle[26][27]Potentiometric Titration / SpectrophotometryValidates predictions of how substituents on the aminopyridine ring affect the basicity of the nitrogen atoms, a key factor in receptor binding.
Binding Affinity Molecular DockingRadioligand Binding Assay / ITCCompares the predicted docking score/binding energy with the experimentally determined Ki or Kd. This is a crucial test of the docking model's accuracy.
Biological Activity QSAR / Docking ScoreCell-based Assays (IC50) / MICCorrelates predictive scores with actual biological effect. A strong correlation validates the computational model for use in designing the next generation of derivatives.[13]
The Iterative Cycle of Drug Discovery

The relationship between computation and experimentation is not linear but cyclical. Experimental results feed back to refine computational models, leading to more accurate predictions and the design of superior molecules in the next iteration. This iterative process is the engine of modern, rational drug design.

G A Computational Design & Prediction B Synthesis & Purification A->B Prioritized Candidates C Experimental Validation B->C Pure Compound D Data Analysis & Comparison C->D Experimental Data D->A Structure-Activity Relationships E Model Refinement D->E Discrepancies & Correlations E->A Improved Predictive Model

Caption: The iterative cycle of computational design and experimental validation in drug discovery.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential.[31][32][33][34][35] The following are representative methodologies.

Protocol 1: General Synthesis of a 2-Aminopyridine Derivative
  • Objective: To synthesize a substituted 2-aminopyridine via a nucleophilic aromatic substitution reaction.

  • Materials: 2-chloropyridine derivative, desired amine, potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine.

  • Procedure:

    • To a solution of the 2-chloropyridine derivative (1.0 eq) in DMF, add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Determination of IC50 by MTT Cell Viability Assay
  • Objective: To determine the concentration of an aminopyridine derivative that inhibits 50% of cancer cell growth.[36]

  • Materials: Human cancer cell line (e.g., HepG2), DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, aminopyridine derivative stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the aminopyridine derivative in culture medium.

    • Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

The integration of computational prediction and experimental validation represents the pinnacle of modern, efficient drug discovery. For aminopyridine development, this synergistic approach allows researchers to navigate the vast chemical space with greater precision and speed. Computational tools provide the map, predicting promising routes and destinations, while rigorous experimental work provides the essential ground-truthing, ensuring the final destination is a truly effective and well-characterized therapeutic candidate. By embracing the iterative cycle of design, prediction, synthesis, and testing, the scientific community can unlock the full potential of the aminopyridine scaffold to address pressing medical needs.

References

Safety Operating Guide

Technical Guide for the Proper Disposal of 6-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(Aminomethyl)pyridin-2-amine (CAS No. 167298-54-6). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to handle chemical waste responsibly.

Executive Summary: The Imperative for Proper Disposal

This compound is a potent chemical intermediate with significant hazards. Its classification as a corrosive and harmful substance mandates that it be treated as hazardous waste under strict regulatory guidelines. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to severe environmental contamination, damage to infrastructure, and pose a direct threat to human health. This guide is designed to provide clear, actionable procedures grounded in the principles of chemical safety and regulatory compliance, specifically the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]

Hazard Characterization and Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. The primary hazards of this compound drive its classification as a regulated hazardous waste.

Key Chemical and Safety Data

PropertyInformationSource(s)
IUPAC Name This compound
CAS Number 167298-54-6
Physical Form Powder
GHS Pictograms Corrosion, Exclamation Mark
Signal Word Danger
Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damage
Primary Hazard Class Corrosive[3]

The most critical property dictating disposal protocols is its corrosive nature (H314), which can cause severe, irreversible damage to skin and eyes upon contact.[3] This characteristic is the primary determinant for its classification as a hazardous waste under RCRA.

Regulatory Framework: Navigating RCRA Compliance

In the United States, the disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[4] This regulation creates a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from the point of generation to its final, environmentally sound disposal.[2][5]

For this compound, the disposal pathway is determined through a process of waste characterization. The following decision-making workflow illustrates this process.

G start Start: Waste Generation (Unused or Contaminated This compound) is_solid_waste Is the material a discarded solid waste per 40 CFR Part 261.2? start->is_solid_waste check_characteristics Does the waste exhibit hazardous characteristics per 40 CFR Part 261 Subpart C? is_solid_waste->check_characteristics Yes not_regulated Not a regulated waste (Unlikely for this chemical) is_solid_waste->not_regulated No corrosive YES It is corrosive (H314). Assign Waste Code D002. check_characteristics->corrosive Yes manage_as_haz Manage and Dispose as RCRA Hazardous Waste corrosive->manage_as_haz

Caption: RCRA Hazardous Waste Characterization Workflow.

Based on its GHS classification, this compound meets the criteria for corrosivity . Therefore, it must be managed as a RCRA hazardous waste with the corresponding waste code D002 .[6]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the mandatory steps for collecting and disposing of this compound waste.

Step 4.1: Segregation and Collection at the Source

  • Action: Collect waste this compound, including contaminated items (e.g., weigh boats, gloves, paper towels), in a dedicated waste container at the point of generation.

  • Causality: Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department.[7] Amines can react exothermically and dangerously with incompatible materials like strong acids or oxidizing agents.[8] Segregation prevents unintended reactions and ensures proper disposal routing.

Step 4.2: Container Selection and Labeling

  • Action: Use a chemically compatible, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) containers are a suitable choice. If possible, use the original manufacturer's container.[7][9]

  • Action: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[10] The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The date of initial accumulation.

  • Causality: Proper containment and labeling are mandated by law (40 CFR Part 262) and are essential for communicating hazards to all personnel and ensuring the waste is handled correctly by disposal technicians.[4]

Step 4.3: Accumulation and Temporary Storage

  • Action: Keep the waste container closed at all times, except when adding waste.[9]

  • Action: Store the container in a designated, secure satellite accumulation area within the laboratory. This area should be in a cool, dry, well-ventilated location, away from heat sources and incompatible chemicals.[10]

  • Causality: Secure, closed containers prevent the release of vapors and minimize the risk of spills. Storing away from incompatible materials is a critical safety measure to prevent accidental reactions.[10]

Step 4.4: Arranging for Final Disposal

  • Action: Once the container is full or the project is complete, contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][9]

  • Causality: Final disposal must be performed by a permitted Treatment, Storage, and Disposal Facility (TSDF).[1] This is the final step in the "cradle-to-grave" responsibility and ensures the waste is treated in an environmentally sound manner, typically through high-temperature incineration.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

5.1 Spill Management

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact emergency services.

  • Don PPE: Before addressing a small, manageable spill, don appropriate Personal Protective Equipment (PPE): chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber; check manufacturer compatibility charts).[10]

  • Contain and Absorb: Do not use water. Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.

  • Report: Report the incident to your supervisor and EH&S department.

5.2 Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.

By adhering to this technically grounded and safety-focused guide, you can ensure the responsible management of this compound waste, upholding your commitment to a safe and compliant research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 6-(Aminomethyl)pyridin-2-amine. As a member of the aminopyridine class of compounds, this chemical warrants a high degree of caution. The guidance herein is synthesized from established safety protocols for structurally similar and highly toxic chemicals, designed to empower researchers with the knowledge to operate safely and effectively. Our primary goal is to build a culture of safety that extends beyond the product, ensuring your work can proceed with confidence and control.

Critical Hazard Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), it is crucial to understand the inherent risks. While specific toxicological data for this compound may be limited, the hazards of the aminopyridine chemical class are well-documented and severe. Analogous compounds are classified as highly toxic upon oral ingestion and toxic or fatal upon skin contact.[1][2][3][4][5] Furthermore, this class of chemicals is known to cause serious skin and eye irritation, with some derivatives being classified as corrosive, capable of causing severe burns.[1][6][7][8][9] Inhalation of dust or aerosols may also lead to respiratory irritation.[3][6][10]

Therefore, all handling procedures must be based on the assumption that This compound is acutely toxic via dermal contact, a severe eye and skin irritant/corrosive, and an inhalation hazard. This conservative approach is fundamental to ensuring laboratory safety.

The Hierarchy of Controls: Your Primary Defense

PPE is the final, essential barrier between you and a chemical hazard. It should always be used in conjunction with more effective primary controls.

  • Engineering Controls: All work with this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[9][11] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Adherence to a well-defined Standard Operating Procedure (SOP), receiving documented training on this SOP, and minimizing the quantities of the chemical used are essential administrative practices.[12] Never work alone when handling this compound.

Core PPE Ensemble: A Detailed Breakdown

A default PPE ensemble is required for all operations involving this compound. The level of protection may be escalated based on the scale and nature of the procedure.

Eye and Face Protection

Due to the risk of severe eye irritation and potential for corrosivity, eye protection must be comprehensive.

  • Minimum Requirement: Tightly-sealed, splash-proof chemical goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9][13] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Mandatory Addition: A full-face shield must be worn over the chemical goggles.[1][4][14] The face shield provides a critical secondary barrier, protecting the entire face from splashes during transfers or in the event of an accident.

Skin and Body Protection

Dermal exposure is a primary route of toxicity for aminopyridines, making skin protection paramount.

  • Gloves: Double-gloving is required.[15]

    • Inner Glove: A standard-length nitrile glove.

    • Outer Glove: A chemical-resistant glove with an extended cuff. Given the pyridine structure, materials like butyl rubber are recommended.[16] Always check the manufacturer's glove compatibility chart for the specific glove model you intend to use. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[15]

  • Lab Coat/Gown: A clean, fully-buttoned lab coat is the minimum requirement. For procedures involving larger quantities (>5 g) or a significant risk of splashing, a chemical-resistant apron or a disposable chemical-resistant gown should be worn over the lab coat.[10][14]

Respiratory Protection

Engineering controls are the primary method for preventing inhalation exposure. However, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Weighing Solids: If weighing the solid compound outside of a containment device like a glove box or a ventilated balance enclosure, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine powders.

  • Emergency Situations: For large spills or situations where the ventilation system has failed, a full-face respirator with appropriate chemical cartridges or a self-contained breathing apparatus (SCBA) is necessary.[1][11][14] All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

PPE Protocols for Specific Operations

The required PPE varies with the task's inherent risk. The following table summarizes the recommended ensemble for common laboratory procedures.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid< 1 gGoggles & Face ShieldDouble-Gloved (Butyl Rubber Outer)Lab CoatRequired if outside fume hood (N95 Minimum)
Preparing Stock Solution< 100 mLGoggles & Face ShieldDouble-Gloved (Butyl Rubber Outer)Lab CoatNot required in fume hood
Transferring Solutions> 100 mLGoggles & Face ShieldDouble-Gloved (Butyl Rubber Outer)Lab Coat & Chemical ApronNot required in fume hood
Spill CleanupSmall (<50 mL)Goggles & Face ShieldDouble-Gloved (Butyl Rubber Outer)Lab Coat & Chemical ApronAir-Purifying Respirator with Cartridges
Spill CleanupLarge (>50 mL)Goggles & Face ShieldDouble-Gloved (Butyl Rubber Outer)Chemical Resistant SuitSelf-Contained Breathing Apparatus (SCBA)
Experimental Protocol: Step-by-Step PPE Donning & Doffing

Objective: To outline the correct sequence for putting on (donning) and taking off (doffing) the PPE ensemble to prevent cross-contamination.

Methodology:

Part A: Donning Sequence (Putting On)

  • Lab Coat/Gown: Put on your lab coat or chemical-resistant gown. Fasten all buttons or ties.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of chemical-resistant (e.g., butyl rubber) gloves. Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.[15]

  • Respiratory Protection (if required): If the procedure requires a respirator, put it on and perform a user seal check.

  • Goggles: Put on your tightly-sealed chemical goggles.

  • Face Shield: Put on the full-face shield over the goggles.

Part B: Doffing Sequence (Taking Off) The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Decontaminate (if possible): If grossly contaminated, wipe down the outer gloves and face shield before removal.

  • Face Shield: Remove the face shield by touching the headband, avoiding the front surface. Place it in a designated area for decontamination.

  • Outer Gloves: Remove the outer gloves using a glove-to-glove technique. Peel one glove off, balling it in the palm of the other gloved hand. Slide a finger from the clean (inner gloved) hand under the cuff of the remaining outer glove and peel it off over the balled-up glove. Dispose of them immediately in the designated hazardous waste container.

  • Goggles: Remove the goggles from the back of your head forward. Place them in the designated decontamination area.

  • Lab Coat/Gown: Unfasten the lab coat. Roll it forward and down, turning it inside-out as you remove it to contain any contamination. Place it in the appropriate bin for laundering or disposal.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 3. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][8]

Decontamination and Disposal of Used PPE

Proper disposal is critical to prevent secondary exposure.

  • Disposable PPE: All disposable items (gloves, gowns, N95 respirators) that are contaminated or potentially contaminated with this compound must be collected in a clearly labeled, sealed hazardous waste container.[12][16]

  • Reusable PPE: Face shields and goggles should be decontaminated after each use according to your institution's approved procedures. This typically involves washing with soap and water followed by a sanitizing rinse.

  • Contaminated Clothing: Any personal clothing that becomes contaminated must be removed immediately. The affected skin area should be washed for at least 15 minutes.[17] The clothing must be decontaminated before laundering or disposed of as hazardous waste.[1][17]

PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection Start Start: Plan to use This compound Task Identify Task: Weighing, Solution Prep, Spill Cleanup, etc. Start->Task Scale Determine Scale: <1g, >1g, >50mL, etc. Task->Scale FumeHood Work in Chemical Fume Hood? Scale->FumeHood AdvBody Add Chemical Apron or Gown Scale->AdvBody Large Scale / High Splash Risk BasePPE Base PPE: - Double Gloves (Butyl Outer) - Goggles & Face Shield - Lab Coat FumeHood->BasePPE Yes Resp Respiratory Protection Needed? FumeHood->Resp No (e.g., Weighing outside hood) BasePPE->Resp AdvBody->Resp N95 Use N95 Respirator Resp->N95 Yes (Dust Hazard) Cartridge Use Cartridge Respirator or SCBA Resp->Cartridge Yes (Spill / Emergency) FinalPPE Final PPE Ensemble Confirmed Resp->FinalPPE No (In Fume Hood) N95->FinalPPE Cartridge->FinalPPE

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)pyridin-2-amine
Reactant of Route 2
6-(Aminomethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.